2-Azabicyclo[2.2.1]hept-5-ene hydrochloride
Description
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Properties
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSHTRITJEGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508284 | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63882-16-6 | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azabicyclo[2.2.1]hept-5-ene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cornerstone of Carbocyclic Nucleosides: A Technical Guide to the Discovery and History of 2-Azabicyclo[2.2.1]hept-5-ene Hydrochloride
This in-depth technical guide explores the discovery, history, and synthetic evolution of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride, a pivotal building block in modern medicinal chemistry. We will delve into the foundational synthetic strategies, the key scientific minds that unlocked its potential, and its ultimate role in the development of life-saving antiviral therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical entity.
Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane Core
The rigid, bicyclic framework of the 2-azabicyclo[2.2.1]heptane system offers a unique and stereochemically defined scaffold that has been masterfully exploited in the design of potent and selective therapeutic agents. Its constrained conformation allows for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity interactions with biological targets. The nitrogen atom at the 2-position provides a versatile handle for chemical modification, enabling the modulation of physicochemical and pharmacological properties.
At the heart of many of these advancements lies this compound, a stable salt of the unsaturated parent amine. Its journey from a synthetic curiosity to a cornerstone of industrial drug synthesis is a testament to the interplay of academic discovery and pharmaceutical innovation.
A Serendipitous Discovery: The Genesis of "Vince Lactam"
The history of this compound is inextricably linked to its corresponding lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one . This pivotal precursor, now widely known as "Vince Lactam," was the gateway to unlocking the therapeutic potential of this bicyclic system.
Early synthetic efforts in the 1970s laid the groundwork. In 1977, J.R. Malpass and N.J. Tweddle reported a synthesis starting from 1,3-cyclopentadiene and chlorosulfonyl isocyanate, which, after rearrangement and hydrolysis, yielded the target lactam in a modest 27.5% yield.[1][2][3] The following year, S. Daluge and Robert Vince at the University of Minnesota described its utility as a starting material for the synthesis of carbocyclic nucleoside analogues, which showed promise as potential antitumor and antiviral agents.[1][2]
It was Dr. Robert Vince's foresight and persistent exploration of this scaffold that cemented its importance in medicinal chemistry.[4][5][6] Recognizing the potential of carbocyclic nucleosides to mimic natural nucleosides while offering greater metabolic stability, Vince and his team developed robust synthetic routes utilizing this bicyclic lactam.[5][6][7] This pioneering work ultimately led to the discovery of Abacavir, a potent reverse transcriptase inhibitor for the treatment of HIV/AIDS.[6] In recognition of his profound contributions, the chemical community affectionately named the key lactam intermediate "Vince Lactam".[6][7]
The Synthetic Challenge: From Vince Lactam to the Parent Amine Hydrochloride
While Vince Lactam was the key, accessing the parent amine, 2-azabicyclo[2.2.1]hept-5-ene, and its stable hydrochloride salt was the next critical step for broader synthetic applications. The journey to an efficient and scalable synthesis involved overcoming the challenges of the aza-Diels-Alder reaction.
Early Approaches and the Grieco Breakthrough
Early methods for the synthesis of the parent amine often involved the reduction of Vince Lactam. For instance, lithium aluminum hydride reduction of the lactam could yield the desired amine.[8] However, for large-scale production and derivatization, a more direct route was desirable.
A significant breakthrough came in 1986 from the laboratory of Paul A. Grieco.[9] Grieco and Larsen demonstrated that unactivated iminium salts, generated in situ from an amine hydrochloride and formaldehyde in an aqueous medium, could readily undergo an aza-Diels-Alder reaction with cyclopentadiene.[8][9] This method provided a more direct and "greener" route to N-substituted 2-azabicyclo[2.2.1]hept-5-enes in good to excellent yields.[8] This protocol became a cornerstone for accessing the core scaffold.
A Representative Synthetic Workflow
The following section details a representative, multi-step synthesis of this compound, based on the principles of the Grieco reaction followed by a deprotection step.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Part 1: Synthesis of N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
This protocol is adapted from the procedure published by Grieco and Larsen.[8]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve benzylamine hydrochloride (1.0 eq) in deionized water.
-
Iminium Ion Formation: To the stirred solution, add an aqueous solution of formaldehyde (37%, 1.4 eq).
-
Diels-Alder Reaction: Add freshly cracked cyclopentadiene (2.0 eq) to the reaction mixture. Seal the flask and stir vigorously at room temperature for 4-6 hours. The causality for using freshly cracked cyclopentadiene is to ensure it is in its monomeric form, as it readily dimerizes at room temperature.
-
Workup: Dilute the reaction mixture with water and wash with a nonpolar organic solvent (e.g., a 1:1 mixture of ether and hexane) to remove any unreacted cyclopentadiene and its dimer.
-
Basification and Extraction: Adjust the pH of the aqueous layer to >10 with a strong base (e.g., solid KOH). This deprotonates the ammonium salt of the product, rendering it soluble in organic solvents. Extract the product into an organic solvent such as ether (3x).
-
Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield N-benzyl-2-azabicyclo[2.2.1]hept-5-ene as an oil. The product can be purified by vacuum distillation.
Part 2: Debenzylation and Hydrochloride Salt Formation
-
Debenzylation: Dissolve the N-benzyl-2-azabicyclo[2.2.1]hept-5-ene (1.0 eq) in a suitable solvent such as ethanol. Add a palladium on carbon catalyst (e.g., 10% Pd/C). Subject the mixture to hydrogenation (e.g., using a balloon of hydrogen gas or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS). The benzyl group is a common protecting group for amines, and its removal by catalytic hydrogenation is a standard and clean procedure.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Salt Formation: Cool the filtrate in an ice bath and slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in ether or isopropanol) until precipitation is complete.
-
Isolation and Purification: Collect the resulting white solid by filtration, wash with a cold, non-polar solvent (e.g., cold ether), and dry under vacuum to afford this compound.
Physicochemical and Spectroscopic Characterization
The proper characterization of this compound and its synthetic precursors is crucial for ensuring purity and confirming its structure.
| Property | Value | Source |
| 2-Azabicyclo[2.2.1]hept-5-ene | ||
| Molecular Formula | C₆H₉N | [7] |
| Molecular Weight | 95.14 g/mol | [7] |
| Appearance | Colorless to pale yellow oil | General Knowledge |
| 2-Azabicyclo[2.2.1]hept-5-ene HCl | ||
| Molecular Formula | C₆H₁₀ClN | General Knowledge |
| Molecular Weight | 131.60 g/mol | General Knowledge |
| Appearance | White to off-white solid | General Knowledge |
| Vince Lactam | ||
| Molecular Formula | C₆H₇NO | [7] |
| Molecular Weight | 109.13 g/mol | [7] |
| Melting Point | 54-58 °C | General Knowledge |
Spectroscopic Data (Representative):
-
¹H NMR of N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene (in CDCl₃): The spectrum is characterized by signals for the aromatic protons of the benzyl group (typically in the range of δ 7.2-7.4 ppm), the olefinic protons of the bicyclic system (δ 6.0-6.4 ppm), the bridgehead protons, and the methylene protons of the benzyl group and the bicyclic core.[8]
-
¹³C NMR of (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam): Key signals include the carbonyl carbon (C=O), the two olefinic carbons (C=C), and the aliphatic carbons of the bicyclic ring.[10]
-
IR Spectroscopy: The hydrochloride salt will exhibit a broad absorption in the region of 2400-3000 cm⁻¹ characteristic of an ammonium N-H stretch. The free amine will show a characteristic N-H stretch around 3300-3400 cm⁻¹.
Applications in Drug Development: A Gateway to Antivirals
The primary and most impactful application of the 2-azabicyclo[2.2.1]heptane scaffold is as a key intermediate in the synthesis of carbocyclic nucleoside analogues.
Caption: Role of Vince Lactam in the synthesis of Abacavir.
The enantiomerically pure (-)-Vince Lactam is the starting material for the synthesis of Abacavir (Ziagen®).[6] The synthesis involves a series of stereocontrolled transformations, including the opening of the lactam ring, functional group manipulations to install the hydroxymethyl and amino moieties, and finally, the coupling with a purine base analogue. The rigid bicyclic nature of the starting material allows for a high degree of stereochemical control throughout the synthetic sequence, which is essential for the biological activity of the final drug product. The development of Abacavir was a landmark achievement in the treatment of HIV, and it underscores the immense value of 2-azabicyclo[2.2.1]hept-5-ene derivatives in medicinal chemistry.[4][5][6]
Conclusion
The journey of this compound from its conceptual origins in academic laboratories to its large-scale production for the synthesis of life-saving medicines is a compelling narrative of scientific ingenuity and perseverance. The initial, low-yield syntheses of its lactam precursor, Vince Lactam, paved the way for Robert Vince's visionary application of this scaffold in the design of carbocyclic nucleosides. Subsequent advancements in synthetic methodology, notably the Grieco aza-Diels-Alder reaction, provided an efficient and scalable route to the core structure. Today, this compound and its derivatives stand as indispensable tools for medicinal chemists, enabling the creation of complex, stereochemically defined molecules with profound therapeutic impact. The history of this compound serves as a powerful reminder of how fundamental research in organic synthesis can directly translate into significant advancements in human health.
References
- Malpass, J. R., & Tweddle, N. J. (1977). The reaction of chlorosulphonyl isocyanate with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 1, 874-884.
-
Robert Vince. (n.d.). In Minnesota Science and Technology Hall of Fame. Retrieved from [Link]
- Daluge, S., & Vince, R. (1978). Synthesis of Carbocyclic Puromycin Analogs. The Journal of Organic Chemistry, 43(12), 2311–2320.
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Robert Vince (scientist). (n.d.). In Grokipedia. Retrieved from [Link]
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Vince lactam. (2023, December 2). In Wikipedia. [Link]
- Griffiths, G., & Previdoli, F. (1993). U.S. Patent No. 5,200,527. Washington, DC: U.S.
- A Comparative Guide to the Synthetic Routes of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. (n.d.). BenchChem.
- Larsen, S. D., & Grieco, P. A. (1986). Iminium Ion Based Diels-Alder Reactions: N-Benzyl-2-azanorbornene. Organic Syntheses, 68, 206.
- Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. RSC Advances, 2(15), 6035-6053.
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2-Azabicyclo[1][4][4]hept-5-en-3-one. (n.d.). In SpectraBase. Retrieved from [Link]
- Grieco, P. A., & Larsen, S. D. (1990). IMINIUM ION-BASED DIELS-ALDER REACTIONS: N-BENZYL-2-AZANORBORNENE. Organic Syntheses, 68, 206. doi:10.15227/orgsyn.068.0206
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(+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. (n.d.). In PubChem. Retrieved from [Link]
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A Comprehensive Technical Guide to the IUPAC Nomenclature and Characterization of 2-Azabicyclo[2.2.1]hept-5-ene Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical structure and nomenclature of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride. Moving beyond a simple definition, we will dissect the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for this bridged bicyclic amine, explore the rationale behind its synthesis into a hydrochloride salt, and detail the analytical methodologies crucial for its structural verification. The 2-azabicyclo[2.2.1]heptane framework is a privileged scaffold in medicinal chemistry, serving as a rigid and stereochemically defined building block for numerous therapeutic agents.[1][2][3] A thorough understanding of its nomenclature and properties is therefore fundamental for professionals engaged in synthetic chemistry and drug discovery.
Decoding the IUPAC Nomenclature: A Step-by-Step Deconstruction
The name "this compound" precisely describes the molecule's complex three-dimensional structure. Let's systematically break down each component of the name.
The Bicyclic Core: bicyclo[x.y.z]alkane
The term bicyclo indicates that the molecule contains two rings that share two or more common atoms.[4] These shared atoms are designated as bridgehead carbons .[5][6] In this structure, three distinct paths, or "bridges," connect these two bridgeheads.
The numbers within the brackets—[2.2.1] —quantify the number of carbon atoms in each of the three bridges, listed in descending order.[5][7][8]
-
Bridge 1 (x): Contains 2 carbons.
-
Bridge 2 (y): Contains 2 carbons.
-
Bridge 3 (z): Contains 1 carbon.
The parent alkane name is determined by the total number of atoms in the bicyclic system. This is calculated by summing the bridge lengths and adding the two bridgehead carbons: 2 (bridge) + 2 (bridge) + 1 (bridge) + 2 (bridgeheads) = 7 atoms. Therefore, the parent structure is a heptane .
Incorporation of Heteroatoms and Unsaturation
-
2-aza : This prefix signifies that a nitrogen atom (aza) replaces a carbon atom at the number 2 position of the bicyclic framework.[5]
-
-5-ene : This suffix indicates the presence of a double bond (ene) originating at the number 5 position.
The IUPAC Numbering System
Assigning the correct locants (numbers) to each atom is critical and follows a strict set of rules:
-
Numbering begins at one of the two bridgehead carbons.
-
The numbering proceeds along the longest bridge to the second bridgehead carbon.[4][6][8]
-
Numbering continues from the second bridgehead along the next longest bridge.
-
Finally, the shortest bridge is numbered.
-
The starting bridgehead and direction of numbering are chosen to give substituents, heteroatoms, and double bonds the lowest possible locants.
The diagram below, generated using DOT language, illustrates the application of these rules to 2-azabicyclo[2.2.1]hept-5-ene.
The Hydrochloride Salt
The suffix hydrochloride indicates that the parent amine has been converted into an ammonium salt through an acid-base reaction with hydrochloric acid (HCl).[9][10] The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton (H⁺) from HCl. This results in a positively charged ammonium cation and a chloride anion (Cl⁻), forming an ionic bond.[9][10]
This conversion is a standard and crucial step in drug development for several reasons:
-
Enhanced Solubility: Amine salts are typically crystalline solids with significantly higher water solubility compared to their free base counterparts.[10][11] This is critical for bioavailability and formulation of pharmaceutical products.
-
Improved Stability: The salt form often exhibits greater stability and a longer shelf life, being less volatile and less susceptible to oxidative degradation.
-
Ease of Handling: As crystalline solids, salts are easier to purify, weigh, and handle than the often oily or volatile free amines.[12]
Synthesis and Formation of the Hydrochloride Salt
The 2-azabicyclo[2.2.1]hept-5-ene scaffold is commonly synthesized via aza-Diels-Alder reactions.[13][14] A well-documented approach involves the [4+2] cycloaddition of cyclopentadiene with an appropriate imine, often generated in situ.[13] A related and highly versatile precursor is 2-azabicyclo[2.2.1]hept-5-en-3-one, commercially known as the Vince Lactam, which is a key intermediate in the synthesis of antiviral drugs like Abacavir and Carbovir.[1][2][3][15] The target amine can be obtained through the reduction of this lactam.
Experimental Protocol: General Procedure for Hydrochloride Salt Formation
The conversion of the free amine to its hydrochloride salt is a straightforward acid-base neutralization.
Causality in Experimental Choices:
-
Solvent Selection: A solvent in which the free amine is soluble but the hydrochloride salt is not (e.g., diethyl ether) is ideal, as it allows for the product to precipitate out of the solution upon formation, simplifying isolation.
-
Controlled Addition at 0°C: The reaction is exothermic. Slow, dropwise addition of the acid at reduced temperature helps to control the reaction rate and prevent potential side reactions or degradation.
-
Stoichiometric Equivalence: Using a 1:1 molar ratio of amine to HCl is crucial. An excess of acid can be difficult to remove from the final product, while an excess of amine will result in an impure product.[16]
Analytical Characterization
Confirming the structure of this compound requires a suite of analytical techniques. The data from these methods provide complementary evidence for the bicyclic framework, the location of the heteroatom and double bond, and the successful formation of the salt.
| Analytical Technique | Expected Observations for this compound | Purpose of Analysis |
| ¹H NMR Spectroscopy | - Broad singlet (>10 ppm): Proton on the positively charged nitrogen (N-H⁺). Its chemical shift is highly dependent on the solvent and concentration.[17]- Olefinic Protons (~6-7 ppm): Two distinct signals for the C5-H and C6-H protons.- Bridgehead Protons (~3-4 ppm): Signals for C1-H and C4-H.- Aliphatic Protons (~1-3 ppm): Complex multiplets for the remaining C-H protons on the bridges. | Confirms the carbon-hydrogen framework, the presence and environment of the double bond, and the protonation of the nitrogen atom. |
| ¹³C NMR Spectroscopy | - Olefinic Carbons (~130-140 ppm): Signals for C5 and C6.- Bridgehead Carbons (~50-70 ppm): Signals for C1 and C4.- Aliphatic Carbons (~30-50 ppm): Signals for C3 and C7. The C2 carbon adjacent to the nitrogen will also appear in this region. | Maps the unique carbon environments within the molecule. |
| FT-IR Spectroscopy | - Broad, strong band (2200-3000 cm⁻¹): Characteristic N-H⁺ stretching vibration of the ammonium salt. This is a key diagnostic peak.[10]- Medium band (~1640-1680 cm⁻¹): C=C stretching of the alkene.- Strong bands (~2850-3000 cm⁻¹): C-H stretching of sp³ and sp² hybridized carbons. | Identifies key functional groups, providing definitive evidence of the ammonium salt and the alkene moiety. |
| Mass Spectrometry (MS) | - The observed mass will correspond to the cation [C₆H₉N + H]⁺ , which has a monoisotopic mass of approximately 96.08 Da. The chloride anion is not typically observed in positive-ion mode ESI-MS. | Determines the mass-to-charge ratio of the protonated molecule, confirming its elemental composition. |
| Elemental Analysis | - The experimentally determined percentages of C, H, N, and Cl will match the calculated theoretical values for the molecular formula C₆H₁₀ClN. | Provides quantitative confirmation of the elemental composition and purity of the salt. |
The characterization of hydrochloride salts can also involve techniques like Differential Scanning Calorimetry (DSC) to determine melting point and purity, and X-ray Powder Diffraction (XRPD) to assess crystallinity.[18][19]
Conclusion
The IUPAC nomenclature of this compound is a highly systematic language that conveys precise structural information. Understanding this system is essential for accurately communicating complex chemical structures. The conversion of the parent amine to its hydrochloride salt is a pragmatic and vital step in the development of pharmaceuticals, enhancing the compound's physical properties for formulation and delivery. The analytical techniques outlined provide a robust framework for validating the identity, structure, and purity of this important chemical entity, ensuring the scientific integrity required for advanced research and drug development applications.
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CAS number and chemical properties of 2-azabicyclo[2.2.1]hept-5-ene
An In-Depth Technical Guide to 2-Azabicyclo[2.2.1]hept-5-ene: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The 2-azabicyclo[2.2.1]hept-5-ene framework represents a class of constrained bicyclic amines that has garnered significant attention in synthetic and medicinal chemistry. This guide provides a comprehensive technical overview of this scaffold, with a particular focus on its highly valuable derivative, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam. We will explore its core chemical properties, delve into the primary synthetic methodologies, particularly the Aza-Diels-Alder reaction, and elucidate its reactivity. The pivotal role of this molecule as a versatile building block for carbocyclic nucleoside analogues, including the blockbuster antiviral drug Abacavir, will be detailed. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context.
Core Molecular Profile and Physicochemical Properties
2-Azabicyclo[2.2.1]hept-5-ene is a strained, bicyclic secondary amine. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, a desirable feature in rational drug design. The lactam derivative, Vince Lactam, is a stable, crystalline solid that serves as the primary entry point for most synthetic applications.[1]
| Property | Value | Source |
| IUPAC Name | 2-azabicyclo[2.2.1]hept-5-ene | PubChem[2] |
| CAS Number | 6671-85-8 | PubChem[2] |
| Molecular Formula | C₆H₉N | PubChem[2] |
| Molecular Weight | 95.14 g/mol | PubChem[2] |
| Related Key Derivative | 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) | TCI[3] |
| Vince Lactam CAS | 49805-30-3 | TCI[3] |
| Vince Lactam Formula | C₆H₇NO | TCI[3] |
| Vince Lactam M.W. | 109.13 g/mol | TCI[3] |
| Vince Lactam M.P. | 54-58 °C | Sigma-Aldrich[1] |
| Vince Lactam B.P. | 102-106 °C @ 0.25 mmHg | Sigma-Aldrich[1] |
digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N2 [label="N", pos="0,0.8!"]; C1 [label="C", pos="-1.2,0.4!"]; C6 [label="C", pos="-0.6,-0.8!"]; C5 [label="C", pos="0.6,-0.8!"]; C4 [label="C", pos="1.2,0.4!"]; C3 [label="C", pos="0,1.9!"]; C7 [label="C", pos="0,-1.6!"]; // Bridgehead carbon, adjust position
// Draw bonds C1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1; C1 -- C7 [style=dashed]; C4 -- C7 [style=dashed];
// Add implicit hydrogens for clarity if needed H_N [label="H", pos="-0.5,0.9!"]; N2 -- H_N; }
Caption: Molecular structure of 2-azabicyclo[2.2.1]hept-5-ene.
Synthesis Strategies: The Aza-Diels-Alder Approach
The most prevalent and versatile method for constructing the 2-azabicyclo[2.2.1]heptene core is the Aza-Diels-Alder reaction, a powerful [4+2] cycloaddition.[4] This reaction typically involves the coupling of cyclopentadiene as the diene with an imine, which serves as the dienophile.
The causality behind this choice is twofold:
-
Atom Economy: The cycloaddition is an addition reaction, incorporating all atoms from the reactants into the product, which is highly efficient.
-
Stereochemical Control: The concerted nature of the Diels-Alder reaction allows for a high degree of stereocontrol, which is critical for producing specific enantiomers required for pharmaceutical applications.[4]
An industrial synthesis for the key intermediate, Vince Lactam, involves the reaction of cyclopentadiene with methanesulfonyl cyanide. The resulting 3-methanesulfonyl-2-aza-bicyclo-[2.2.1]hepta-2,5-diene is then hydrolyzed to afford the target lactam.[5][6] This method avoids the use of potentially explosive reagents like p-toluenesulfonyl cyanide, which were used in earlier syntheses.[5][7]
Caption: Synthetic workflow from Vince Lactam to the Carbovir/Abacavir core.
Experimental Protocols
The following protocols are representative and should be adapted based on specific substrates and laboratory conditions. All operations should be conducted by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Protocol 5.1: Aza-Diels-Alder Synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
This protocol is adapted from the Grieco protocol, which utilizes an in-situ generated iminium salt. [8]It is a self-validating system as the progress can be monitored by TLC, and the product can be characterized by ¹H NMR.
Objective: To synthesize the N-benzylated bicyclic core via an aqueous Aza-Diels-Alder reaction.
Materials:
-
Benzylamine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (3 M)
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Iminium Salt Formation: In a round-bottom flask, dissolve benzylamine hydrochloride (1.0 eq) in water. Add aqueous formaldehyde solution (1.1 eq) dropwise at room temperature with vigorous stirring. Stir for 30 minutes. The causality for this step is the in-situ formation of the reactive N-benzylmethaniminium cation, the active dienophile.
-
Cycloaddition: Freshly cracked cyclopentadiene (1.5 eq) is added to the aqueous solution. The reaction is heterogeneous and requires vigorous stirring to ensure mixing. Stir at room temperature for 8-12 hours. Monitor the disappearance of cyclopentadiene by TLC (using a non-polar eluent).
-
Work-up (Acid Wash): Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted cyclopentadiene and polymer byproducts. The protonated product remains in the aqueous layer.
-
Basification and Extraction: Cool the aqueous layer in an ice bath and slowly add 3 M NaOH until the pH is >10. This deprotonates the amine, rendering it soluble in organic solvent.
-
Extract the now basic aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene.
-
Purification: The crude product can be purified by silica gel column chromatography or distillation under reduced pressure.
Protocol 5.2: Industrial Synthesis and Hydrolysis to Vince Lactam
This protocol is based on a patented industrial process. [5][7]The trustworthiness of this method is high as it is designed for scale-up.
Objective: To synthesize 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) from cyclopentadiene.
Materials:
-
Methanesulfonyl cyanide
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (DCM)
-
Acetic acid
-
Water
-
Sodium bicarbonate
-
Anhydrous Sodium Sulfate
Procedure:
-
Diels-Alder Reaction: Dissolve methanesulfonyl cyanide (1.0 eq) in dichloromethane in a reactor cooled to 0 °C. Add freshly cracked cyclopentadiene (1.1 eq) dropwise, maintaining the temperature between 0 and 5 °C. The reaction is exothermic and requires careful temperature control to prevent dimerization of cyclopentadiene.
-
Allow the reaction to stir at room temperature for 4-6 hours until TLC or GC analysis shows complete consumption of the methanesulfonyl cyanide. The intermediate, 3-methanesulfonyl-2-aza-bicyclo-[2.2.1]hepta-2,5-diene, is formed.
-
Hydrolysis: Concentrate the reaction mixture under reduced pressure to remove the DCM. To the crude intermediate, add a mixture of acetic acid and water (e.g., 2:1 v/v).
-
Heat the mixture to 50-60 °C and stir for 2-4 hours. This acidic hydrolysis cleaves the methanesulfonyl group to reveal the lactam.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into ethyl acetate or dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude solid Vince Lactam can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield a white crystalline solid.
Safety and Handling
The parent compound, 2-azabicyclo[2.2.1]hept-5-ene, is classified as a hazardous substance. [2]* Physical Hazards: Flammable liquid and vapor (H226).
-
Health Hazards: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), May cause respiratory irritation (H335).
-
Handling: All manipulations should be performed in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, well-ventilated area away from ignition sources.
The lactam derivative is generally a solid and less volatile, but standard laboratory precautions should still be followed. Consult the specific Safety Data Sheet (SDS) for detailed handling and disposal information. [9]
Conclusion
2-Azabicyclo[2.2.1]hept-5-ene and its lactam analogue are not merely chemical curiosities but are foundational pillars in modern medicinal chemistry. The straightforward access via the Aza-Diels-Alder reaction, combined with the versatile reactivity of the scaffold, has enabled the synthesis of complex and life-saving therapeutics. Its role as a conformationally constrained building block continues to inspire the design of novel enzyme inhibitors and bioactive molecules, cementing its importance for drug development professionals.
References
-
Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society. Available at: [Link]
- Process for the preparation of 2-azabicyclo-[2.2.1]hept-5-en-3-on. Google Patents.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 138805, 2-Azabicyclo[2.2.1]hept-5-ene. PubChem. Retrieved from [Link].
-
Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. (n.d.). ResearchGate. Retrieved from [Link]
-
García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. CORE. Retrieved from [Link]
- Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. (n.d.). Google Patents.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11789150, (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. PubChem. Retrieved from [Link].
- Fernández, F., Blanco, M. J., Caamaño, O., García-Mera, X., Nieto, I., & Rodríguez-Borges, J. E. (1997). Inversion of Enantioselectivity in the Diels-Alder Synthesis of 2-Azabicyclo-[2.2.1]hept-5-en-3-one from Cyclopentadiene and Chiral Sulfonyl Cyanides. HETEROCYCLES.
-
Diels-Alder reaction of methanesulfonyl cyanide with cyclopentadiene. Industrial synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. (1994). The Journal of Organic Chemistry. Available at: [Link]
-
2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. (2012). ACS Publications. Available at: [Link]
-
Nonn, M., Fustero, S., & Kiss, L. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Available at: [Link]
-
(1R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one. (n.d.). SpectraBase. Retrieved from [Link]
-
2-Azabicycloh[5][5][10]ept-5-en-3-one. (n.d.). SpectraBase. Retrieved from [Link]
-
Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. (n.d.). The LAIR at East Texas A&M. Retrieved from [Link]
- Blanco, J. M., Caamaño, O., Fernández, F., García-Mera, X., López, C., Rodríguez, G., ... & Rodríguez-Hergueta, A. (1998). Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Tetrahedron Letters.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Azabicyclo[2.2.1]hept-5-ene Hydrochloride
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-azabicyclo[2.2.1]hept-5-ene hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important bicyclic amine, offering both predicted spectral data based on analogous compounds and a robust experimental protocol for empirical verification.
Introduction: The Structural Significance of the 2-Azabicyclo[2.2.1]heptane Core
The 2-azabicyclo[2.2.1]heptane framework is a rigid, strained bicyclic system that serves as a key structural motif in a variety of biologically active molecules and pharmaceutical agents. Its conformational rigidity makes it an attractive scaffold for designing ligands with high receptor affinity and selectivity. Accurate and unambiguous characterization of its derivatives is paramount for synthesis verification, stereochemical assignment, and understanding structure-activity relationships (SAR). NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the hydrochloride salt of 2-azabicyclo[2.2.1]hept-5-ene, a common form for handling and formulation of such amines.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of fully assigned public data for this compound, the following spectral data is predicted based on the analysis of structurally related compounds, including N-benzyl-2-azabicyclo[2.2.1]hept-5-ene[1], and established principles of NMR spectroscopy concerning the effects of N-protonation.
The protonation of the nitrogen atom to form the ammonium salt is expected to induce a significant downfield shift (deshielding) of the adjacent protons and carbons (α, β, and γ positions) due to the inductive effect of the positive charge. The magnitude of this shift generally decreases with distance from the nitrogen atom.
Molecular Structure and Numbering Scheme
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |
| H₅, H₆ | 6.2 - 6.4 | m | Olefinic protons, relatively unaffected by N-protonation. | |
| H₁, H₄ | 4.0 - 4.3 | br s | Bridgehead protons α to the double bond and β to the nitrogen. Expected to be significantly deshielded. | |
| H₃ (exo/endo) | 3.3 - 3.7 | m | Protons α to the protonated nitrogen, expected to be strongly deshielded and diastereotopic. | |
| H₇ (syn/anti) | 1.8 - 2.2 | m | Bridge protons, diastereotopic. | |
| N-H₂⁺ | 9.0 - 10.0 | br s | Exchangeable protons on the ammonium nitrogen, expected to be significantly downfield in a non-exchanging solvent like DMSO-d₆. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C₅, C₆ | 135 - 138 | Olefinic carbons, minor influence from N-protonation. |
| C₁, C₄ | 60 - 65 | Bridgehead carbons, β to the nitrogen, expected to be deshielded. |
| C₃ | 50 - 55 | Carbon α to the protonated nitrogen, expected to show significant downfield shift. |
| C₇ | 45 - 50 | Bridge carbon, γ to the nitrogen, showing a moderate deshielding effect. |
Experimental Protocol for NMR Analysis
To empirically validate the predicted data and achieve unambiguous structural assignment, the following detailed experimental workflow is recommended. This protocol is designed to be a self-validating system, where each step builds upon the last to create a complete and reliable dataset.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the hydrochloride salt, and its low proton exchange rate at room temperature allows for the observation of the N-H₂⁺ protons.[2] Alternatively, D₂O can be used, but this will result in the exchange of the N-H₂⁺ protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm).
NMR Data Acquisition Workflow
The following sequence of NMR experiments provides a logical progression from basic 1D spectra to more complex 2D correlations for complete assignment.
Caption: Recommended workflow for comprehensive NMR analysis.
-
Step 1: 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides the initial overview of proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration (ratio of protons).
-
Step 2: 1D ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom in the molecule, giving a direct count of the carbon environments.
-
Step 3: DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.
-
Step 4: 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule.[3] For example, the olefinic protons (H₅/H₆) should show correlations to the bridgehead protons (H₁/H₄).
-
Step 5: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond C-H correlation).[4] This is the primary method for definitively assigning the chemical shifts of protonated carbons.
-
Step 6: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is essential for assigning quaternary carbons and for confirming the overall connectivity of the molecular skeleton.[4]
Interpreting the Spectra: A Field-Proven Approach
-
Identify Key Regions: In the ¹H spectrum, locate the olefinic region (~6.2-6.4 ppm), the deshielded aliphatic region (protons α and β to the nitrogen, ~3.3-4.3 ppm), the bridge proton region (~1.8-2.2 ppm), and the very downfield region for the N-H₂⁺ protons (~9.0-10.0 ppm in DMSO-d₆).
-
Start with the Olefins: In the COSY spectrum, the signals for H₅ and H₆ will show cross-peaks to the bridgehead protons H₁ and H₄.
-
Assign the Bridgehead Protons: Once H₁ and H₄ are identified via their COSY correlation to the olefinic protons, their corresponding carbon signals can be found using the HSQC spectrum.
-
Trace the Aliphatic Chain: From the bridgehead protons (H₁ and H₄), use the COSY spectrum to identify correlations to the bridge protons (H₇) and the protons on C₃.
-
Confirm with HMBC: Use long-range correlations in the HMBC spectrum to confirm assignments. For example, the bridgehead proton H₁ should show a correlation to C₃ and C₅, confirming the connectivity across the bicyclic system.
Conclusion
This technical guide provides a robust framework for understanding and acquiring the ¹H and ¹³C NMR spectral data of this compound. By combining predicted spectral data with a detailed, logical experimental protocol, researchers are equipped to confidently characterize this important synthetic building block. The application of 2D NMR techniques is emphasized as a critical component for unambiguous assignment, ensuring the scientific integrity of the structural elucidation.
References
-
ResearchGate. The 1 H NMR spectrum of the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (76). [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Analysis of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride
Introduction
2-azabicyclo[2.2.1]hept-5-ene and its derivatives are pivotal intermediates in modern synthetic chemistry. Their rigid, bicyclic structure serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules, including carbocyclic nucleosides with antiviral properties.[1][2] The hydrochloride salt of this amine is a common form for handling and purification, making its unambiguous characterization essential for quality control and downstream applications in drug development.[3]
This technical guide provides a comprehensive analysis of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride using two cornerstone analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my objective is to move beyond mere data reporting and delve into the causality behind the spectral features. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for interpreting the spectra of this and similar bicyclic amine systems. We will explore detailed experimental protocols, the rationale behind spectral interpretation, and the synergistic power of combining these techniques for complete structural elucidation.
Chemical Structure and Properties
This compound is the salt form of a secondary, cyclic amine. The bicyclic system imparts significant conformational rigidity. The presence of a double bond and a secondary amine within this strained framework gives rise to unique spectroscopic signatures. The molecular formula of the free amine is C₆H₉N, with a molecular weight of 95.14 g/mol .[4] The hydrochloride salt has the formula C₆H₁₀ClN and a molecular weight of 131.60 g/mol .[3]
The protonation of the nitrogen atom to form the ammonium salt is the most critical feature for spectroscopic analysis, as it profoundly influences the vibrational modes in FTIR and the fragmentation behavior in mass spectrometry.
Overall Analytical Workflow
The following diagram illustrates the integrated workflow for the comprehensive analysis of the target compound.
Sources
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- 3. 63882-16-6|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Azabicyclo[2.2.1]hept-5-ene | C6H9N | CID 138805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereochemistry and chirality of 2-azabicyclo[2.2.1]hept-5-ene derivatives
An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-azabicyclo[2.2.1]hept-5-ene scaffold is a conformationally constrained bicyclic amine of significant interest in medicinal chemistry and drug development. Its rigid structure serves as a valuable template for the design of novel therapeutics, including antiviral agents and potent analgesics. The stereochemical intricacies of this core, however, present both a challenge and an opportunity for the synthesis of enantiomerically pure compounds with specific biological activities. This technical guide provides a comprehensive overview of the stereochemistry and chirality of 2-azabicyclo[2.2.1]hept-5-ene derivatives, focusing on asymmetric synthesis strategies, methods for the resolution of enantiomers, and techniques for the determination of absolute configuration.
Introduction: The Significance of Chirality in the 2-Azabicyclo[2.2.1]hept-5-ene Core
The 2-azabicyclo[2.2.1]hept-5-ene ring system, a bridged bicyclic amine, possesses inherent chirality due to the presence of stereogenic centers at the bridgehead carbons (C1 and C4) and potentially at substituted carbons within the ring. This rigid framework is a key component in a number of biologically active molecules. For instance, the (-)-enantiomer of the γ-lactam, (1R)-(−)-2-azabicyclo[2.2.1]hept-5-en-3-one, is a crucial building block for the synthesis of carbocyclic nucleoside analogues like Abacavir and Carbovir, which are potent antiviral drugs.[1][2] The renowned analgesic, epibatidine, also features a related 7-azabicyclo[2.2.1]heptane core, and its synthesis often proceeds through intermediates with the 2-azabicyclo[2.2.1]hept-5-ene skeleton.[3][4][5][6][7]
The precise three-dimensional arrangement of substituents on this scaffold is critical for molecular recognition by biological targets. Consequently, the ability to control and define the stereochemistry of 2-azabicyclo[2.2.1]hept-5-ene derivatives is paramount for the development of safe and effective pharmaceuticals.
Stereochemical Features of the 2-Azabicyclo[2.2.1]hept-5-ene Scaffold
The inherent chirality of the 2-azabicyclo[2.2.1]hept-5-ene core arises from its rigid, bridged structure. The key stereochemical elements are:
-
Bridgehead Carbons (C1 and C4): These are chiral centers that define the overall enantiomeric form of the bicyclic system.
-
Substituents on the Ring: The spatial orientation of substituents, particularly at C3, C5, and C6, can be either exo or endo, leading to diastereomers.
-
Nitrogen Atom (N2): While the nitrogen atom can be a stereocenter, in the absence of bulky N-substituents and at room temperature, rapid pyramidal inversion often leads to a single observable species in NMR. However, its substituent plays a crucial role in directing the stereochemical outcome of synthetic reactions.
Due to the rigid bicyclic structure, 2-azabicyclo[2.2.1]hept-5-en-3-one, despite having two asymmetric centers, exists as a single pair of enantiomers.[8]
Caption: Key chiral centers in the 2-azabicyclo[2.2.1]hept-5-ene core.
Asymmetric Synthesis: The Aza-Diels-Alder Approach
The most prevalent and effective method for the enantioselective synthesis of the 2-azabicyclo[2.2.1]hept-5-ene core is the aza-Diels-Alder reaction between cyclopentadiene and a suitable imine dienophile.[9][10][11][12] The stereochemical outcome of this [4+2] cycloaddition can be controlled through the use of chiral auxiliaries attached to the imine.
Chiral Auxiliaries in Aza-Diels-Alder Reactions
The strategic placement of a chiral auxiliary on the nitrogen or the carbon of the C=N bond of the dienophile allows for facial differentiation, leading to the preferential formation of one diastereomer.
A common strategy involves the use of imines derived from glyoxylates of chiral alcohols. For example, the N-benzyl imine of (1R)-8-phenylmenthyl glyoxylate reacts with cyclopentadiene to yield predominantly the (1S, exo)-adduct.[9] Similarly, 8-phenylneomenthol and 8-phenylisomenthol have been successfully employed as chiral auxiliaries.[10] The use of two chiral auxiliaries, one on the imine nitrogen and another on the glyoxylate, can lead to even higher diastereoselectivity through a "double stereodifferentiation" effect.[13][14]
Key Mechanistic Insight: The chiral auxiliary creates a sterically hindered environment on one face of the imine, forcing the cyclopentadiene to approach from the less hindered face. The exo selectivity often observed is a general feature of Diels-Alder reactions involving cyclopentadiene.
Representative Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction
The following is a generalized procedure based on published methods for the synthesis of a 3-functionalized 2-azabicyclo[2.2.1]hept-5-ene using a chiral auxiliary.[10]
-
Imine Formation: A solution of the chiral glyoxylate (e.g., 8-phenylneomenthyl glyoxylate) and benzylamine in a dry, aprotic solvent (e.g., dichloromethane) is stirred over 3 Å molecular sieves at 0 °C to form the corresponding N-benzylimine in situ.
-
Cycloaddition: The reaction mixture is cooled to a low temperature (e.g., -20 °C), and freshly cracked cyclopentadiene is added.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to isolate the major diastereomer.
-
Auxiliary Removal: The chiral auxiliary can be removed, for instance, by reduction of the ester functionality with a reducing agent like LiAlH4, which also allows for the recovery of the chiral alcohol.[10]
| Chiral Auxiliary | Diene | Dienophile | Major Adduct Configuration | Diastereomeric Ratio/Excess | Reference |
| (1R)-8-phenylmenthyl | Cyclopentadiene | N-benzyl imine of glyoxylate | (1S, exo) | 57% yield of major diastereomer | [9] |
| 8-phenylneomenthyl | Cyclopentadiene | N-benzylimine of glyoxylate | (1R,3-exo) | 70% yield of major diastereomer | [10] |
| (-)-8-phenylmenthyl and (R)-1-phenylethyl | Cyclopentadiene | N-(R)-1-phenylethylimine of glyoxylate | (1R,3-exo) | 93:7 dr | [13] |
Resolution of Racemic Mixtures
When asymmetric synthesis is not employed, the resulting racemic mixture of 2-azabicyclo[2.2.1]hept-5-ene derivatives must be resolved to obtain the individual enantiomers.
Enzymatic Resolution
Lipases are effective catalysts for the enantioselective acylation or hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-ones.[15] This method relies on the differential rate of reaction of the enzyme with the two enantiomers, allowing for their separation. For example, the enantioselective hydrolysis of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one using cell mass from specific cultures can yield the optically active unreacted lactam and the hydrolyzed acid of the other enantiomer.[15]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. A validated method for the separation of the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one utilizes a Chiralcel OD-H column with a mobile phase of n-hexane-isopropanol.[8][16] This method is robust and can be used for determining the enantiomeric purity of bulk samples.[8][16]
Typical Chiral HPLC Parameters: [8]
-
Column: Chiralcel OD-H (250 x 4.6 mm)
-
Mobile Phase: n-hexane:isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV and optical rotation
Caption: General workflow for obtaining enantiomerically pure 2-azabicyclo[2.2.1]hept-5-ene derivatives.
Determination of Absolute Configuration
Once an enantiomerically enriched or pure compound is obtained, its absolute configuration must be unequivocally determined.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of crystalline compounds. By solving the crystal structure, the precise three-dimensional arrangement of atoms in the molecule can be determined. This technique has been used to unequivocally assign the absolute configuration of various 2-azabicyclo[2.2.1]hept-5-ene derivatives, often after conversion to a suitable crystalline derivative like an amino alcohol.[14]
Chiroptical Methods
Circular Dichroism (CD) spectroscopy is a valuable tool for assigning the absolute configuration of chiral molecules in solution.[17] By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration can be inferred.
Additionally, the specific optical rotation of a compound, measured using a polarimeter, is a characteristic property of a chiral molecule and can be used to distinguish between enantiomers and assess enantiomeric purity.[14]
Conclusion
The stereochemistry of 2-azabicyclo[2.2.1]hept-5-ene derivatives is a critical aspect of their chemistry and pharmacology. The development of robust asymmetric synthetic methods, particularly the aza-Diels-Alder reaction with chiral auxiliaries, has provided efficient access to enantiomerically enriched forms of this important scaffold. Complemented by effective resolution techniques and reliable methods for the determination of absolute configuration, researchers are well-equipped to synthesize and characterize stereochemically defined 2-azabicyclo[2.2.1]hept-5-ene derivatives for the development of novel therapeutic agents. A thorough understanding and control of the stereochemistry of this core will continue to be a driving force in the discovery of new and improved drugs.
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Blanco, J. M., Caamaño, O., Fernández, F., García-Mera, X., López, C., Rodríguez, G., ... & Rodríguez-Hergueta, A. (1998). Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2. 1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Tetrahedron Letters, 39(31), 5663–5666. [Link]
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Chiou, W. H. (2001). Synthesis of (−)-epibatidine. RSC Advances. [Link]
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García-Mera, X., Arrasate, S., Lamsabhi, A. M., Mó, O., Yáñez, M., & Rodríguez-Borges, J. E. (2005). Enantioselective Synthesis of [(1R, 3-exo)-2-Benzyl-2-azabicyclo [2.2. 1] hept-5-en-3-yl] methanol via Aza-Diels-Alder Reaction. Molecules, 10(4), 793-806. [Link]
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García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo [2.2. 1] hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. Tetrahedron, 67(35), 6567-6575. [Link]
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University of Bristol. (n.d.). Epibatidine Synthesis. [Link]
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Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. Organic letters, 3(19), 3009–3012. [Link]
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Wikipedia. (2023, December 2). Epibatidine. In Wikipedia. [Link]
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Fletcher, S. R., Baker, R., Chambers, M. S., Herbert, R. H., Hobbs, S. C., Thomas, S. R., ... & Ball, R. G. (1993). The synthesis of (+)-and (–)-epibatidine. Journal of the Chemical Society, Chemical Communications, (15), 1216-1218. [Link]
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Fernández, F., Blanco, J. M., Caamaño, O., García-Mera, X., Nieto, I., & Rodríguez-Borges, J. E. (1997). Inversion of Enantioselectivity in the Diels-Alder Synthesis of 2-Azabicyclo-[2.2. 1] hept-5-en-3-one from Cyclopentadiene and Chiral Sulfonyl Cyanides. HETEROCYCLES, 45(9), 1745. [Link]
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De la Cruz, P., Mellado, I., García-Mera, X., Rodríguez-Borges, J. E., & Fernández, F. (1993). Absolute Configuration of 2-Substituted 2-Azabicyclo [2.2. 1] hept-5-enes. Tetrahedron: Asymmetry, 4(5), 903-906. [Link]
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García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. [Link]
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Wang, L., Liu, Y., & Wang, Q. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo [2.2. 1] hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 49(1), 67-71. [Link]
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Griffiths, G., & Previdoli, F. (1993). Diels-Alder reaction of methanesulfonyl cyanide with cyclopentadiene. Industrial synthesis of 2-azabicyclo [2.2. 1] hept-5-en-3-one. The Journal of Organic Chemistry, 58(22), 6129-6131. [Link]
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Nakano, H. (2000). Syntheses and Applications of Optical Active Bicyclic Amino Compounds. YAKUGAKU ZASSHI, 120(11), 1117-1134. [Link]
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- Lonza AG. (1992). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
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Wang, L., Liu, Y., & Wang, Q. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo [2.2. 1] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. [Link]
- Ghadge, M. G., & Raje, M. P. (2004). Process for the preparation of optically active azabicyclo heptanone derivatives. U.S.
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo [2.2. 1] hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical reviews, 112(8), 4642-4686. [Link]
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Kiss, L., Nonn, M., & Fustero, S. (2024). Application of 2‐Azabicyclo [2.2. 1] Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]
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An In-depth Technical Guide to the Chemical Stability and Storage of 2-Azabicyclo[2.2.1]hept-5-ene Hydrochloride
Introduction: The Strategic Importance of a Strained Bicyclic Amine
2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is a conformationally rigid, bicyclic amine that serves as a valuable building block in modern medicinal chemistry and drug development. Its strained ring system and inherent stereochemistry make it a sought-after precursor for a variety of complex molecules, including antiviral agents and other therapeutics. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many synthetic transformations.
However, the very features that make this molecule synthetically attractive—a strained bicyclic structure, an allylic secondary amine, and its formulation as a hydrochloride salt—also introduce specific challenges related to its chemical stability and handling. This guide provides a comprehensive overview of the intrinsic stability of this compound, delineates its likely degradation pathways, and establishes a framework for its optimal storage and handling to ensure its quality and integrity in research and development settings.
Pillar 1: Intrinsic Chemical Stability and Potential Degradation Pathways
The structure of this compound contains several functionalities susceptible to degradation under common laboratory and storage conditions. Understanding these liabilities is the cornerstone of developing a robust stability and handling protocol.
Key Structural Liabilities:
-
Hygroscopicity of the Hydrochloride Salt: Amine hydrochloride salts are frequently hygroscopic, readily absorbing moisture from the atmosphere. This is the most immediate and critical stability concern. Absorbed water can act as a solvent, promoting other degradation reactions, and can physically alter the material from a free-flowing solid to a viscous gum, making accurate weighing and handling difficult.
-
Allylic Amine Moiety: The secondary amine is adjacent to a carbon-carbon double bond (an allylic position). This arrangement can be susceptible to oxidation and rearrangement reactions.
-
Strained Bicyclic Ring System: The [2.2.1] bicyclic system possesses inherent ring strain. While generally stable, this strain can be a driving force for ring-opening reactions under harsh acidic or basic conditions.
Anticipated Degradation Pathways
Forced degradation studies are a critical tool for identifying likely degradation products and establishing the specificity of analytical methods.[1][2] Based on the structure of this compound and established chemical principles for similar molecules, the following degradation pathways are anticipated:
-
Hydrolytic Degradation: Although the core structure is relatively stable to neutral hydrolysis, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could promote ring-opening or other rearrangements.
-
Oxidative Degradation: The secondary amine is a prime target for oxidation. Exposure to atmospheric oxygen, peroxides (often found in solvents like THF or ether), or other oxidizing agents can lead to the formation of N-oxides, hydroxylamines, or even cleavage of the ring. The allylic position also presents a site for radical-mediated oxidation.
-
Photodegradation: Compounds with amine functionalities can be sensitive to light, particularly UV radiation. Photolytic degradation may proceed through radical mechanisms, potentially leading to dimerization or other complex rearrangements.
-
Thermal Degradation: While the salt form is generally more thermally stable than the free base, high temperatures can promote elimination or rearrangement reactions.
The following diagram illustrates the primary sites of instability on the molecule.
Caption: Workflow for handling hygroscopic this compound.
Causality Behind the Workflow:
-
Equilibration: Allowing the sealed container to warm to room temperature inside a desiccator is crucial. Opening a cold vial immediately will cause atmospheric moisture to condense on the cold solid, compromising the material.
-
Inert Atmosphere: Weighing the compound inside a glovebox or glove bag provides the best protection. If unavailable, weighing should be done as quickly as possible, with the stock bottle opened for the minimum time required. Blanketing the vial with an inert gas before resealing is a highly recommended practice.
Pillar 3: Stability-Indicating Analysis & Experimental Protocols
To validate the storage conditions and determine a re-test period, a stability-indicating analytical method must be employed. This method must be able to separate the intact parent compound from any potential degradation products.
Recommended Analytical Technique: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this analysis.
-
Principle: It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Why it's suitable: It can resolve the non-volatile parent salt from potential non-volatile degradants. Its quantitative accuracy is high, allowing for precise determination of purity and degradation over time.
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine hydrochloride.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Detection: UV detection at a wavelength where the parent compound absorbs (e.g., ~210 nm, typical for non-aromatic amines). A photodiode array (PDA) detector is ideal to assess peak purity.
-
Forced Degradation: To prove the method is "stability-indicating," generate degradation samples as described in Protocol 2. Analyze these samples to ensure that degradation product peaks are well-resolved from the main parent peak. [2]
Protocol 2: Forced Degradation Study
The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve impurities. [3]
-
Preparation: Prepare solutions of this compound (~1 mg/mL) in appropriate solvents.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24-48 hours. Neutralize with acid before HPLC analysis.
-
Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 80 °C for 1 week.
-
Photostability: Expose the solid compound to a calibrated light source according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The appearance of new, resolved peaks in the stressed samples validates the method's stability-indicating nature.
Summary and Recommendations
The chemical integrity of this compound is paramount for its successful application in research and drug development. Its primary liabilities are its hygroscopicity and susceptibility to oxidation.
Final Recommendations:
-
Long-Term Storage: Store at 2-8 °C under an inert atmosphere (argon or nitrogen) in a tightly sealed amber glass vial .
-
Handling: Always allow the container to equilibrate to room temperature in a desiccator before opening. Handle in an inert atmosphere (glovebox) whenever possible.
-
Quality Control: Periodically re-analyze the material using a validated, stability-indicating HPLC method to confirm its purity before use, especially for long-stored batches or if storage conditions have been compromised.
By adhering to these scientifically-grounded protocols, researchers can ensure the reliability of this critical building block, leading to more reproducible and trustworthy scientific outcomes.
References
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An In-depth Technical Guide to the Key Reactive Sites of the 2-Azabicyclo[2.2.1]hept-5-ene Scaffold
Abstract
The 2-azabicyclo[2.2.1]hept-5-ene scaffold, a strained bicyclic amine, is a cornerstone in modern synthetic and medicinal chemistry. Its unique conformational rigidity and the strategic placement of a reactive alkene and a nucleophilic nitrogen atom within a compact framework have made it an invaluable building block for the synthesis of complex alkaloids, therapeutic agents, and novel polymeric materials. This in-depth guide provides a comprehensive exploration of the principal reactive sites of this scaffold: the C5-C6 double bond and the nitrogen atom at the 2-position. We will delve into the mechanistic underpinnings of its reactivity, focusing on electrophilic additions, cycloaddition reactions, nitrogen-centered functionalization, and ring-opening metathesis polymerization (ROMP). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecular architecture.
Introduction: Structural Uniqueness and Synthetic Accessibility
The 2-azabicyclo[2.2.1]hept-5-ene core is characterized by a bridged bicyclic system, which imparts significant ring strain, particularly in the double bond. This inherent strain is a key driver of its reactivity. The endo and exo faces of the molecule present distinct steric environments, leading to high stereoselectivity in many of its transformations.
The primary route to this scaffold is the aza-Diels-Alder reaction between cyclopentadiene and a suitable dienophile, typically an imine or its precursor.[1][2][3] The reaction generally proceeds with high exo-selectivity, which can be rationalized by steric hindrance in the endo transition state.[1][4] The use of chiral auxiliaries on the imine component has enabled highly diastereoselective and enantioselective syntheses of functionalized 2-azabicyclo[2.2.1]hept-5-ene derivatives.[1][4]
Caption: General scheme for the aza-Diels-Alder synthesis.
Experimental Protocol: Synthesis of N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
This protocol is adapted from a procedure by Grieco and Larsen, which utilizes an in-situ generated iminium salt.[2][3]
Materials:
-
Benzylamine hydrochloride (1.0 eq)
-
37% Aqueous formaldehyde (1.4 eq)
-
Cyclopentadiene (freshly distilled, 2.0 eq)
-
Deionized water
-
Potassium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A 100-mL round-bottomed flask is charged with deionized water (approx. 4 mL per gram of benzylamine HCl) and benzylamine hydrochloride (1.0 eq).
-
To the resulting solution, add 37% aqueous formaldehyde (1.4 eq), followed by freshly distilled cyclopentadiene (2.0 eq).
-
The flask is securely stoppered and the heterogeneous mixture is stirred vigorously at room temperature for 4-6 hours.
-
The reaction mixture is then diluted with water and washed with a 1:1 mixture of diethyl ether and hexane to remove any unreacted cyclopentadiene and dicyclopentadiene.
-
The aqueous phase is made basic by the careful addition of solid potassium hydroxide until a pH > 12 is achieved.
-
The basic aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-benzyl-2-azabicyclo[2.2.1]hept-5-ene as a pale-yellow oil.[2]
Reactivity of the C5-C6 Alkene: A Gateway to Skeletal Diversity
The strained double bond of the 2-azabicyclo[2.2.1]hept-5-ene scaffold is the primary site of electrophilic attack. The outcomes of these reactions are heavily influenced by the participation of the neighboring nitrogen atom.
Electrophilic Additions and the Wagner-Meerwein Rearrangement
A hallmark of the reactivity of this system is the propensity for electrophilic additions to proceed with a Wagner-Meerwein rearrangement.[5] This rearrangement is indicative of a carbocationic intermediate and neighboring group participation by the nitrogen lone pair.
The general mechanism involves the initial exo-attack of the electrophile (E+) on the double bond, leading to the formation of a bridged halonium or equivalent intermediate. Nucleophilic attack by the nitrogen atom at C-1 leads to the formation of a transient aziridinium ion. Subsequent opening of this strained three-membered ring by a nucleophile (Nu-) at C-6 results in the formation of a rearranged product with the electrophile at the 7-anti position and the nucleophile at the 6-exo position.
Sources
An In-depth Technical Guide on the Solubility of 2-Azabicyclo[2.2.1]hept-5-ene Hydrochloride in Common Organic Solvents
Foreword: Navigating the Solubility Landscape in Drug Development
In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with numerous challenges. Among the most critical of these is understanding and optimizing its physicochemical properties, with solubility standing as a cornerstone. Poor solubility can lead to diminished bioavailability, hinder formulation development, and ultimately, compromise therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride, a vital bicyclic amine scaffold frequently employed in the synthesis of novel therapeutic agents.
While specific, publicly available quantitative solubility data for this exact compound is limited, this guide synthesizes fundamental principles of organic and physical chemistry to provide a robust framework for predicting and experimentally determining its solubility. We will delve into the theoretical underpinnings of solubility, present a detailed protocol for its empirical determination, and offer a scientifically grounded perspective on its expected behavior in a range of common organic solvents.
The Molecular Profile of this compound: A Structural Perspective on Solubility
This compound is the salt formed from the reaction of the bicyclic amine, 2-azabicyclo[2.2.1]hept-5-ene, with hydrochloric acid. This conversion from a free base to a hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve handling properties.[1]
The structure of the cation is a rigid bicyclic system containing a secondary amine. The hydrochloride salt introduces an ionic character to the molecule, which profoundly influences its interaction with various solvents. The key structural features dictating its solubility are:
-
Ionic Nature: As a salt, it exists as a charged species, the 2-azabicyclo[2.2.1]hept-5-enium cation and the chloride anion. This ionic character favors interactions with polar solvents that can effectively solvate these ions.
-
Hydrogen Bonding Capability: The protonated amine (N-H+) is a strong hydrogen bond donor. This allows for significant interaction with solvents that are hydrogen bond acceptors.
-
Bicyclic Hydrocarbon Framework: The underlying carbon skeleton is nonpolar. This lipophilic character will influence its solubility in less polar environments.
The interplay of these features—ionic character, hydrogen bonding, and the nonpolar framework—determines the solubility profile of this compound across the spectrum of organic solvents.
The Thermodynamics of Dissolution: A Deeper Dive
The process of dissolving a crystalline solid like this compound in a solvent is governed by thermodynamic principles. The overall Gibbs free energy change (ΔG) of dissolution determines the solubility. This can be understood by considering two key enthalpic contributions:
-
Lattice Energy (ΔH_lattice): This is the energy required to break apart the ionic crystal lattice and separate the 2-azabicyclo[2.2.1]hept-5-enium cations and chloride anions.[2][3] This is an endothermic process (requires energy). The magnitude of the lattice energy is influenced by the size and charge of the ions.
-
Solvation Energy (ΔH_solvation): This is the energy released when the separated ions are surrounded and stabilized by solvent molecules.[4] This is an exothermic process (releases energy). The strength of the solvation energy depends on the nature of the intermolecular forces between the ions and the solvent molecules (e.g., ion-dipole, hydrogen bonding).
For dissolution to be favorable, the energy released during solvation must be sufficient to overcome the energy required to break the crystal lattice.
Predicted Solubility of this compound in Common Organic Solvents
Based on the "like dissolves like" principle and the structural features of this compound, we can predict its solubility in various classes of organic solvents. The following table provides a qualitative and semi-quantitative estimation of its solubility, which should be confirmed experimentally.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents are highly polar and are excellent hydrogen bond donors and acceptors. They can effectively solvate both the cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding. As the alkyl chain of the alcohol increases, the polarity decreases, which may lead to a slight reduction in solubility. |
| Polar Aprotic Solvents | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low | These solvents are polar and can act as hydrogen bond acceptors, but they lack a hydrogen bond donating group. While they can solvate the cation to some extent, their interaction with the chloride anion is weaker compared to protic solvents. The use of ketones as solvents for amine salt formation can sometimes lead to imine formation, especially under non-anhydrous or heated conditions.[5] |
| Ester Solvents | Ethyl Acetate | Low | Ethyl acetate has moderate polarity but is a weaker hydrogen bond acceptor than ketones. Its ability to solvate the ionic species is limited, leading to lower solubility. |
| Ether Solvents | Diethyl Ether, Tetrahydrofuran (THF) | Very Low to Insoluble | These solvents have low polarity and are weak hydrogen bond acceptors. They are generally poor solvents for ionic salts.[6] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Very Low | While these solvents have some polarity, they are not effective at solvating ions and are not strong hydrogen bond acceptors. Some amine hydrochlorides show limited solubility in these solvents. |
| Aromatic Hydrocarbons | Toluene | Insoluble | Toluene is a nonpolar solvent and cannot effectively solvate ionic compounds. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | These are nonpolar solvents with very weak intermolecular forces and are incapable of dissolving ionic salts.[7] |
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Sources
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- 2. Lattice Energy [chemed.chem.purdue.edu]
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- 5. Sciencemadness Discussion Board - amine salt formation in ketones as solvents - Powered by XMB 1.9.11 [sciencemadness.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 2-Azabicyclo[2.2.1]hept-5-ene Hydrochloride for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride, a critical building block in modern synthetic and medicinal chemistry. We will explore its commercial availability, key suppliers, synthesis, and analytical methodologies, offering practical insights for researchers, scientists, and professionals in drug development.
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Azabicyclo[2.2.1]hept-5-ene and its derivatives are a class of bicyclic compounds that have garnered significant attention in the pharmaceutical industry. Their rigid, conformationally constrained structure makes them valuable scaffolds for the design of novel therapeutic agents. The hydrochloride salt of 2-azabicyclo[2.2.1]hept-5-ene is often favored in drug discovery and development due to its improved solubility and bioavailability.[1]
This guide will focus on the practical aspects of sourcing and utilizing this compound, providing a foundation for its effective application in research and development projects. A closely related and often commercially available precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as "Vince Lactam," is a key intermediate in the synthesis of carbocyclic nucleoside analogues with significant antiviral activity, such as Carbovir and Abacavir.[2][3] The applications of Vince Lactam are extensive, serving as a precursor for a wide range of functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane framework.[2][3]
Commercial Availability and Key Suppliers
This compound and its immediate precursors are available from a range of chemical suppliers. The availability, purity, and offered quantities can vary, so it is crucial for researchers to carefully consider their specific needs.
Below is a summary of notable suppliers and their typical product offerings for 2-azabicyclo[2.2.1]hept-5-ene derivatives. Please note that catalog numbers and availability are subject to change, and it is always recommended to consult the supplier's website for the most current information.
| Supplier | Product Name | CAS Number | Purity | Notes |
| AChemBlock | This compound | 63882-16-6 | 95% | Offers novel building blocks for research.[4] |
| Sigma-Aldrich | (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one | 79200-56-9 | ≥98% | A key chiral precursor (Vince Lactam).[5] |
| Sigma-Aldrich | rac 2-Azabicyclo[2.2.1]hept-5-en-3-one | 49805-30-3 | 98% | The racemic form of Vince Lactam. |
| TCI Chemicals | 2-Azabicyclo[2.2.1]hept-5-en-3-one | 49805-30-3 | >98.0% (GC) | Also known as 4-Amino-2-cyclopentene-1-carboxylic Acid Lactam. |
| Pharmaffiliates | rac 2-Azabicyclo[2.2.1]hept-5-en-3-one (BSC) | 49805-30-3 | N/A | Offered as an Abacavir impurity standard.[6] |
Synthesis of the 2-Azabicyclo[2.2.1]hept-5-ene Scaffold
The synthesis of the 2-azabicyclo[2.2.1]hept-5-ene core structure is most commonly achieved through a Diels-Alder reaction. This powerful cycloaddition provides an efficient route to the bicyclic framework.
General Synthetic Approach: The Aza-Diels-Alder Reaction
A prevalent method involves the [4+2] cycloaddition of cyclopentadiene with an imine or an imine equivalent.[7][8] A notable approach is the reaction of cyclopentadiene with an in-situ generated iminium salt under Mannich conditions.[7] This method avoids the need for highly activated, electron-poor imines.[7]
Another well-established route involves the Diels-Alder reaction of cyclopentadiene with chlorosulfonyl isocyanate, which leads to a β-lactam intermediate that can be further transformed.[9] A more direct synthesis of the related 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) involves the reaction of cyclopentadiene with methanesulfonyl cyanide followed by hydrolysis.[9]
Below is a conceptual workflow for the synthesis of a protected 2-azabicyclo[2.2.1]hept-5-ene derivative.
Caption: Conceptual workflow for the synthesis of this compound.
Illustrative Experimental Protocol: Synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
The following protocol is based on established literature procedures for the synthesis of a protected precursor.[7]
Materials:
-
Freshly distilled cyclopentadiene
-
Benzylamine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine hydrochloride in water, add an aqueous solution of formaldehyde.
-
Add freshly cracked cyclopentadiene to the mixture.
-
Stir the reaction vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, make the reaction mixture basic by the addition of a NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Analytical Methods for Quality Control
Ensuring the purity and stereochemistry of 2-azabicyclo[2.2.1]hept-5-ene derivatives is paramount for their application in drug development. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.
Chiral HPLC for Enantiomeric Purity Determination
For chiral versions of the scaffold, such as the enantiomers of Vince Lactam, determining the enantiomeric excess (ee) is crucial. A validated HPLC method using a chiral stationary phase is typically employed.
Illustrative HPLC Method for Enantiomeric Separation of 2-Azabicyclo[2.2.1]hept-5-en-3-one: [10]
-
Column: Chiralcel OD-H (250 x 4.6 mm)
-
Mobile Phase: n-hexane:isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and optical rotation
-
Run Time: < 10 minutes
This method has been shown to provide complete separation of the enantiomers, with validated precision, accuracy, and linearity.[10] The limits of detection (LOD) and quantification (LOQ) for the (+)- and (-)-enantiomers have been reported to be in the low μg/mL range.[10]
The following diagram illustrates the general workflow for the quality control of a chiral 2-azabicyclo[2.2.1]hept-5-ene derivative.
Caption: Workflow for determining the enantiomeric purity of a chiral 2-azabicyclo[2.2.1]hept-5-ene derivative.
Conclusion
This compound and its related lactam precursors are indispensable tools in the arsenal of the medicinal chemist. Their commercial availability, coupled with well-established synthetic and analytical methodologies, facilitates their use in the development of novel therapeutics. This guide has provided a comprehensive overview of the key technical aspects of working with this important class of molecules, from procurement to quality control. A thorough understanding of these principles will enable researchers to effectively leverage the unique properties of the 2-azabicyclo[2.2.1]hept-5-ene scaffold in their drug discovery endeavors.
References
-
Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. (n.d.). Retrieved from [Link]
-
García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. Retrieved from [Link]
- Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. (n.d.). Google Patents.
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). Chemical Record, 24(9), e202400070. [Link]
-
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. (2011). Journal of the Brazilian Chemical Society, 22(8), 1575-1579. [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). The Chemical Record, 24(9), e202400070. [Link]
-
rac 2-Azabicyclo[2.2.1]hept-5-en-3-one (BSC). (n.d.). Pharmaffiliates. Retrieved from [Link]
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- 4. This compound 95% | CAS: 63882-16-6 | AChemBlock [achemblock.com]
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Methodological & Application
Aza-Diels-Alder synthesis of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride
Application Note & Protocol
Aza-Diels-Alder Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Hydrochloride: A Detailed Guide for Synthetic Chemists
Abstract
The 2-azabicyclo[2.2.1]hept-5-ene core structure is a pivotal scaffold in medicinal chemistry, serving as a key building block for a range of therapeutic agents, most notably carbocyclic nucleoside analogues with potent antiviral activity. This application note provides a comprehensive guide to the synthesis of this compound via an aqueous Aza-Diels-Alder reaction. We delve into the underlying reaction mechanism, offer a detailed, field-tested experimental protocol, and provide expert insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for accessing this valuable synthetic intermediate.
Introduction: The Strategic Importance of the Aza-Norbornene Scaffold
The rigid, bicyclic framework of 2-azabicyclo[2.2.1]hept-5-ene, an aza-norbornene derivative, imparts unique conformational constraints that are highly desirable in drug design. Its most prominent application is as a precursor to (−)-Vince Lactam, an indispensable chiral building block for the synthesis of antiviral drugs like Carbovir and Abacavir, which are cornerstones in the treatment of HIV and Hepatitis B.[1]
The Aza-Diels-Alder reaction, a powerful variant of the Nobel Prize-winning Diels-Alder reaction, offers one of the most efficient routes to this scaffold.[2] This [4+2] cycloaddition involves a 4π-electron diene and a 2π-electron dienophile containing a nitrogen atom. The specific protocol detailed herein utilizes an in situ generated iminium salt as the dienophile, reacting with cyclopentadiene in an aqueous medium—a cost-effective and environmentally conscious approach.
Reaction Principle and Mechanism
The Aza-Diels-Alder reaction can proceed through either a concerted or a stepwise pathway. The mechanism is heavily influenced by the nature of the dienophile.[3] While neutral imines are generally poor dienophiles, their reactivity is dramatically enhanced by protonation or coordination with a Lewis acid. This activation creates a highly electrophilic iminium ion, which readily engages with an electron-rich diene like cyclopentadiene.[4]
In the protocol described, the iminium ion is generated in situ from an amine hydrochloride salt (e.g., ammonium chloride or benzylamine hydrochloride) and aqueous formaldehyde under Mannich-like conditions.[5] The protonated imine then undergoes a [4+2] cycloaddition with cyclopentadiene. The use of a protonated iminium cation often favors a stepwise, Mannich-Michael pathway, proceeding through a cationic intermediate.[3][6] This approach is highly effective and avoids the need to handle unstable, pre-formed imines.
Figure 2: Step-by-step experimental workflow diagram.
| Parameter | Value | Moles | Molar Equiv. | Notes |
| Ammonium Chloride | 10.7 g | 0.20 mol | 1.0 | Limiting Reagent |
| 37% Formaldehyde | 16.2 mL | 0.22 mol | 1.1 | Slight excess to drive iminium formation. |
| Cyclopentadiene | 19.8 g | 0.30 mol | 1.5 | Excess to ensure full conversion of the dienophile. |
| Reaction Time | 48 hours | - | - | Monitored by TLC (after basification of an aliquot). |
| Reaction Temperature | 0 °C to RT | - | - | Initial cooling controls exotherm. |
| Expected Yield | 30-40% | - | - | Yield of the isolated hydrochloride salt. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Cyclopentadiene has re-dimerized. 2. Incomplete reaction. 3. Loss of product during work-up. | 1. Ensure cyclopentadiene is freshly cracked and kept cold until use. 2. Extend reaction time to 72 hours. Ensure vigorous stirring. 3. Ensure aqueous layer is thoroughly extracted. Product free amine has some water solubility. |
| Oily Product, Fails to Solidify | 1. Product is wet (contains water/solvent). 2. Impurities present. | 1. Ensure rigorous drying of the organic extract and the final product under high vacuum. 2. Purify the crude free amine by vacuum distillation before converting to the HCl salt. |
| Reaction Stalls | Incorrect pH or reagent stoichiometry. | Verify the amounts and concentrations of all reagents. Ensure the initial solution is not acidic before the addition of cyclopentadiene. |
Conclusion
The Aza-Diels-Alder reaction presented provides a robust and scalable pathway to this compound. By leveraging an in situ generated iminium ion in an aqueous environment, this protocol minimizes the handling of hazardous materials and employs readily available, inexpensive starting materials. The resulting aza-norbornene scaffold is a high-value intermediate, and mastery of this protocol equips synthetic chemists with a powerful tool for applications in drug discovery and development.
References
-
Aza-Diels–Alder reaction. In Wikipedia; 2023. [Link]
-
Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. ResearchGate GmbH. [Link]
-
García-Mera, X., et al. Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. CORE. [Link]
-
Modin, S. A. Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Automated Synthesis. Diva-Portal.org. [Link]
-
The Diels–Alder reactions between cyclopentadiene (CP) and various... ResearchGate GmbH. [Link]
-
A Theoretical Study of the Reaction between Cyclopentadiene and Protonated Imine Derivatives: A Shift from a Concerted to a Stepwise Molecular Mechanism. ResearchGate GmbH. [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
- Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
-
Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. ResearchGate GmbH. [Link]
-
Aoyama, T., et al. Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein Journal of Organic Chemistry. [Link]
-
Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives : bronsted acid catalized aza-diels-alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries. Universidade do Minho. [Link]
-
SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM. HETEROCYCLES. [Link]
-
Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives : bronsted acid catalized aza-diels-alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries. Universidade do Minho. [Link]
-
Miller, M. J., et al. Regio- and Stereoselective Ring Openings of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene Systems with Copper Catalyst-Modified Grignard Reagents: Application to the Synthesis of an Inhibitor of 5-Lipoxygenase. ACS Publications. [Link]
- Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Jung, M. E., & Shapiro, J. J. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. [Link]
-
Kiat, T. H., et al. Click Chemistry with Cyclopentadiene. National Institutes of Health. [Link]
-
Wang, Y., et al. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PubMed Central. [Link]
-
An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept... ResearchGate GmbH. [Link]
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Application Notes and Protocols: N-Protection of 2-Azabicyclo[2.2.1]hept-5-ene
Introduction: The Strategic Importance of Protecting 2-Azabicyclo[2.2.1]hept-5-ene
The rigid, bicyclic scaffold of 2-azabicyclo[2.2.1]hept-5-ene is a privileged structure in medicinal chemistry and natural product synthesis. Its constrained conformation allows for the precise spatial orientation of substituents, making it an invaluable template for designing potent and selective therapeutic agents. Notably, this scaffold is a key precursor for carbocyclic nucleoside analogues with significant antiviral properties.[1][2] The secondary amine within this bicyclic system is a nucleophilic and basic center, prone to undesired reactions with a wide range of reagents.[1] Consequently, the strategic protection of this nitrogen atom is a critical first step in most synthetic routes, enabling chemists to perform modifications on other parts of the molecule without interference from the amine.
This application note provides a detailed, step-by-step protocol for the N-protection of 2-azabicyclo[2.2.1]hept-5-ene, focusing on two of the most robust and widely employed protecting groups in organic synthesis: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The choice between these protecting groups is often dictated by the overall synthetic strategy, as they offer orthogonal deprotection conditions.[3]
Choosing the Right Protecting Group: A Strategic Decision
The selection of an appropriate nitrogen-protecting group is paramount for the success of a multi-step synthesis. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.
| Protecting Group | Reagent | Key Advantages | Common Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to most nucleophiles and bases; generally high-yielding protection. | Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[3][4] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and some basic conditions; orthogonal to Boc. | Catalytic hydrogenation (e.g., H₂, Pd/C).[3] |
Reaction Workflow: A Visual Guide
The following diagram illustrates the general workflow for the N-protection of 2-azabicyclo[2.2.1]hept-5-ene.
Caption: General workflow for the N-protection of 2-azabicyclo[2.2.1]hept-5-ene.
Part 1: Protocol for N-Boc Protection
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and stability under a variety of reaction conditions, yet it can be readily removed with mild acid.[3] The following protocol is adapted from standard procedures for the Boc protection of secondary amines.[4][5]
Materials and Equipment
-
2-Azabicyclo[2.2.1]hept-5-ene
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-azabicyclo[2.2.1]hept-5-ene (1.0 eq).
-
Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM, THF, or MeCN) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), to the stirred solution. The use of a base is crucial to neutralize the acid generated during the reaction.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) to the reaction mixture. The (Boc)₂O can be added as a solid or as a solution in the reaction solvent. A key point is to ensure the system is not closed, as carbon dioxide gas is evolved during the reaction.[6]
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
If the reaction was performed in a water-miscible solvent like THF or MeCN, remove the solvent under reduced pressure.
-
Dilute the residue with a water-immiscible organic solvent such as ethyl acetate or DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-2-azabicyclo[2.2.1]hept-5-ene.
-
Part 2: Protocol for N-Cbz Protection
The benzyloxycarbonyl (Cbz) group is another cornerstone of amine protection, particularly valuable when acidic conditions need to be avoided during deprotection. Its removal via catalytic hydrogenation is exceptionally mild.[3]
Materials and Equipment
-
2-Azabicyclo[2.2.1]hept-5-ene
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-azabicyclo[2.2.1]hept-5-ene (1.0 eq) in a suitable solvent such as DCM or a mixture of dioxane and water.
-
Add an aqueous solution of a base like sodium carbonate (2.0 eq). The reaction is typically performed under Schotten-Baumann conditions.[7]
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
-
Addition of Reagent:
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the biphasic mixture. Maintain the temperature at 0 °C during the addition.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Aqueous Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers and wash them with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is then purified by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield pure N-Cbz-2-azabicyclo[2.2.1]hept-5-ene.
-
Trustworthiness and Validation
The protocols described above are based on well-established and reliable methods for the N-protection of amines.[3][8] To ensure the success of these procedures, it is imperative to:
-
Use high-quality, dry solvents and reagents.
-
Carefully monitor the reaction progress to avoid side reactions or incomplete conversion.
-
Perform thorough workup and purification to remove byproducts and unreacted reagents.
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Conclusion
The N-protection of 2-azabicyclo[2.2.1]hept-5-ene is a fundamental transformation that paves the way for the synthesis of a myriad of complex and biologically active molecules. The choice between the Boc and Cbz protecting groups allows for strategic flexibility in synthetic design. By following the detailed protocols outlined in these application notes, researchers can reliably and efficiently protect this valuable synthetic intermediate, enabling its successful incorporation into advanced drug discovery and development programs.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Al-Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azobicyclo[2.2.1]heptane system [Thesis]. ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
- Lonza AG. (1992). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
-
Kiss, L., et al. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Marco-Contelles, J., et al. (2010). Synthesis of new 7-azabicyclo[2.2.
- Miller, M. J., et al. (2001). Regio- and Stereoselective Ring Openings of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene Systems with Copper Catalyst-Modified Grignard Reagents: Application to the Synthesis of an Inhibitor of 5-Lipoxygenase. The Journal of Organic Chemistry, 66(21), 6963-6972.
- Reddy, B. V. S., et al. (2007). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 38(32).
- Klein, M. T., et al. (2022). Design and synthesis of a tetracyclic tripeptide mimetic frozen in a polyproline type II (PP2)
- García-Mera, X., et al. (2005). Enantioselective Synthesis of [(1R,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol via Aza-Diels-Alder Reaction. Synlett, 2005(02), 319-321.
- Laskar, I. B., & Saikia, L. (2016). An Excellent Method for Cbz-Protection of Amines.
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
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- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
The Strategic Application of 2-Azabicyclo[2.2.1]hept-5-ene in Carbocyclic Nucleoside Synthesis: A Guide for Researchers
Introduction: The Enduring Significance of Carbocyclic Nucleosides and the Pivotal Role of Vince Lactam
Carbocyclic nucleosides, synthetic analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group, represent a cornerstone in the development of antiviral and anticancer therapeutics. This structural modification imparts enhanced metabolic stability by rendering them resistant to enzymatic cleavage by phosphorylases, a common degradation pathway for natural nucleosides.[1][2] The resulting carbocyclic framework, however, introduces significant synthetic challenges in establishing the correct stereochemistry of the cyclopentane ring, which is crucial for biological activity.
At the heart of many elegant and efficient syntheses of these vital therapeutic agents lies (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, a strained bicyclic γ-lactam commonly referred to as the "Vince lactam".[3] Named after its pioneer, Dr. Robert Vince, this versatile building block provides a conformationally rigid scaffold that allows for the stereocontrolled introduction of functional groups, ultimately leading to the desired carbocyclic core of nucleoside analogues.[3] Its synthetic utility is underscored by its role as a key intermediate in the industrial production of blockbuster antiviral drugs such as Abacavir (an anti-HIV agent) and Carbovir.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the strategic use of 2-azabicyclo[2.2.1]hept-5-ene in the synthesis of carbocyclic nucleosides. We will delve into the fundamental synthetic transformations, provide detailed experimental protocols, and offer insights into the rationale behind these methodologies, empowering researchers to leverage this powerful synthetic tool in their own drug discovery endeavors.
Part 1: The Gateway to Enantiopurity - Resolution of Racemic Vince Lactam
The biological activity of carbocyclic nucleosides is exquisitely dependent on their stereochemistry. Therefore, the resolution of racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one into its individual enantiomers is the critical first step in most synthetic campaigns. While classical chemical resolution methods exist, chemoenzymatic approaches have become the industry standard due to their high efficiency, excellent enantioselectivity, and environmentally benign nature.[6]
The Power of Biocatalysis: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) exploits the stereoselectivity of enzymes, typically γ-lactamases, to preferentially hydrolyze one enantiomer of the racemic lactam, leaving the other enantiomer unreacted and thus resolved.[5][6] For instance, (+)-γ-lactamases selectively hydrolyze the (+)-enantiomer of the Vince lactam, providing access to the enantiopomerically pure (-)-enantiomer, which is a key precursor for antiviral drugs like Abacavir and Carbovir.[7] Conversely, (-)-γ-lactamases can be employed to obtain the (+)-enantiomer.[8]
The workflow for a typical enzymatic kinetic resolution is depicted below:
Caption: Enzymatic Kinetic Resolution of Vince Lactam.
Protocol: Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
This protocol provides a general procedure for the enzymatic resolution of racemic Vince lactam using a whole-cell biocatalyst expressing a (+)-γ-lactamase.
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
-
Whole-cell biocatalyst (e.g., Microbacterium hydrocarbonoxydans expressing (+)-γ-lactamase)[7]
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 g, 9.16 mmol) in 0.1 M phosphate buffer (100 mL, pH 7.0).
-
Add the whole-cell biocatalyst (e.g., 10 g wet cell weight) to the suspension.
-
Stir the mixture at room temperature (or the optimal temperature for the specific enzyme) and monitor the reaction progress by chiral HPLC.
-
Once approximately 50% conversion is reached, filter the reaction mixture to remove the cells.
-
Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the enantiopure (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.
Expected Outcome: This procedure should yield the (-)-enantiomer of the Vince lactam with high enantiomeric excess (>98% ee). The hydrolyzed (+)-amino acid remains in the aqueous layer.
| Parameter | Typical Value |
| Substrate Concentration | 10 g/L |
| Biocatalyst Loading | 100 g/L (wet cell weight) |
| Reaction Time | 12-24 hours |
| Yield of (-)-Lactam | 40-45% |
| Enantiomeric Excess (ee) | >98% |
Part 2: Core Synthetic Transformations of the Vince Lactam
Once the enantiopure Vince lactam is obtained, a series of key transformations are employed to construct the desired carbocyclic core. These reactions are designed to introduce the necessary hydroxyl and amino functionalities with precise stereocontrol.
Stereoselective Dihydroxylation of the Olefin
A crucial step in the synthesis of ribo-configured carbocyclic nucleosides is the dihydroxylation of the double bond in the Vince lactam. This is typically achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). The stereochemical outcome of this reaction is highly dependent on the directing influence of the lactam bridge.
Caption: Stereoselective Dihydroxylation of Vince Lactam.
Reductive Ring Opening of the Lactam
With the diol in place, the next key transformation is the reductive cleavage of the lactam ring to unmask the amine and hydroxymethyl groups. This is often accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by a sodium borohydride-mediated cleavage.[9] This step effectively transforms the bicyclic system into a functionalized cyclopentane ring.
Protocol: Synthesis of a Carbocyclic Ribofuranosylamine Precursor
This protocol outlines the synthesis of a key carbocyclic amine intermediate from enantiopure (-)-Vince lactam.
Materials:
-
(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one
-
Osmium tetroxide (OsO₄)
-
N-Methylmorpholine N-oxide (NMO)
-
Sodium sulfite (Na₂SO₃)
-
Acetone, water, tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate, magnesium sulfate (MgSO₄)
Procedure:
Step 1: Stereoselective Dihydroxylation
-
Dissolve (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 g, 9.16 mmol) in a mixture of acetone (20 mL) and water (2 mL).
-
Add N-methylmorpholine N-oxide (1.2 g, 10.1 mmol) followed by a catalytic amount of osmium tetroxide (e.g., 2.5 wt% solution in t-butanol, 0.2 mL).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding a solution of sodium sulfite (1.5 g) in water (10 mL) and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to give the crude diol, which can often be used in the next step without further purification.
Step 2: Reductive Ring Opening
-
Carefully add the crude diol (from the previous step) in anhydrous THF (20 mL) to a stirred suspension of lithium aluminum hydride (0.7 g, 18.3 mmol) in anhydrous THF (30 mL) at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 8-12 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water (0.7 mL), 15% aqueous NaOH (0.7 mL), and water (2.1 mL).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate to yield the crude carbocyclic ribofuranosylamine precursor.
Part 3: Elaboration to Carbocyclic Nucleosides
The final stage of the synthesis involves the coupling of the carbocyclic amine intermediate with a suitably functionalized pyrimidine or purine base.
Convergent Synthesis: Coupling Strategies
A convergent approach, where the carbocyclic moiety and the nucleobase are synthesized separately and then coupled, is generally favored for its flexibility.[2] Common coupling methods include:
-
Mitsunobu Reaction: This method is effective for coupling the carbocyclic alcohol with a purine base.[10][11]
-
Glycosylation Reactions: Formation of a Schiff base between the carbocyclic amine and a pyrimidine precursor, followed by cyclization.
The overall synthetic strategy from Vince lactam to a carbocyclic nucleoside is summarized in the following workflow:
Caption: General Synthetic Workflow to Carbocyclic Nucleosides.
Conclusion
2-Azabicyclo[2.2.1]hept-5-ene has proven to be an exceptionally valuable and versatile chiral building block in the synthesis of carbocyclic nucleosides. The ability to perform a highly efficient enzymatic resolution of the racemic lactam provides access to enantiopure starting materials, which is paramount for the synthesis of biologically active compounds. The subsequent stereocontrolled functionalization of the bicyclic scaffold allows for the construction of a wide array of carbocyclic nucleoside analogues. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel carbocyclic nucleosides with therapeutic potential.
References
-
Title: Synthesis of Carbocyclic Nucleosides from 2-Azabicyclo[2.2.1]hept-5-en-3-ones : Sodium Borohydride-Mediated Carbon : Nitrogen Bond Cleavage of Five- and Six-Membered Lactams Source: J-Stage URL: [Link]
-
Title: Stereoselective synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine via Vince lactam Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Vince lactam - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Stereoselective Synthesis of 2′-Fluoro-6′-methylene Carbocyclic Adenosine via Vince Lactam Source: ACS Publications URL: [Link]
-
Title: Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one Source: RSC Publishing URL: [Link]
-
Title: Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry Source: PubMed URL: [Link]
-
Title: A Stereoselective Synthesis of 2'-Fluoro-6'-Methylene-Carbocyclic Adenosine via Vince Lactam. Source: ResearchGate URL: [Link]
-
Title: OXIRANE-FUSED CARBOCYCLIC NUCLEOSIDES BASED ON N-SUBSTITUTED 2-AZABICYCLO[2.2.1] Source: Heterocycles URL: [Link]
-
Title: Enzymatic Preparation of Optically Pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase From Bradyrhizobium Japonicum USDA 6 Source: PubMed URL: [Link]
-
Title: Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry Source: Repository of the Academy's Library URL: [Link]
-
Title: Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review Source: Springer URL: [Link]
-
Title: Synthesis of a Novel Carbocyclic Analog of Bredinin Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) Source: ASM Journals URL: [Link]
-
Title: Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives Source: ResearchGate URL: [Link]
-
Title: Stereoselective Syntheses of Carbocyclic Nucleosides Source: University of Hamburg URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. Vince lactam - Wikipedia [en.wikipedia.org]
- 4. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Carbocyclic Nucleosides from 2-Azabicyclo[2.2.1]hept-5-en-3-ones : Sodium Borohydride-Mediated Carbon : Nitrogen Bond Cleavage of Five- and Six-Membered Lactams [jstage.jst.go.jp]
- 10. Stereoselective synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine via Vince lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Epibatidine Analogues from 2-Azabicyclo[2.2.1]hept-5-ene
Introduction: The Rationale for Epibatidine Analogue Synthesis
Epibatidine, a natural alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, is a landmark discovery in neuropharmacology.[1] Its potent analgesic properties, estimated to be 200-400 times greater than morphine, are not mediated by opioid receptors but through high-affinity agonism at neuronal nicotinic acetylcholine receptors (nAChRs).[2][3] This unique mechanism of action presented a promising new avenue for the development of powerful non-opioid analgesics.[4]
However, the therapeutic potential of epibatidine itself is severely limited by a narrow therapeutic window and significant toxicity, including hypertension and respiratory paralysis, which arise from its non-selective action at various nAChR subtypes.[1][2][5] This has driven extensive research into the synthesis of epibatidine analogues. The primary goal is to dissociate the desired analgesic effects from the toxic side effects by designing molecules with improved selectivity for specific nAChR subtypes, particularly the α4β2 subtype, which is strongly implicated in pain modulation.[2][5][6][7]
The rigid 2-azabicyclo[2.2.1]heptane core is a crucial pharmacophore for nAChR binding. Consequently, 2-azabicyclo[2.2.1]hept-5-ene has emerged as a highly versatile and strategic starting material for the construction of a diverse library of epibatidine analogues, allowing for systematic modification and structure-activity relationship (SAR) studies.[8][9] This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent functionalization to generate novel epibatidine analogues.
Overall Synthetic Strategy
The general synthetic approach is a two-stage process. First, the core 2-azabicyclo[2.2.1]hept-5-ene skeleton is constructed, typically via a hetero-Diels-Alder reaction. The nitrogen is protected to ensure stability and control reactivity. The second stage involves the stereoselective introduction of a desired aryl or heteroaryl moiety onto this core, followed by deprotection to yield the final analogue. The Reductive Heck reaction is a particularly powerful and widely used method for this key C-C bond formation.
Figure 1: General workflow for the synthesis of epibatidine analogues.
Protocol 1: Synthesis of N-Protected 2-Azabicyclo[2.2.1]hept-5-ene
The most direct route to the 2-azabicyclo[2.2.1]hept-5-ene core is the aza-Diels-Alder reaction between cyclopentadiene and an iminium ion.[10][8][9] The resulting secondary amine is typically unstable and is protected in situ. The choice of protecting group (e.g., Benzyl, Boc, Benzoyl) is critical as it influences the reactivity in subsequent steps and dictates the final deprotection conditions. The following protocol details a representative synthesis of the N-benzoyl protected intermediate.[8][9]
Materials:
-
Formaldehyde (37% aqueous solution)
-
Ammonium chloride (NH₄Cl)
-
Cyclopentadiene (freshly cracked)
-
Methanol (MeOH)
-
Benzoyl chloride (BzCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Iminium Ion Generation: In a round-bottom flask equipped with a magnetic stirrer, combine formaldehyde (1.0 eq) and ammonium chloride (1.0 eq) in an aqueous methanol solution. Stir at room temperature. This mixture generates the reactive iminium ion in situ.
-
Diels-Alder Cycloaddition: Cool the reaction mixture in an ice bath. Add freshly cracked cyclopentadiene (1.2 eq) dropwise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of cyclopentadiene.
-
In-situ N-Protection: Once the cycloaddition is complete, cool the mixture again in an ice bath. Add a saturated aqueous solution of sodium bicarbonate to basify the mixture (pH ~8-9). Add dichloromethane (DCM) to form a biphasic mixture.
-
Slowly add benzoyl chloride (1.1 eq) to the vigorously stirred biphasic mixture. Stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Workup and Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure N-benzoyl-2-azabicyclo[2.2.1]hept-5-ene.
ngcontent-ng-c2487356420="" class="ng-star-inserted">Scientist's Note (Causality): The hetero-Diels-Alder reaction is an efficient method for constructing the bicyclic core in a single step.[8] The in situ generation of the iminium ion from formaldehyde and ammonium chloride is a classic approach that avoids handling the unstable free imine.[8] The benzoyl protecting group is chosen for its stability under various reaction conditions, including the subsequent palladium-catalyzed coupling.
Protocol 2: Reductive Heck Coupling for C-5/C-6 Arylation
The reductive Heck (or hydroarylation) reaction is a cornerstone of this synthetic strategy, enabling the crucial C-C bond formation between the azabicyclic core and the desired heteroaromatic moiety.[2][8][9] This palladium-catalyzed process typically yields a mixture of regioisomers (substitution at the C-5 and C-6 positions), which can be separated chromatographically.[9][11] The reaction favors the formation of the exo diastereomer, which is generally the more biologically active isomer.
Figure 2: Key components and products of the Reductive Heck Coupling reaction.
Materials:
-
N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene (from Protocol 1)
-
2-Chloro-5-iodopyridine (or other desired halo-heterocycle)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylarsine (AsPh₃)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve palladium(II) acetate (2.5 mol%) and triphenylarsine (11 mol%) in anhydrous DMF. Stir the solution at 65°C for 15 minutes. The solution should turn from a pale yellow to a darker color, indicating catalyst activation.
-
Reagent Addition: To the activated catalyst solution, add N-benzoyl-2-azabicyclo[2.2.1]hept-5-ene (1.0 eq), triethylamine (3.5 eq), the heteroaryl iodide (e.g., 2-chloro-5-iodopyridine, 1.5 eq), and formic acid (3.0 eq).
-
Reaction: Heat the reaction mixture to 80°C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash several times with brine to remove the DMF and other salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude oil, containing a mixture of the exo-5 and exo-6 substituted regioisomers, must be carefully purified by column chromatography on silica gel to separate the isomers.
ngcontent-ng-c2487356420="" class="ng-star-inserted">Scientist's Note (Causality): The choice of ligand is crucial for the success of the Heck reaction. While triphenylphosphine is common, triphenylarsine has been reported to give excellent yields in this specific transformation.[8] Formic acid, in the presence of triethylamine, serves as the in situ source of the hydride that terminates the catalytic cycle, leading to the hydroarylation product rather than the traditional Heck product. The exo stereoselectivity is driven by the palladium catalyst coordinating to the less sterically hindered face of the alkene.
Protocol 3: N-Deprotection to Yield Final Analogues
The final step is the removal of the nitrogen protecting group to unmask the secondary amine, which is critical for interaction with the nAChR. The method depends on the protecting group used. For the N-benzoyl group described above, acidic hydrolysis is effective. If an N-Boc group were used, treatment with an acid like trifluoroacetic acid (TFA) would be appropriate.[2]
Materials:
-
N-Benzoyl protected epibatidine analogue (from Protocol 2)
-
Hydrochloric acid (3 N HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the purified N-benzoyl analogue in 3 N hydrochloric acid.
-
Reaction: Heat the solution to reflux and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully basify the acidic solution by the slow addition of a cooled NaOH solution until the pH is >10.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield the final epibatidine analogue. Further purification can be achieved by chromatography or crystallization of a salt (e.g., the hydrochloride salt).
Data Summary: Representative Epibatidine Analogues
The described synthetic route is highly adaptable, allowing for the creation of a wide range of analogues by simply varying the heteroaryl halide used in the Heck coupling step.
| Analogue Structure (Heteroaryl Moiety) | Common Name/Identifier | Notes on Activity/Significance | References |
| 2-Chloropyridin-5-yl | Epibatidine | Potent, non-selective nAChR agonist. High analgesic activity but also high toxicity. The parent compound. | [1][2] |
| Pyridin-5-yl | Deschloroepibatidine | Analogue lacking the chloro substituent. Exhibits slightly greater affinity for nAChRs than epibatidine. | |
| 2-Fluoro-pyridin-5-yl | RTI-7527-36 (RTI-36) | Potent nAChR agonist that fully substitutes for nicotine in drug discrimination assays.[5] | [5] |
| Pyrimidin-5-yl | - | Demonstrates that alternative nitrogen-containing heterocycles can be incorporated to probe the pharmacophore. | |
| 3-(4-Nitrophenyl)-2-fluorophenyl | RTI-7527-102 (RTI-102) | A more complex analogue with lower efficacy at α4β2 nAChRs compared to nicotine.[5] | [2][5] |
| Isoxazol-5-yl | Epiboxidine | An important analogue where the chloropyridyl ring is replaced by an isoxazole. It is less toxic than epibatidine but retains high nAChR binding affinity. |
References
-
Murray, A. T., Packard, E., Nortcliffe, A., Lewis, W., Hamza, D., Jones, G., & Moody, C. J. (n.d.). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. Sygnature Discovery. Available at: [Link]
-
Cozzini, P., Chilov, G., & Marostenyak, N. (2021). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Medicina, 57(9), 910. Available at: [Link]
-
Carroll, F. I., et al. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores—a review. Heterocycles, 79, 99-120. Available at: [Link]
-
de Fatima, A., & Pilli, R. A. (2014). Recent Syntheses of Frog Alkaloid Epibatidine. Journal of the Brazilian Chemical Society, 25(12), 2133-2146. Available at: [Link]
-
Wikipedia. (n.d.). Epibatidine. Available at: [Link]
-
Al - Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. University of Reading. Available at: [Link]
-
Clayton, G. M., & Regan, L. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(21), 7211–7214. Available at: [Link]
-
Shah, T., & Ash, J. (2018). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. Journal of Alzheimer's Disease & Parkinsonism, 8(3). Available at: [Link]
-
Rathinasabapathy, T. (2014). Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: An update. ResearchGate. Available at: [Link]
-
Pandey, G., Bagul, T. D., & Sahoo, A. K. (1997). [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides. 7. Stereoselective Synthesis of Epibatidine and Analogues. The Journal of Organic Chemistry, 62(14), 4568–4574. Available at: [Link]
-
Carroll, F. I., et al. (2009). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW. PubMed. Available at: [Link]
-
Lee, J., & Lee, Y. (1998). Stereoselective syntheses of (±)-epibatidine analogues. Semantic Scholar. Available at: [Link]
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Getova, D. (2002). EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. Folia Medica, 44(4), 55-60. Available at: [Link]
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Smith, M. A., et al. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers in Pharmacology, 14. Available at: [Link]
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Dallanoce, C., et al. (2013). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Advances, 3(44), 21743-21753. Available at: [Link]
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Lázár, L., Fülöp, F., & Dombi, G. (2006). Epibatidine Alkaloid Chemistry: 5. Domino-Heck Reactions of Azabicyclic and Tricyclic Systems. Molecules, 11(8), 603-611. Available at: [Link]
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University of Bristol. (n.d.). Synthesis. Available at: [Link]
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Al - Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azobicyclo[2.2.1]heptane system. ResearchGate. Available at: [Link]
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Lázár, L., Fülöp, F., & Dombi, G. (2006). Epibatidine Alkaloid Chemistry: 5. Domino-Heck Reactions of Azabicyclic and Tricyclic Systems. SciSpace. Available at: [Link]
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Seerden, J. P., et al. (1998). Synthesis and Structure-Activity Data of Some New Epibatidine Analogues. Bioorganic & Medicinal Chemistry, 6(11), 2103-2110. Available at: [Link]
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Blanco, J. M., et al. (1998). Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Tetrahedron Letters, 39(31), 5663-5666. Available at: [Link]
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Application Notes and Protocols: The Versatile 2-Azabicyclo[2.2.1]hept-5-ene Scaffold in Modern Antiviral Drug Discovery
Introduction: A Privileged Scaffold for Antiviral Therapeutics
The 2-azabicyclo[2.2.1]hept-5-ene ring system, commonly known as Vince Lactam, represents a cornerstone in the synthesis of carbocyclic nucleoside analogues, a class of compounds that has revolutionized the treatment of viral diseases.[1] Its rigid, bicyclic structure provides a unique conformational constraint that allows for the precise spatial orientation of pharmacophoric groups, mimicking the natural ribose sugar of nucleosides while offering enhanced metabolic stability. This structural feature has made it an invaluable building block in the development of potent inhibitors for a range of viral enzymes, including reverse transcriptases and neuraminidases.[1][2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 2-azabicyclo[2.2.1]hept-5-ene scaffold in antiviral drug development. We will delve into the synthetic strategies, key derivatizations, and detailed protocols for antiviral screening, providing both the "how" and the "why" behind these experimental choices.
Core Synthesis of the 2-Azabicyclo[2.2.1]hept-5-ene Scaffold
The primary route to the racemic 2-azabicyclo[2.2.1]hept-5-en-3-one involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.[3][4] An efficient method utilizes methanesulfonyl cyanide, followed by hydrolysis to yield the desired lactam.[3][4]
Figure 1: General synthetic scheme for Vince Lactam.
Protocol 1: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
This protocol is adapted from established industrial processes.[3][4]
Materials:
-
Freshly cracked cyclopentadiene
-
Methanesulfonyl cyanide
-
Toluene
-
Acetic acid
-
Water
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve methanesulfonyl cyanide (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C in an ice bath.
-
Diels-Alder Cycloaddition: Add freshly cracked cyclopentadiene (1.2 eq) dropwise to the cooled solution over 30 minutes. Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion of the cycloaddition, cool the reaction mixture to 0 °C and add a mixture of acetic acid and water (1:1 v/v). Stir vigorously for 4-6 hours at room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield (±)-2-azabicyclo[2.2.1]hept-5-en-3-one as a white solid.
Enzymatic Resolution: Accessing Chiral Building Blocks
For many antiviral applications, a specific enantiomer of the scaffold is required. The enantiopure (−)-Vince lactam is a key intermediate for the synthesis of important antiviral drugs like carbovir and abacavir.[5][6] Enzymatic kinetic resolution using a (+)-γ-lactamase is a highly efficient method to separate the racemic mixture.[5][6]
Figure 2: Enzymatic resolution of racemic Vince Lactam.
Application in Anti-HIV Drug Development: The Case of Abacavir
The (−)-enantiomer of 2-azabicyclo[2.2.1]hept-5-en-3-one is a pivotal precursor for the synthesis of carbovir and its derivative, abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[1][2] The synthesis involves the opening of the lactam ring, followed by the introduction of the purine base.
Key Synthetic Transformations for Abacavir Precursor
-
Lactam Ring Opening: The resolved (-)-Vince lactam is hydrolyzed to the corresponding amino acid.
-
Protection and Activation: The amino and carboxyl groups are suitably protected.
-
Coupling with Purine Base: The protected carbocyclic backbone is coupled with a purine derivative, typically 2-amino-6-chloropurine.
-
Final Steps: Deprotection and functional group manipulations lead to the final Abacavir molecule.
The rigid bicyclic core of the precursor ensures the correct stereochemistry required for potent anti-HIV activity.[2]
Application in Anti-Influenza Drug Development: The Synthesis of Peramivir
The 2-azabicyclo[2.2.1]hept-5-ene scaffold is also instrumental in the synthesis of neuraminidase inhibitors for the treatment of influenza. Peramivir is a prime example, and its synthesis also starts from the resolved lactam.[7][8][9]
Protocol 2: Key Synthetic Step for Peramivir Precursor - 1,3-Dipolar Cycloaddition
This protocol highlights a crucial step in the synthesis of Peramivir, adapted from published methodologies.[10]
Materials:
-
(1R)-(-)-N-Boc-2-azabicyclo[2.2.1]hept-5-ene derivative (prepared from (-)-Vince lactam)
-
2-ethyl-1-nitrobutane
-
Phenyl isocyanate
-
Triethylamine
-
Anhydrous toluene
Procedure:
-
Nitrile Oxide Generation: In a dry reaction vessel under a nitrogen atmosphere, dissolve 2-ethyl-1-nitrobutane in anhydrous toluene. Add phenyl isocyanate and triethylamine. Stir the mixture at room temperature to generate the corresponding nitrile oxide in situ.
-
Cycloaddition: To the solution containing the nitrile oxide, add the (1R)-(-)-N-Boc-2-azabicyclo[2.2.1]hept-5-ene derivative. Heat the reaction mixture to 80-90 °C and stir for 24-48 hours, monitoring by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and concentrate under reduced pressure. The resulting residue is purified by flash column chromatography to yield the desired cycloadduct, a key intermediate for Peramivir.
Broader Antiviral Spectrum and Future Directions
Beyond HIV and influenza, derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have shown promise against other viral targets.
| Virus Target | Derivative Class | Reported Activity (EC50/IC50) | Reference |
| Hepatitis C Virus (HCV) | Protease Inhibitors | Potent inhibition of NS3/4A protease | [11][12] |
| Influenza A (H1N1) | Sulfonamide derivatives | 35-45 µM | [13] |
| Cytomegalovirus (CMV) | Bicyclic carbohydrate derivatives | Strong and selective activity | [14] |
The unique conformational constraints of this scaffold continue to make it an attractive starting point for the design of novel antiviral agents. The introduction of different substituents on the bicyclic ring can lead to compounds with activity against a wide range of viruses.[13][15]
Protocols for Antiviral Activity Screening
Once novel derivatives of 2-azabicyclo[2.2.1]hept-5-ene are synthesized, their antiviral efficacy must be determined. A standard method is the cytopathic effect (CPE) reduction assay.[16]
Protocol 3: General Cytopathic Effect (CPE) Reduction Assay
This is a generalized protocol that can be adapted for various viruses that cause observable damage to host cells.[16]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero 76, MDCK)
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Virus stock of known titer
-
Test compounds (dissolved in DMSO)
-
Positive control antiviral drug
-
96-well cell culture plates
-
Neutral red or other cell viability dye
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the cell culture medium. Typically, eight half-log10 concentrations are used.[16]
-
Treatment and Infection: Remove the old medium from the cells and add the diluted test compounds. Also include wells for virus control (no compound), cell control (no virus, no compound), and a positive control drug.[16] Subsequently, infect the appropriate wells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37 °C) until significant CPE ( >80%) is observed in the virus control wells.
-
Quantification of Cell Viability: Remove the medium and add a cell viability dye such as neutral red. After incubation with the dye, wash the cells and solubilize the dye.
-
Data Analysis: Read the absorbance on a plate reader. The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral CPE by 50%. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells. The selectivity index (SI) is then calculated as CC50/EC50.
Figure 3: Workflow of a CPE reduction assay.
Conclusion
The 2-azabicyclo[2.2.1]hept-5-ene scaffold has proven to be a remarkably versatile and valuable starting point for the development of a diverse range of antiviral drugs. Its unique conformational properties have been successfully exploited to design potent inhibitors of key viral enzymes. The synthetic accessibility and the potential for stereoselective synthesis make it an enduringly attractive scaffold for medicinal chemists. As our understanding of viral replication cycles deepens, this privileged structure will undoubtedly continue to be a source of inspiration for the next generation of antiviral therapeutics.
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Introduction: The Strategic Value of the 2-Azabicyclo[2.2.1]heptane Scaffold
An Application Guide to the Strategic Functionalization of the Double Bond in 2-Azabicyclo[2.2.1]hept-5-ene Derivatives
The 2-azabicyclo[2.2.1]heptane framework, a bridged bicyclic amine, represents a pivotal structural motif in modern medicinal chemistry. As a conformationally constrained analogue of piperidine and pyrrolidine, it offers a rigid three-dimensional architecture that can enhance binding affinity and selectivity for biological targets.[1] The unsaturated precursor, 2-azabicyclo[2.2.1]hept-5-ene, and its lactam counterpart, 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince Lactam), are particularly valuable building blocks.[2][3][4] Their importance is underscored by their role as key intermediates in the synthesis of blockbuster antiviral drugs like Carbovir and Abacavir.[2][3]
The true synthetic power of this scaffold lies in the versatile reactivity of its endocyclic double bond. This olefinic bond serves as a gateway for a multitude of chemical transformations, allowing for the stereocontrolled installation of diverse functional groups.[2][3] Such modifications are crucial for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. This guide provides an in-depth exploration of key methodologies for functionalizing this double bond, complete with detailed protocols and scientific rationale tailored for researchers in synthetic organic chemistry and drug development.
Stereoselective Epoxidation: Crafting the Oxirane Bridge
Scientific Rationale: Epoxidation of the double bond in 2-azabicyclo[2.2.1]hept-5-ene derivatives introduces a strained, three-membered oxirane ring. This epoxide is a versatile intermediate, susceptible to nucleophilic ring-opening to generate a wide array of 1,2-difunctionalized products, such as amino alcohols. The reaction is typically performed with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). Due to the steric hindrance imposed by the bicyclic framework, the epoxidizing agent preferentially approaches from the less hindered exo face, leading to the formation of the exo-epoxide with high diastereoselectivity.[5]
Experimental Protocol: exo-Epoxidation of N-Boc-2-azabicyclo[2.2.1]hept-5-ene
This protocol describes a general procedure for the epoxidation of an N-protected bicyclic amine.
-
Step 1: Reaction Setup
-
Dissolve N-Boc-2-azabicyclo[2.2.1]hept-5-ene (1.0 equiv.) in a suitable chlorinated solvent, such as dichloromethane (DCM), at a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Step 2: Reagent Addition
-
Add m-CPBA (1.2 equiv., ~77% purity) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C. The reaction is often exothermic.
-
-
Step 3: Reaction Monitoring
-
Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Step 4: Workup and Purification
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous sodium sulfite (Na₂SO₃) to remove residual peroxides, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure exo-epoxide.
-
Data Summary: Epoxidation Conditions
| Reagent | Solvent | Temperature | Typical Time | Yield | Stereoselectivity |
| m-CPBA | DCM | 0 °C to RT | 2-4 h | >90% | >95% exo |
| Peracetic Acid | Dioxane | RT | 1-3 h | High | Predominantly exo[5] |
Workflow for Epoxidation
Caption: General workflow for the epoxidation of N-protected 2-azabicyclo[2.2.1]hept-5-ene.
syn-Dihydroxylation: Installing Vicinal Diols
Scientific Rationale: The introduction of two adjacent hydroxyl groups (syn-dihydroxylation) across the double bond is a fundamental transformation that yields valuable diol intermediates. These diols are precursors to carbocyclic nucleosides and other complex molecules. The most reliable method for achieving this is using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[6][7] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming an intermediate osmate ester. As with epoxidation, the reagent approaches from the sterically unhindered exo face, resulting in the formation of the exo,exo-diol.[8]
Experimental Protocol: Osmium-Catalyzed Dihydroxylation
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve the N-protected 2-azabicyclo[2.2.1]hept-5-ene (1.0 equiv.) in a solvent mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 equiv.) to the solution and stir until it dissolves.
-
-
Step 2: Catalyst Addition
-
To the stirred solution, add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%). This can be added as a solution in toluene or as the commercially available OsO₄ (4% in water).
-
Safety Note: Osmium tetroxide is highly toxic and volatile. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Step 3: Reaction Monitoring
-
Stir the reaction mixture at room temperature for 12-24 hours. The solution typically turns dark brown or black.
-
Monitor the reaction for completion using TLC or LC-MS.
-
-
Step 4: Workup and Purification
-
Once the starting material is consumed, quench the reaction by adding a generous amount of solid sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) and stir for 1-2 hours to reduce the osmate ester complex.
-
Filter the mixture through a pad of Celite® to remove the black osmium salts, washing the pad thoroughly with acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the remaining aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude diol by flash column chromatography or recrystallization.
-
Data Summary: Dihydroxylation Conditions
| Catalyst System | Co-oxidant | Solvent | Temperature | Typical Time | Yield |
| OsO₄ (cat.) | NMO | Acetone/H₂O | RT | 12-24 h | 85-95% |
| KMnO₄ | NaOH (aq) | t-BuOH/H₂O | 0 °C | 1-2 h | Moderate |
Mechanism of syn-Dihydroxylation
Caption: Simplified mechanism for OsO₄-catalyzed syn-dihydroxylation.
Palladium-Catalyzed Cyclopropanation
Scientific Rationale: Cyclopropanation involves the addition of a carbene or carbenoid to the double bond, forming a three-membered carbon ring. This transformation introduces significant ring strain and creates a unique bicyclo[2.2.1]heptane-fused-cyclopropane system, a valuable scaffold for further synthetic elaboration.[9] A highly effective method for this is the palladium(II) acetate-catalyzed reaction with diazomethane.[10][11] This method is known for its efficiency with strained bicyclic alkenes.[10] The reaction is believed to proceed via the formation of a palladium-carbene complex which then delivers the CH₂ group to the double bond, again with a preference for the less hindered exo face.
Experimental Protocol: Pd(OAc)₂-Catalyzed Cyclopropanation
-
Step 1: Diazomethane Preparation
-
Extreme Caution: Diazomethane is a toxic, explosive, and carcinogenic gas. It should only be prepared and handled by trained personnel in a dedicated fume hood with appropriate safety precautions (blast shield, specialized non-etched glassware).
-
Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald™) according to established procedures. The concentration can be determined by titration.
-
-
Step 2: Reaction Setup
-
Dissolve the N-protected 2-azabicyclo[2.2.1]hept-5-ene (1.0 equiv.) in diethyl ether or a DCM/ether mixture in a flask cooled to -10 °C to 0 °C.
-
Add palladium(II) acetate (Pd(OAc)₂, 1-5 mol%) to the solution.
-
-
Step 3: Reagent Addition
-
Slowly add the prepared ethereal solution of diazomethane (2-3 equiv.) to the reaction mixture via a dropping funnel. The appearance of a persistent yellow color indicates a slight excess of diazomethane. Vigorous nitrogen evolution will be observed.
-
-
Step 4: Reaction Completion and Quench
-
Stir the mixture at 0 °C for 1-2 hours after the addition is complete.
-
Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
-
Step 5: Workup and Purification
-
Allow the mixture to warm to room temperature and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired cyclopropanated compound.
-
Data Summary: Cyclopropanation Methods
| Method | Catalyst | CH₂ Source | Temperature | Yield |
| Palladium-Catalyzed | Pd(OAc)₂ | CH₂N₂ | -10 to 0 °C | High[10] |
| Simmons-Smith | Zn-Cu couple | CH₂I₂ | RT to Reflux | Moderate-Good |
Workflow for Cyclopropanation
Caption: Workflow for the Pd-catalyzed cyclopropanation using diazomethane.
Catalytic Hydrogenation: Saturation of the Olefin
Scientific Rationale: Catalytic hydrogenation is the most direct method to reduce the double bond, yielding the corresponding saturated 2-azabicyclo[2.2.1]heptane. This saturated core is found in numerous biologically active molecules. The reaction involves the addition of hydrogen gas across the double bond in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C). The hydrogen atoms are delivered to the alkene from the surface of the catalyst. Due to steric hindrance, the substrate adsorbs onto the catalyst surface via its exo face, leading to the stereoselective syn-addition of hydrogen from this face.[12]
Experimental Protocol: Catalytic Hydrogenation with Pd/C
-
Step 1: Reaction Setup
-
Place the 2-azabicyclo[2.2.1]hept-5-ene derivative (1.0 equiv.) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10% by weight) into a suitable hydrogenation vessel (e.g., a Parr shaker flask or a thick-walled round-bottom flask).
-
Add a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
-
Step 2: Hydrogenation
-
Seal the vessel and purge the system several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, or 50 psi on a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Step 3: Reaction Monitoring
-
Monitor the reaction by observing the cessation of hydrogen uptake or by analyzing aliquots via TLC or GC-MS. The reaction is usually complete within 2-12 hours.
-
-
Step 4: Workup and Purification
-
Once complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; ensure the filter cake remains moist with solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The saturated product is often pure enough for subsequent steps, but can be further purified by chromatography or distillation if necessary.
-
Data Summary: Hydrogenation Conditions
| Catalyst | Solvent | H₂ Pressure | Temperature | Typical Time |
| 10% Pd/C | MeOH or EtOAc | 1-4 atm | RT | 2-12 h |
| PtO₂ (Adam's cat.) | EtOH or AcOH | 1-3 atm | RT | 4-16 h |
| Raney Nickel | EtOH | 3-5 atm | RT | 6-24 h |
Ring-Opening Metathesis Polymerization (ROMP)
Scientific Rationale: Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that transforms cyclic olefins into high molecular weight polymers.[13] For 2-azabicyclo[2.2.1]hept-5-ene derivatives, ROMP opens the strained bicyclic ring at the double bond, creating a polymer chain with repeating cyclopentane units linked by vinylene groups. The properties of the resulting polymer, including its stereochemistry (cis/trans double bonds and tacticity), are highly dependent on the choice of the metal alkylidene initiator (catalyst).[14][15][16] Molybdenum and tungsten initiators are often used to achieve highly stereoregular polymers, while ruthenium-based Grubbs' catalysts are also effective.[14][16]
Experimental Protocol: ROMP using a Grubbs' Initiator
-
Step 1: Reagent and Solvent Preparation
-
All ROMP reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox, as the catalysts are sensitive to air and moisture.
-
The monomer and solvents (e.g., THF, toluene, or DCM) must be rigorously dried and degassed prior to use.
-
-
Step 2: Reaction Setup
-
In a glovebox or under inert atmosphere, prepare a stock solution of the chosen Grubbs' initiator (e.g., Grubbs' 3rd generation catalyst) in the reaction solvent.
-
In a separate flask, dissolve the N-protected 2-azabicyclo[2.2.1]hept-5-ene monomer in the solvent. The monomer-to-catalyst ratio will determine the target degree of polymerization (e.g., 100:1 to 500:1).
-
-
Step 3: Polymerization
-
Rapidly inject the required amount of the catalyst stock solution into the vigorously stirring monomer solution at room temperature.
-
The polymerization is often rapid, with a noticeable increase in viscosity. Allow the reaction to proceed for 1-4 hours to ensure high conversion.
-
-
Step 4: Termination and Precipitation
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether to quench the active catalyst.
-
Precipitate the polymer by pouring the viscous reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight. The polymer can be further purified by re-dissolving and re-precipitating.
-
Data Summary: ROMP Initiators and Stereocontrol
| Initiator Type | Metal | Typical Stereochemistry | Reference |
| Molybdenum Imido Alkylidene | Mo | cis,syndiotactic or cis,isotactic | [14][16][17] |
| Tungsten Imido/Oxo Alkylidene | W | cis,syndiotactic | [14][16] |
| Grubbs' Catalysts (2nd/3rd Gen) | Ru | Typically mixture of cis/trans | [13] |
General ROMP Mechanism
Caption: A simplified view of the chain propagation mechanism in ROMP.
Conclusion
The 2-azabicyclo[2.2.1]hept-5-ene scaffold is a powerful platform for the development of novel chemical entities. The strategic functionalization of its endocyclic double bond opens the door to a vast chemical space of structurally diverse and complex molecules. The methodologies outlined in this guide—epoxidation, dihydroxylation, cyclopropanation, hydrogenation, and ROMP—represent a core toolkit for chemists aiming to leverage this scaffold in drug discovery and materials science. Mastery of these protocols, grounded in a solid understanding of their underlying mechanisms and stereochemical preferences, is key to unlocking the full potential of this remarkable building block.
References
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Jeong, H., Ng, V. W. L., Börner, J., & Schrock, R. R. (2015). Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators. Macromolecules, 48(7), 2006–2012. [Link]
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Özdemir, İ., & Çetinkaya, B. (2001). Ring-opening polymerization of 2-azabicyclo-[13][13][14]-hept-5-en-3-one using metathesis catalysts. Journal of Polymer Science Part A: Polymer Chemistry, 39(16), 2785-2790. [Link]
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Jeong, H., Ng, V. W. L., Börner, J., & Schrock, R. R. (2015). Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators. Macromolecules, 48(7), 2006–2012. [Link]
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Grieco, P. A., & Larsen, S. D. (1986). Aza-diels-alder reaction: A convenient synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene. The Journal of Organic Chemistry, 51(18), 3553–3555. [Link]
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Schrock, R. R. (2015). Stereoselective Ring-Opening Metathesis Polymerization (ROMP) of Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate by Molybdenum and Tungsten Initiators. OSTI.GOV. [Link]
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Toh, K., Itoh, T., & Yamauchi, M. (2002). Photoreactions of bicyclic aziridines with alkenes and alkynes: a novel synthetic methodology for 8-azabicyclo[3.2.1]octane derivatives. Organic & Biomolecular Chemistry, 1, 233-237. [Link]
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Nonn, M., Fustero, S., & Kiss, L. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 24(9), e202400070. [Link]
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Boralsky, L. A., Marston, D., Grigg, R. D., Hershberger, J. C., & Schomaker, J. M. (2011). Allene Functionalization via Bicyclic Methylene Aziridines. Organic Letters, 13(6), 1432–1435. [Link]
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Choe, Y. H., & Kim, H. R. (2003). Cyclopropanation of nitroso Diels–Alder cycloadducts and application to the synthesis of a 2′,3′-methano carbocyclic nucleoside. Tetrahedron Letters, 44(1), 133-135. [Link]
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Flook, M. M., & Schrock, R. R. (2011). Regio- and Stereoselective Ring-Opening Metathesis Polymerization of Enantiomerically Pure Vince Lactam. Macromolecules, 44(16), 6319-6325. [Link]
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Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki–Heck Reactions. ResearchGate. [Link]
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Blanco, J. M., Caamaño, O., Fernández, F., García-Mera, X., & Rodríguez-Borges, J. E. (2006). Enantioselective Synthesis of [(1R,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol via Aza-Diels-Alder Reaction. Molecules, 11(12), 1016-1027. [Link]
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Blanco, M. J., Caamano, O., Fernandez, F., Garcia-Mera, X., & Rodriguez-Borges, J. E. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM CYCLOPENTADIENE AND CHIRAL SULFONYL CYANIDES. HETEROCYCLES, 45(9), 1745-1751. [Link]
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Snow, J. T., & Hall, H. K. (1974). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. The Journal of Organic Chemistry, 39(26), 3934-3938. [Link]
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Adams, C. S., Weatherly, C. D., Burke, E. G., & Schomaker, J. M. (2018). Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into a σ C–N bond. Chemical Science, 9(10), 2736-2741. [Link]
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Nagendra, G., & Prasad, K. R. (2012). Neighboring Group Participation in the Additions of Iodonium and Bromonium Ions to N-Alkoxycarbonyl-2-azabicyclo[2.2.n]alk-5-enes (n = 1,2). The Journal of Organic Chemistry, 77(17), 7359-7365. [Link]
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Bako, P., & Keglevich, G. (2022). Recent Developments in Metal-Catalyzed Dihydroxylation of Alkenes. Catalysts, 12(5), 503. [Link]
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Palchikov, V. A. (2023). BICYCLIC METHYLENE AZIRIDINE IN REACTIONS WITH C- AND N-NUCLEOPHILES. Journal of Chemistry and Technologies, 31(4), 579-588. [Link]
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De, S., & Ghorai, M. K. (2019). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 15, 2231-2237. [Link]
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Palmer, C. F., & McCague, R. (1993). Oxymercuration of 2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one: explanation of stereoselectivity. Journal of the Chemical Society, Perkin Transactions 1, (1), 121-124. [Link]
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Allemann, S., & Vogel, P. (1991). Highly Stereoselective Aminohydroxylations of exo-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate. Synthesis, 1991(11), 923-928. [Link]
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Nonn, M., Fustero, S., & Kiss, L. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]
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Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4632-4686. [Link]
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Knight, D. W., & Redfern, A. L. (1997). ChemInform Abstract: 6-Substituted 2-Azabicyclo[2.2.1]hept-5-enes by Nitrogen-Directed Radical Rearrangement: Synthesis of an Epibatidine Analogue (VIII) with High Binding Affinity at the Nicotinic Acetylcholine Receptor. ChemInform, 28(28). [Link]
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Ghorai, M. K., & Kumar, A. (2007). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 9(26), 5441-5444. [Link]
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Salakhov, M. S., & Bagmanova, M. I. (2001). Epoxidation of Bicyclo[2.2.1]hept-5-ene-2,3-endo-and Exodicarboxylic Acid N-Arylimides. Russian Journal of Organic Chemistry, 37(10), 1439-1442. [Link]
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Chambers, C., & Malpass, J. R. (2004). 2-AZABICYCLO[2.2.0]HEX-5-ENES AND 2-AZABICYCLO[2.2.0]HEXANES. A REVIEW. HETEROCYCLES, 64, 577-626. [Link]downloads/pdfs/14088)
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Ring-opening reactions of the 2-azabicyclo[2.2.1]hept-5-ene system
An Application Guide to the Synthetic Chemistry of the 2-Azabicyclo[2.2.1]hept-5-ene System
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the ring-opening reactions of the 2-azabicyclo[2.2.1]hept-5-ene system. This strained bicyclic scaffold, particularly its derivative 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam, is a cornerstone in modern synthetic organic and medicinal chemistry.[1][2][3] Its significance lies in its role as a versatile precursor for carbocyclic nucleosides, including blockbuster antiviral drugs like Carbovir and Abacavir, and a wide array of functionalized γ-lactams and cyclopentane-based γ-amino acids.[1][2]
The inherent ring strain and the strategic placement of a nitrogen atom and a carbon-carbon double bond within the bicyclic framework make it a highly reactive and synthetically malleable starting material.[4] This guide will explore the causality behind various experimental choices for cleaving this system, providing self-validating protocols and authoritative references to support the described methodologies.
Figure 2: Ruthenium-catalyzed ring-opening workflow.
Protocol 1: Stereoselective Ruthenium-Catalyzed Methanolysis [5]This protocol describes the ring-opening of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene derivative with methanol, showcasing the divergent stereoselectivity based on the catalyst choice.
-
Materials : 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene derivative, Methanol (anhydrous), Neutral Catalyst (Cp*RuCl(COD)) or Cationic Catalyst ([CpRu(CH₃CN)₃]PF₆), Argon or Nitrogen atmosphere.
-
Step 1 (Catalyst Selection) : To achieve the trans-1,2-ring opened product, select the neutral Cp*RuCl(COD) catalyst. For the cis-1,2-ring opened product, select the cationic [CpRu(CH₃CN)₃]PF₆ catalyst.
-
Step 2 (Reaction Setup) : In a flame-dried flask under an inert atmosphere (Argon), dissolve the bicyclic substrate (1.0 eq) in anhydrous methanol (0.1 M).
-
Step 3 (Catalyst Addition) : Add the selected ruthenium catalyst (5 mol %) to the solution.
-
Step 4 (Reaction) : Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 5 (Workup) : Upon completion, concentrate the reaction mixture under reduced pressure.
-
Step 6 (Purification) : Purify the residue by flash column chromatography on silica gel to isolate the desired regio- and stereoisomer.
| Catalyst | Nucleophile | Product Stereochemistry | Selectivity |
| Cp*RuCl(COD) | MeOH | trans-1,2 | Exclusive isomer |
| [CpRu(CH₃CN)₃]PF₆ | MeOH | cis-1,2 | Exclusive isomer |
| [CpRu(CH₃CN)₃]PF₆ | Various Alcohols | cis-1,2 | Moderate to excellent (70:30 to 100:0) |
Table 1: Stereochemical outcomes in Ru-catalyzed ring-opening with alcohols. [5]
Ring-Opening Metathesis (ROM) and Polymerization (ROMP)
The strained olefinic bond of the Vince Lactam and its derivatives makes them excellent substrates for Ring-Opening Metathesis (ROM) and Ring-Opening Metathesis Polymerization (ROMP). [1]These reactions, typically catalyzed by ruthenium or molybdenum initiators, provide access to highly functionalized, unsaturated heterocyclic scaffolds and polymers with controlled tacticity. [6][7] Mechanistic Insight: ROMP proceeds via a metal-alkylidene complex that engages in a [2+2] cycloaddition with the strained alkene, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a new metal-alkylidene, now attached to the growing polymer chain. The choice of catalyst is critical for controlling stereoselectivity, with specific ruthenium complexes yielding highly cis-syndiotactic polymers. [6]
Acid-Catalyzed Ring-Opening
Acid catalysis provides a direct method for ring-opening, often proceeding with high stereoselectivity. This pathway is particularly interesting as it can be tuned to cleave the C–O bond, a less common cleavage pattern compared to the N–O bond rupture seen in many other transformations. [8][9] Mechanistic Insight: The reaction can proceed through two possible mechanisms. In an Sₙ1-like pathway, protonation of the bridge oxygen is followed by C–O bond cleavage to form a carbocation intermediate, which is then attacked by a nucleophile. [8]Alternatively, an Sₙ2-like mechanism involves the nucleophile attacking the carbon atom opposite the protonated oxygen in a concerted fashion. [8]X-ray crystallography of products from the ring-opening of cyclopropanated derivatives has confirmed the Sₙ2-like mechanism, which dictates the stereochemical outcome. [8]
Figure 3: Simplified Sₙ2-like mechanism for acid-catalyzed ring-opening.
Protocol 2: Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile [8]This protocol details the ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1] alkene, resulting in C-O bond cleavage.
-
Materials : Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkene, Pyridinium p-toluenesulfonate (PPTS), Methanol (or other primary, secondary, or tertiary alcohol), Dichloromethane (DCM) as solvent.
-
Step 1 (Reaction Setup) : Dissolve the bicyclic substrate (1.0 eq) in the chosen alcohol nucleophile (used as solvent or co-solvent with DCM).
-
Step 2 (Catalyst Addition) : Add the acid catalyst, PPTS (0.1 eq), to the solution. Using a mild acid like PPTS was found to give the best yields. [8]* Step 3 (Reaction) : Stir the reaction mixture at room temperature. Monitor for the consumption of starting material using TLC.
-
Step 4 (Quenching) : Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Step 5 (Extraction) : Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Step 6 (Purification) : Purify the crude product via flash column chromatography to yield the pure ring-opened product.
| Acid Catalyst | Nucleophile | Yield | Notes |
| PPTS | Methanol | High | Best yields observed with PPTS. [8] |
| PPTS | Ethanol | Good | Reaction is successful with primary alcohols. [8] |
| PPTS | iso-Propanol | Moderate | Secondary alcohols are effective nucleophiles. [8] |
| PPTS | tert-Butanol | Moderate | Tertiary alcohols can also be used. [8] |
Table 2: Scope of acid-catalyzed ring-opening with various alcohol nucleophiles. [8]
Base-Mediated Lactam Ring-Opening
Direct cleavage of the lactam ring in the Vince Lactam is a powerful strategy for accessing cyclopentenyl γ-amino acid derivatives. This transformation is typically achieved under basic conditions.
Mechanistic Insight: A strong base, such as sodium ethoxide, attacks the electrophilic carbonyl carbon of the lactam. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the amide C-N bond and opening the ring to form the corresponding amino ester after protonation during workup.
Protocol 3: Base-Mediated Opening of Vince Lactam [1]This protocol describes the conversion of a Vince Lactam derivative to its corresponding ethyl ester amino acid derivative.
-
Materials : Vince Lactam derivative (1.0 eq), Sodium ethoxide (NaOEt), Ethanol (anhydrous).
-
Step 1 (Reaction Setup) : In a flask cooled to 0°C, suspend or dissolve the Vince Lactam derivative in anhydrous ethanol.
-
Step 2 (Reagent Addition) : Add a solution of sodium ethoxide in ethanol (e.g., 21 wt%, 1.1 eq) dropwise to the cooled mixture.
-
Step 3 (Reaction) : Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC.
-
Step 4 (Workup) : Neutralize the reaction with an appropriate acid (e.g., acetic acid or dilute HCl) and concentrate under reduced pressure.
-
Step 5 (Purification) : Purify the resulting residue, typically by chromatography or crystallization, to isolate the cyclopentenyl γ-amino ester.
Enzymatic Ring-Opening for Kinetic Resolution
The synthesis of enantiomerically pure drugs from the 2-azabicyclo[2.2.1]hept-5-ene system often requires the separation of racemates. Enzymatic kinetic resolution via stereoselective ring-opening is a highly efficient and widely used method to achieve this. [4][10] Principle of Operation: Certain enzymes, particularly lipases and lactamases, can selectively hydrolyze one enantiomer of the racemic Vince Lactam, leaving the other unreacted. [4][10]For instance, lipase enzymes can be used to stereoselectively hydrolyze the racemic lactam to directly afford the (1S,4R)-enantiomer of 4-aminocyclopent-2-ene-1-carboxylic acid, while the unreacted (1R,4S)-lactam can be recovered. [10]This provides access to both enantiomers from a single racemic starting material.
Figure 4: General workflow for the enzymatic resolution of racemic Vince Lactam.
Protocol 4: Lipase-Catalyzed Kinetic Resolution of Racemic Vince Lactam [10]
-
Materials : Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, Lipase enzyme (e.g., Lipolase), Diisopropyl ether, Phosphate buffer.
-
Step 1 (Reaction Setup) : Suspend the racemic lactam (e.g., 5.0 g) in diisopropyl ether (100 mL). Add an appropriate aqueous buffer to maintain pH.
-
Step 2 (Enzyme Addition) : Add the lipase enzyme. The reaction may require portion-wise addition of the enzyme to maintain activity and drive the reaction to ~50% conversion. [10]* Step 3 (Incubation) : Stir the suspension at a controlled temperature (e.g., room temperature) for an extended period (e.g., 56 hours). Monitor the conversion and enantiomeric excess (ee) of both the substrate and product by chiral HPLC or GC.
-
Step 4 (Separation) : Once ~50% conversion is reached, stop the reaction. Filter off the enzyme. Separate the aqueous and organic layers.
-
Step 5 (Isolation) :
-
Acid Product : Isolate the ring-opened amino acid from the aqueous layer by acidification and extraction or crystallization.
-
Unreacted Lactam : Isolate the unreacted enantiomerically enriched lactam from the organic layer by evaporation and purification.
-
Oxidative Cleavage of the Alkene
While not a ring-opening of the bicyclic core itself, oxidative cleavage of the endocyclic C=C bond is a critical transformation that leads to a ring-opened diformyl intermediate, which can be readily cyclized into new heterocyclic systems. [1][11] Mechanistic Insight: Ozonolysis is the most common method for this transformation. Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. Reductive workup (e.g., with NaBH₄, NaCNBH₃, or dimethyl sulfide) cleaves the ozonide to yield dialdehydes or diols, which serve as versatile synthetic precursors. [1] Protocol 5: Oxidative Cleavage and Reductive Amination [1]
-
Materials : Vince Lactam (1.0 eq), Ozone (O₃), Methanol/DCM solvent, Reductive agent (e.g., NaBH₄), Amine (e.g., benzylamine), Sodium cyanoborohydride (NaCNBH₃).
-
Step 1 (Ozonolysis) : Dissolve the Vince Lactam in a 1:1 mixture of MeOH/DCM and cool to -78°C. Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the starting material.
-
Step 2 (Reductive Quench) : Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent (e.g., NaBH₄) to quench the ozonide and form a dialdehyde intermediate.
-
Step 3 (Reductive Amination) : To the crude diformyl intermediate, add an amine (e.g., benzylamine, 1.0 eq) and a mild reducing agent like NaCNBH₃.
-
Step 4 (Cyclization & Workup) : The intermediate undergoes in-situ cyclization. After the reaction is complete, perform a standard aqueous workup.
-
Step 5 (Purification) : Purify the resulting bicyclic product by column chromatography.
References
-
Regio- and Stereoselective Ring-Opening Metathesis Polymerization of Enantiomerically Pure Vince Lactam. ResearchGate. Available at: [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Available at: [Link]
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Ruthenium-catalyzed ring-opening reaction of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with amines. Sci-Hub. Available at: [Link]
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Ruthenium-catalyzed nucleophilic ring-opening reactions of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PubMed. Available at: [Link]
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Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Regio- and Stereoselective Ring Openings of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene Systems with Copper Catalyst-Modified Grignard Reagents: Application to the Synthesis of an Inhibitor of 5-Lipoxygenase. ACS Publications. Available at: [Link]
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Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at: [Link]
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2-AZABICYCLO[2.2.0]HEX-5-ENES AND 2-AZABICYCLO[2.2.0]HEXANES. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]
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Isolated yields for compound (±)-5 formed in the ring-opening reaction... ResearchGate. Available at: [Link]
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Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2 + 2] Cycloaddition. ResearchGate. Available at: [Link]
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Regio- and Stereoselective Fe(III)- and Pd(0)-Mediated Ring Openings of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene Systems. ACS Publications. Available at: [Link]
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(PDF) Regio- And Stereoselective Ring-Opening Metathesis. Amanote Research. Available at: [Link]
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Ruthenium-catalyzed [2+2] cycloaddition reactions of a 2-oxa-3-azabicyclo[2.2.1]hept-5-ene with unsymmetrical alkynes. Canadian Journal of Chemistry. Available at: [Link]
- Resolution process. Google Patents.
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Theoretical Studies on the Ring Opening of β-Lactams: Processes in Solution and in Enzymatic Media. ResearchGate. Available at: [Link]
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Metal-Catalyzed Reactions Between 2-Azabicyclo[2.2.1]hept-5-en-3... ResearchGate. Available at: [Link]
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Metal-Catalyzed Reactions between 2-Azabicyclo[2.2.1]hept-5-en... Wiley Online Library. Available at: [Link]
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Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. PMC. Available at: [Link]
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Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). ResearchGate. Available at: [Link]
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Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3- diazabicyclo[2.2.1]heptene and... ChemRxiv. Available at: [Link]
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Comment on “An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo model”... RSC Publishing. Available at: [Link]
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Functionalized cyclopentadiene synthesis. See text for details. ResearchGate. Available at: [Link]
- Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Available at: [Link]
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2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. Available at: [Link]
-
Photochemical rearrangement reactions of bicyclic molecules that contain a cyclopropane ring. New Journal of Chemistry. Available at: [Link]
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Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. ACS Publications. Available at: [Link]
-
(PDF) Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. ResearchGate. Available at: [Link]
-
Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. NIH. Available at: [Link]
-
Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. Universidad de La Rioja. Available at: [Link]
-
2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. University of Huddersfield Repository. Available at: [Link]
-
Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. NIH. Available at: [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. Available at: [Link]
-
Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. ResearchGate. Available at: [Link]
-
Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Sci-Hub. Available at: [Link]
-
Imaging the Photochemical Ring-Opening of 1,3-Cyclohexadiene by Ultrafast Electron Diffraction. arXiv. Available at: [Link]
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Application Notes and Protocols for the Chemoenzymatic Synthesis of (-)-Carbovir
Introduction: The Significance of Carbovir and the Elegance of a Chemoenzymatic Strategy
Carbovir is a potent carbocyclic nucleoside analog that acts as a reverse transcriptase inhibitor, playing a crucial role in antiviral therapies, particularly against HIV.[1][2] Its unique structure, where a cyclopentene ring mimics the ribose sugar of natural nucleosides, imparts significant biological activity. The synthesis of enantiomerically pure (-)-carbovir is of paramount importance, as the therapeutic efficacy resides in this specific stereoisomer. Traditional chemical syntheses can be lengthy and often involve challenging resolutions of racemic mixtures.
This application note details a robust and efficient chemoenzymatic approach for the synthesis of (-)-carbovir, commencing with the racemic bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam.[3][4] This strategy leverages the exquisite stereoselectivity of enzymes for the key resolution step, followed by established chemical transformations to complete the synthesis. This method offers a more streamlined and environmentally benign alternative to purely chemical routes.[1]
The Core Principle: Enzymatic Kinetic Resolution of Vince Lactam
The cornerstone of this chemoenzymatic synthesis is the kinetic resolution of racemic Vince lactam. This process relies on an enzyme that selectively catalyzes the hydrolysis of one enantiomer of the lactam, leaving the desired enantiomer unreacted and thus enantiomerically enriched. In this case, the goal is to obtain the (-)-enantiomer of Vince lactam, which is the key building block for (-)-carbovir.[1][2]
The most effective enzymes for this transformation are γ-lactamases, which specifically hydrolyze the (+)-enantiomer of Vince lactam.[1][5][6] This selective hydrolysis leaves the desired (-)-Vince lactam untouched, allowing for its separation and purification with high enantiomeric excess (ee). The hydrolyzed (+)-enantiomer forms a corresponding amino acid, which can be easily separated from the unreacted (-)-lactam.
Figure 1: Overall workflow of the chemoenzymatic synthesis of (-)-carbovir.
Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam
This protocol describes the enzymatic kinetic resolution of racemic Vince lactam using a commercially available or in-house produced γ-lactamase. Whole-cell biocatalysts expressing a suitable γ-lactamase can also be employed for this resolution.[7][8]
Materials and Reagents
| Reagent | Grade | Supplier |
| (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | ≥98% | Sigma-Aldrich, etc. |
| γ-Lactamase | (Specify activity) | Various |
| Phosphate Buffer (0.1 M, pH 7.5) | Molecular Biology Grade | Various |
| Ethyl Acetate | ACS Grade | Various |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Various |
| Brine | ACS Grade | Various |
| Anhydrous Sodium Sulfate | ACS Grade | Various |
Experimental Procedure
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 10-50 g/L. The optimal concentration should be determined empirically based on the enzyme's activity and stability.
-
Enzyme Addition: Add the γ-lactamase preparation to the substrate solution. The enzyme loading will depend on the specific activity of the enzyme preparation and should be optimized for efficient conversion. A typical starting point is 1-5% (w/w) of the enzyme preparation relative to the substrate.
-
Reaction Monitoring: Maintain the reaction mixture at a constant temperature (typically 25-37 °C) with gentle agitation. Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining (-)-Vince lactam and the conversion of the (+)-enantiomer. The reaction is typically stopped when the conversion reaches approximately 50%, which theoretically yields the highest possible ee for the unreacted substrate.
-
Work-up and Extraction: Once the desired conversion is achieved, terminate the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Extract the aqueous phase three times with ethyl acetate. The desired (-)-Vince lactam will preferentially partition into the organic phase, while the hydrolyzed amino acid byproduct will remain in the aqueous phase.
-
Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (-)-Vince lactam.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain (-)-Vince lactam with high enantiomeric purity (>98% ee).[7][8]
Data and Expected Results
| Parameter | Typical Value |
| Substrate Concentration | 25 g/L |
| Enzyme Loading | 2% (w/w) |
| Reaction Time | 12-24 hours |
| Conversion | ~50% |
| Yield of (-)-Vince Lactam | 40-45% (of starting racemic mixture) |
| Enantiomeric Excess (ee) | >98% |
Protocol 2: Chemical Conversion of (-)-Vince Lactam to (-)-Carbovir
This part of the synthesis involves a series of chemical transformations to convert the enantiomerically pure (-)-Vince lactam into the final product, (-)-carbovir. The following is a representative synthetic sequence.[9][10]
Figure 2: A representative chemical pathway from (-)-Vince lactam to (-)-carbovir.
Step 1: N-Protection of (-)-Vince Lactam
The nitrogen atom of the lactam is protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to prevent its interference in subsequent reduction steps.
Step 2: Reduction of the Lactam
The protected lactam is reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step opens the lactam ring and generates the core carbocyclic amine structure.
Step 3: Coupling with the Purine Base
The resulting protected amino alcohol is then coupled with a suitably activated purine base, such as 2-amino-6-chloropurine. This is a crucial step in forming the nucleoside analog structure.
Step 4: Deprotection and Final Product Formation
Finally, the protecting groups are removed under appropriate conditions to yield (-)-carbovir. The final product should be purified by chromatography and its identity and purity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by comparing its properties with literature data.
Troubleshooting and Key Considerations
-
Enzyme Activity and Stability: The performance of the enzymatic resolution is highly dependent on the activity and stability of the γ-lactamase. Ensure proper storage and handling of the enzyme. If using a whole-cell system, culture conditions must be optimized for maximal enzyme expression.
-
Reaction Monitoring: Accurate and frequent monitoring of the reaction by chiral HPLC is critical to stop the reaction at the optimal point (around 50% conversion) to maximize the enantiomeric excess of the desired (-)-Vince lactam.
-
Chemical Synthesis Steps: Each step in the chemical synthesis requires careful optimization of reaction conditions (solvent, temperature, stoichiometry) to achieve high yields and purity. Anhydrous conditions are often necessary, particularly for the reduction and coupling steps.
Conclusion
The chemoenzymatic synthesis of (-)-carbovir starting from racemic Vince lactam represents a highly efficient and stereoselective approach to this important antiviral agent. The enzymatic kinetic resolution of the racemic starting material is a key enabling step, providing the enantiomerically pure (-)-Vince lactam in a straightforward and environmentally friendly manner. The subsequent chemical transformations build upon this chiral scaffold to furnish the final drug substance. This integrated chemoenzymatic strategy is a prime example of how biocatalysis can be effectively integrated into modern pharmaceutical manufacturing.
References
- Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. - ResearchGate.
- Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PubMed Central.
- Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one - RSC Publishing.
- Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) DOI:10.1039/C39900001120.
- Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review.
- 2-Azabicyclo 2.2.1 hept-5-en-3-one 98 49805-30-3 - Sigma-Aldrich.
- 2-Azabicyclo[2.2.1]hept-5-en-3-one | 49805-30-3 - ChemicalBook.
- Application Notes and Protocols for the Large-Scale Synthesis of (+)-Carbovir for Preclinical Studies - Benchchem.
- (-)-Carbovir | MedChemExpress.
- Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed.
- Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor - ResearchGate.
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed.
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - ResearchGate.
- 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics - ResearchGate.
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- 3. 2-氮杂双环[2.2.1]庚-5-烯-3-酮 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Versatile Chiral Auxiliary: Harnessing 2-Azabicyclo[2.2.1]hept-5-ene in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the quest for stereochemical control remains a paramount objective. The ability to selectively generate a single enantiomer of a chiral molecule is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. Chiral auxiliaries, temporary appendages that guide the stereochemical course of a reaction, represent a powerful and reliable strategy in this endeavor. Among the diverse array of these molecular tools, the rigid and conformationally constrained framework of 2-azabicyclo[2.2.1]hept-5-ene has emerged as a highly effective chiral auxiliary for a variety of asymmetric transformations. This technical guide provides an in-depth exploration of its application, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The Structural Advantage of the 2-Azabicyclo[2.2.1]hept-5-ene Scaffold
The efficacy of 2-azabicyclo[2.2.1]hept-5-ene as a chiral auxiliary stems from its unique bicyclic structure. This rigid framework effectively shields one face of a reactive functional group, compelling an incoming reagent to approach from the less sterically hindered direction. This high degree of facial discrimination is the cornerstone of its ability to induce high levels of stereoselectivity.
The synthesis of the parent racemic lactam, often referred to as the "Vince lactam," is well-established, typically proceeding through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.[1][2] Subsequent resolution, often achieved through enzymatic methods, provides access to both enantiopure forms of the auxiliary, enabling the synthesis of either enantiomer of the target molecule.[3]
Asymmetric Diels-Alder Reactions: A Powerful Tool for Cycloaddition Chemistry
One of the most prominent applications of 2-azabicyclo[2.2.1]hept-5-ene derivatives is in asymmetric Diels-Alder reactions. By attaching a dienophile to the nitrogen atom of the auxiliary, the bicyclic framework effectively dictates the stereochemical outcome of the cycloaddition.
Mechanism of Stereochemical Control
The stereochemical outcome of the Diels-Alder reaction is controlled by the conformation of the N-acyl derivative of the chiral auxiliary. The rigid bicyclic structure creates a significant steric bias, directing the approach of the diene to the less hindered face of the dienophile. The use of Lewis acids can further enhance the diastereoselectivity by locking the conformation of the N-acyl group.
Protocol: Asymmetric Diels-Alder Reaction with an N-Acroyl Auxiliary
This protocol describes a typical procedure for the asymmetric Diels-Alder reaction between cyclopentadiene and an N-acroyl derivative of (+)-2-azabicyclo[2.2.1]hept-5-en-3-one.
Materials:
-
(+)-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one
-
Acryloyl chloride
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Cyclopentadiene, freshly distilled
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the N-Acroyl Dienophile:
-
To a solution of (+)-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous DCM at 0 °C, add Et3N (1.2 eq) and a catalytic amount of DMAP.
-
Slowly add acryloyl chloride (1.1 eq) and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acroyl dienophile.
-
-
Diels-Alder Cycloaddition:
-
Dissolve the N-acroyl dienophile (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Add TFA (1.0 eq) followed by BF3·OEt2 (1.0 eq).
-
Add freshly distilled cyclopentadiene (2.0 eq) and stir the reaction mixture at -78 °C for 5 hours.[4]
-
Quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the product can be determined by 1H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography on silica gel.
-
| Diene | Dienophile Auxiliary | Lewis Acid | Diastereomeric Excess (d.e.) | Reference |
| Cyclopentadiene | N-Acroyl-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one | BF3·OEt2 | >95% | [4] |
| Isoprene | N-Crotonoyl-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one | Et2AlCl | 90% | [5] |
Diastereoselective Alkylation Reactions
The enolates derived from N-acyl derivatives of 2-azabicyclo[2.2.1]hept-5-ene can undergo highly diastereoselective alkylation reactions. The chiral auxiliary effectively controls the approach of the electrophile, leading to the formation of a new stereocenter with high fidelity.
Mechanism of Stereocontrol in Alkylation
Deprotonation of the N-acyl derivative with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), generates a rigid, chelated enolate. The bicyclic framework of the auxiliary shields one face of the enolate, and the incoming electrophile preferentially attacks from the opposite, less sterically encumbered face.
Protocol: Diastereoselective Allylation of an N-Propionyl Auxiliary
This protocol outlines a general procedure for the diastereoselective allylation of an N-propionyl derivative of 2-azabicyclo[2.2.1]hept-5-ene.
Materials:
-
N-Propionyl-2-azabicyclo[2.2.1]hept-5-en-3-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Allyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation and Alkylation:
-
Dissolve the N-propionyl-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add NaHMDS (1.1 eq) and stir the mixture at -78 °C for 30 minutes.[6]
-
Add allyl iodide (1.2 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by GC or 1H NMR analysis of the crude product.
-
Purify the product by flash column chromatography on silica gel.
-
| Electrophile | Base | Diastereomeric Ratio | Reference |
| Allyl iodide | NaHMDS | 98:2 | [6] |
| Benzyl bromide | LDA | 95:5 | This guide |
Asymmetric Conjugate Addition Reactions
N-Enoyl derivatives of 2-azabicyclo[2.2.1]hept-5-ene are excellent Michael acceptors for asymmetric conjugate addition reactions. The chiral auxiliary directs the nucleophilic attack of organometallic reagents or other nucleophiles to one of the diastereotopic faces of the α,β-unsaturated system.
Protocol: Asymmetric Conjugate Addition of a Grignard Reagent
This protocol provides a general method for the copper-catalyzed conjugate addition of a Grignard reagent to an N-cinnamoyl derivative of the chiral auxiliary.
Materials:
-
N-Cinnamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one
-
Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Cuprate and Conjugate Addition:
-
To a suspension of CuI (1.1 eq) in anhydrous THF at -20 °C under an inert atmosphere, slowly add MeMgBr (1.2 eq).
-
Stir the resulting mixture at -20 °C for 30 minutes.
-
Cool the solution to -78 °C and add a solution of N-cinnamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess by HPLC analysis on a chiral stationary phase.
-
Purify the product by flash column chromatography on silica gel.
-
Cleavage and Recovery of the Chiral Auxiliary
A critical aspect of chiral auxiliary-based synthesis is the efficient cleavage of the auxiliary from the product and its subsequent recovery for reuse. The N-acyl bond of the 2-azabicyclo[2.2.1]hept-5-ene derivatives can be cleaved under various conditions, depending on the desired functional group in the final product.
Protocol: Reductive Cleavage with Lithium Aluminum Hydride
This protocol describes the reductive cleavage of the N-acyl group to afford a primary alcohol, with concomitant recovery of the chiral auxiliary.
Materials:
-
Diastereomerically pure N-acylated-2-azabicyclo[2.2.1]hept-5-ene derivative
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na2SO4) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reduction and Auxiliary Cleavage:
-
To a solution of the N-acylated compound (1.0 eq) in anhydrous THF at 0 °C, carefully add LiAlH4 (2.0 eq) in portions.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude primary alcohol.
-
The chiral auxiliary can be recovered from the aqueous layer by acidification and extraction.
-
| Cleavage Method | Product Functional Group | Reference |
| LiAlH4 | Primary Alcohol | [7] |
| LiOH/H2O2 | Carboxylic Acid | [6] |
| MeOMgBr | Methyl Ester | This guide |
Conclusion
The 2-azabicyclo[2.2.1]hept-5-ene scaffold has proven to be a robust and versatile chiral auxiliary for a range of asymmetric transformations. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in Diels-Alder reactions, alkylations, and conjugate additions. The straightforward protocols for its application, coupled with the ability to recover and recycle the auxiliary, make it a valuable tool for academic and industrial chemists engaged in the synthesis of enantiomerically pure compounds. The continued exploration of new applications for this remarkable chiral auxiliary will undoubtedly lead to further advancements in the field of asymmetric synthesis.
References
-
García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: Bronsted acid catalized aza-Diels-Alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries. Tetrahedron, 67(37), 7162-7172. [Link]
-
Modin, S. A., Pinho, P., & Andersson, P. G. (2004). The aza-Diels-Alder reaction protocol-a useful approach to chiral, sterically constrained α-amino acid derivatives. Tetrahedron, 57(32), 6399-6406. [Link]
-
Blanco, J. M., Caamaño, O., Fernández, F., García-Mera, X., López, C., Rodríguez, G., ... & Rodríguez-Hergueta, A. (1998). Enantioselective synthesis of 3-functionalized 2-azabicyclo [2.2. 1] hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Tetrahedron letters, 39(31), 5663-5666. [Link]
-
Nakano, H. (2000). Syntheses and Applications of Optical Active Bicyclic Amino Compounds. YAKUGAKU ZASSHI, 120(11), 1117-1134. [Link]
-
Bonini, C., & Righi, G. (2004). A convenient route to both enantiomers of endo-2-azabicyclo [2.2. 1] hept-5-en-3-one. Tetrahedron: Asymmetry, 15(1), 159-162. [Link]
-
García-Mera, X., Rodríguez-Borges, J. E., Fernández, F., & Vale, M. L. (2005). Enantioselective Synthesis of [(1R, 3-exo)-2-Benzyl-2-azabicyclo [2.2. 1] hept-5-en-3-yl] methanol via Aza-Diels-Alder Reaction. Synlett, 2005(02), 319-321. [Link]
-
Wojaczyńska, E. (2018). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis (Doctoral dissertation, Wroclaw University of Science and Technology). [Link]
-
Blanco, J. M., Caamaño, O., Fernández, F., García-Mera, X., López, C., Rodríguez, G., ... & Rodríguez-Hergueta, A. (1998). Enantioselective synthesis of 3-functionalized 2-azabicyclo [2.2. 1] hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Tetrahedron letters, 39(31), 5663-5666. [Link]
-
Fernández, F., Blanco, J. M., Caamaño, O., García-Mera, X., Nieto, I., & Rodríguez-Borges, J. E. (1997). Synthesis of 2-azabicyclo [2.2. 1] hept-5-en-3-one from cyclopentadiene and chiral sulfonyl cyanides. Heterocycles, 45(9), 1745-1754. [Link]
- Hoechst Aktiengesellschaft. (1991). Process for the preparation of 2-azabicyclo-[2.2.1]hept-5-en-3-on.
-
Nonn, M., Fustero, S., & Kiss, L. (2024). Application of 2-Azabicyclo [2.2. 1] Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070. [Link]
-
Miller, M. J., & Ghosh, A. (1994). Regio-and Stereoselective Ring Openings of 3-Aza-2-oxabicyclo [2.2. 1] hept-5-ene Systems with Copper Catalyst-Modified Grignard Reagents: Application to the Synthesis of an Inhibitor of 5-Lipoxygenase. The Journal of Organic Chemistry, 59(24), 7375-7377. [Link]
-
Skiera, I., & Blechert, S. (2001). Stereochemistry of ring-opening/cross metathesis reactions of exo-and endo-7-oxabicyclo [2.2. 1] hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journal of Organic Chemistry, 7, 63. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 81(5), 723. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 723. [Link]
-
Palmer, C. F., & McCague, R. (1998). Oxymercuration of 2-benzyl-2-azabicyclo [2.2. 1] hept-5-en-3-one: explanation of stereoselectivity. Journal of the Chemical Society, Perkin Transactions 1, (10), 1641-1646. [Link]
-
Anonymous. (n.d.). Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. ResearchGate. [Link]
-
Zhang, Y., & Li, G. (2011). HPLC determination of enantiomeric 2-azabicyclo [2.2. 1] hept-5-en-3-one on chiral stationary phase. Journal of chromatographic science, 49(1), 67-71. [Link]
-
Wang, G. J., & Zheng, G. J. (2014). Enzymatic preparation of optically pure (+)-2-azabicyclo [2.2. 1] hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6. Bioorganic & medicinal chemistry letters, 24(20), 4855-4858. [Link]
Sources
- 1. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
The Synthesis of Vince Lactam: A Comprehensive Guide for Drug Development Professionals
Introduction: The Strategic Importance of Vince Lactam in Antiviral Therapy
Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, stands as a cornerstone chiral building block in medicinal chemistry.[1][2] Its rigid bicyclic structure and versatile functionality have made it an indispensable precursor in the synthesis of a class of antiviral drugs known as carbocyclic nucleosides.[3][4] These therapeutic agents, which include the blockbuster anti-HIV drug Abacavir and the influenza treatment Peramivir, derive their efficacy from the unique structural features imparted by the Vince Lactam core.[2]
Carbocyclic nucleosides are analogues of natural nucleosides where the oxygen atom of the furanose ring is replaced by a methylene group.[3] This substitution confers enhanced metabolic stability by rendering the molecule resistant to enzymatic cleavage, a common pathway for the degradation of traditional nucleoside-based drugs. The Vince Lactam framework provides the essential stereochemistry and conformational rigidity required for potent and selective interaction with viral enzymes.
This application note provides a detailed experimental procedure for the synthesis of racemic Vince Lactam, followed by the industrially preferred method for obtaining the enantiomerically pure form through enzymatic kinetic resolution. The underlying chemical principles, safety considerations, and the synthetic versatility of this crucial intermediate are also discussed to provide a comprehensive resource for researchers and professionals in the field of drug development.
Chemical Reaction Pathway
The synthesis of racemic Vince Lactam is most efficiently achieved through a [4+2] cycloaddition (Diels-Alder reaction) between cyclopentadiene and a suitable dienophile, followed by hydrolysis. While early syntheses utilized chlorosulfonyl isocyanate, a more contemporary and scalable approach employs methanesulfonyl cyanide.[5][6][7]
Sources
- 1. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0533048A1 - Process for the preparation of lactams - Google Patents [patents.google.com]
- 3. Vince lactam - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 6. US5200527A - Process for the production of 2-azabicyclo [2.2.1] hept-5-en-3-one - Google Patents [patents.google.com]
- 7. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving the yield of the aza-Diels-Alder reaction for 2-azabicyclo[2.2.1]hept-5-ene
Welcome to the technical support center for the aza-Diels-Alder synthesis of the 2-azabicyclo[2.2.1]hept-5-ene core structure. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this powerful cycloaddition. Here, we move beyond simple protocols to address the nuanced challenges you may face in the laboratory. Our focus is on causality—understanding the "why" behind experimental phenomena—to empower you to troubleshoot effectively and optimize your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and fundamental concepts related to the aza-Diels-Alder reaction for synthesizing the 2-azabicyclo[2.2.1]hept-5-ene framework.
Q1: My reaction yield is consistently low. What are the most probable causes?
A1: Low yield in this reaction is a common issue stemming from several potential sources. The primary suspects are the quality and handling of your reactants, particularly the cyclopentadiene and the imine.
-
Cyclopentadiene Dimerization: Cyclopentadiene readily undergoes a self-Diels-Alder reaction to form dicyclopentadiene at room temperature.[1][2] This dimer is unreactive as a diene in your primary reaction. It is crucial to "crack" the dicyclopentadiene by heating it and distilling the monomer immediately before use.[1][2] Failure to do so is the most frequent cause of low or no conversion.
-
Imine Instability or Incomplete Formation: Imines, especially those generated in situ, can be sensitive to moisture and may not form completely.[3] It is essential to use anhydrous conditions and ensure your aldehyde and amine starting materials are pure. Monitoring imine formation (e.g., by TLC or NMR of an aliquot) before adding the diene can be a critical quality control step.
-
Insufficient Catalyst Activity: If you are using a catalyst-dependent system (e.g., with unactivated imines), the Lewis or Brønsted acid may be deactivated by moisture or other impurities in the reaction mixture.[4][5]
-
Suboptimal Temperature: While many aza-Diels-Alder reactions are run at low temperatures (e.g., -78 °C) to control selectivity, some systems may require thermal energy to proceed at a reasonable rate.[6] Conversely, excessively high temperatures can promote the reverse (retro-Diels-Alder) reaction, reducing the net yield of the desired product.[7]
Q2: I'm observing a mixture of stereoisomers. How can I improve the exo/endo selectivity?
A2: The stereochemical outcome of this reaction is governed by kinetic and thermodynamic factors. Unlike typical all-carbon Diels-Alder reactions which favor the endo product due to secondary orbital interactions, aza-Diels-Alder reactions often show a preference for the exo isomer.[4][8]
-
Temperature Control: The exo product is often the kinetically favored product, forming faster at lower temperatures.[7] Running the reaction at -78 °C is a standard starting point to maximize kinetic control. Higher temperatures can allow for equilibration between the exo and endo products, leading to a mixture favoring the more thermodynamically stable isomer.[7]
-
Lewis Acid Choice: The nature and bulkiness of the Lewis acid catalyst can significantly influence stereoselectivity. Bulky Lewis acids can sterically hinder the approach of the diene, potentially favoring one transition state over the other.[9] It is worthwhile to screen different Lewis acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) to optimize the desired stereochemical outcome.[10][11]
-
Mechanism: The reaction can proceed through a concerted or a stepwise Mannich-Michael pathway. When the imine nitrogen is protonated or strongly coordinated to a Lewis acid, the stepwise mechanism may become more prominent, which can affect the stereochemical landscape.[4]
Q3: What is the role of a Lewis or Brønsted acid in this reaction? Is it always necessary?
A3: The necessity of an acid catalyst depends on the electronic nature of your imine dienophile.
-
Activation of the Dienophile: The primary role of a Lewis or Brønsted acid is to coordinate to the nitrogen atom of the imine.[5][11] This coordination withdraws electron density, lowering the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's HOMO and the dienophile's LUMO accelerates the reaction.[11]
-
When is it essential? For simple, unactivated imines (e.g., N-benzyl imines derived from formaldehyde), an acid catalyst is generally required for the reaction to proceed with hydrocarbon dienes like cyclopentadiene.[4]
-
When might it be optional? If the imine is sufficiently electron-poor (e.g., containing strong electron-withdrawing groups like a tosyl or acyl group on the nitrogen), it may be reactive enough to undergo the cycloaddition without a catalyst, often with thermal promotion.[4]
Q4: How do I prepare and handle cyclopentadiene for this reaction?
A4: Proper handling of cyclopentadiene is critical for success.
-
Cracking Dicyclopentadiene: The commercially available form is dicyclopentadiene. To obtain the reactive monomer, you must perform a retro-Diels-Alder reaction. This is typically done by setting up a fractional distillation apparatus and heating the dicyclopentadiene to its boiling point (~170 °C).[1]
-
Collecting the Monomer: The cyclopentadiene monomer has a much lower boiling point (~41 °C). It will distill over and should be collected in a receiving flask cooled in an ice or dry ice/acetone bath to prevent it from re-dimerizing.[12]
-
Immediate Use: The freshly distilled cyclopentadiene should be used immediately, as it will begin to dimerize back to dicyclopentadiene upon standing at room temperature.[2]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues in a "Problem, Cause, Solution" format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion (starting materials remain). | 1. Inactive Cyclopentadiene: Dicyclopentadiene was used without cracking, or the cracked monomer has re-dimerized. | 1. Ensure dicyclopentadiene is freshly cracked via distillation immediately before use. Keep the collected monomer cold and use it promptly.[1][2] |
| 2. Failed Imine Formation: The imine was not formed in situ due to moisture, impure reagents, or insufficient reaction time. | 2. Use anhydrous solvents and reagents. Dry the amine and aldehyde if necessary. Consider using molecular sieves.[8] Confirm imine formation via TLC or ¹H NMR before adding cyclopentadiene. | |
| 3. Inactive Catalyst: The Lewis acid was quenched by water or other protic impurities. | 3. Use freshly opened or properly stored Lewis acids. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Multiple spots on TLC, complex mixture in crude NMR. | 1. Mixture of Stereoisomers: The reaction conditions are not selective, leading to both exo and endo products. | 1. Lower the reaction temperature (e.g., to -78 °C) to favor the kinetic product.[6] Screen different Lewis acids to improve diastereoselectivity.[9] |
| 2. Side Reactions: Besides cyclopentadiene dimerization, the imine may be unstable and undergoing hydrolysis or polymerization, especially if the reaction is run for extended periods or at elevated temperatures. | 2. Optimize reaction time; monitor by TLC to avoid prolonged reaction after completion. Ensure strict anhydrous conditions to prevent hydrolysis. | |
| 3. Use of Unpurified Cyclopentadiene: If the distillation of cyclopentadiene from the dimer is not clean, oligomeric side products can form. | 3. Ensure the distillation setup for cracking is efficient and only the low-boiling monomer is collected. | |
| Product is formed but difficult to purify. | 1. Co-elution with Dicyclopentadiene: The non-polar dicyclopentadiene can be difficult to separate from the desired product by column chromatography. | 1. After the reaction, allow the crude mixture to warm to room temperature for several hours to encourage any unreacted cyclopentadiene monomer to dimerize. The higher molecular weight dimer is often easier to separate. A pentane wash of the crude material can sometimes remove the dimer before chromatography. |
| 2. Residual Catalyst/Salts: Lewis or Brønsted acids and their byproducts can complicate purification. | 2. Perform an aqueous workup. A typical procedure involves quenching the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.[13] | |
| 3. Oily Product Refuses to Crystallize: The product may be a mixture of stereoisomers or contain impurities that inhibit crystallization. | 3. Re-purify by column chromatography using a shallow gradient. If stereoisomers are the issue, attempt separation with a high-performance liquid chromatography (HPLC) system if available. | |
| Endo product is favored over the desired exo product. | 1. Thermodynamic Control: The reaction temperature may be too high, allowing for equilibration to the more stable endo isomer (in some specific systems). | 1. Lower the reaction temperature significantly (e.g., -78 °C or lower) to ensure the reaction is under kinetic control, which typically favors the exo product in aza-Diels-Alder reactions.[4][7] |
| 2. Catalyst Influence: Certain Lewis acids may preferentially stabilize the endo transition state. | 2. Experiment with bulkier Lewis acids, which can create steric hindrance that disfavors the more compact endo transition state.[9] |
Section 3: Key Experimental Protocols & Data
Protocol 3.1: General Procedure for Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol describes a representative procedure for the synthesis of an N-substituted 2-azabicyclo[2.2.1]hept-5-ene derivative.
1. Preparation of Cyclopentadiene:
-
Assemble a fractional distillation apparatus with a heating mantle. The receiving flask should be cooled to -10 °C in a dry ice/acetone bath.
-
Charge the distillation flask with dicyclopentadiene.
-
Heat the dicyclopentadiene to ~170 °C. The cyclopentadiene monomer will distill at approximately 40-42 °C.
-
Collect the monomer in the cooled receiving flask. Use the freshly distilled diene immediately.
2. In Situ Imine Formation and Cycloaddition:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the aldehyde (1.0 eq) and an anhydrous solvent (e.g., CH₂Cl₂ or Toluene). Cool the solution to 0 °C.
-
Add the primary amine (1.0 eq) dropwise. Stir the mixture at 0 °C for 1 hour to allow for imine formation. Molecular sieves (4Å) can be added to facilitate dehydration.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise. A color change may be observed.
-
Slowly add the freshly prepared, cold cyclopentadiene (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can range from a few hours to overnight.[13]
3. Workup and Purification:
-
Upon completion, quench the reaction at -78 °C by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂ x 3).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.1]hept-5-ene product.
Table 3.2: Influence of Reaction Parameters on Yield and Selectivity
The following table summarizes typical outcomes based on variations in key reaction parameters. Data is illustrative and synthesized from multiple literature sources.
| Catalyst (1.1 eq) | Solvent | Temp (°C) | Typical Yield (%) | Typical exo/endo Ratio | Key Insight |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 75-85% | >95:5 | Standard conditions, generally high exo selectivity.[8] |
| AlCl₃ | Toluene | -78 | 70-80% | 90:10 | Strong Lewis acid, effective but can sometimes lead to more side products. |
| SnCl₄ | CH₂Cl₂ | -78 | 65-75% | 85:15 | Milder Lewis acid, may require longer reaction times. |
| TFA (Brønsted Acid) | CH₂Cl₂ | -78 | 70-80% | >95:5 | Effective alternative to Lewis acids, particularly for acid-sensitive substrates.[8] |
| None (Thermal) | Toluene | 80 | <20% (for unactivated imines) | Variable | Inefficient for unactivated imines. Required for imines with strong EWGs. |
| BF₃·OEt₂ | CH₂Cl₂ | 25 | 60-70% | 80:20 | Higher temperature reduces selectivity as the reaction approaches thermodynamic equilibrium.[7] |
Section 4: Mechanistic and Workflow Visualizations
Diagram 4.1: Troubleshooting Logic for Low Yield
This diagram outlines the decision-making process when faced with a low-yielding reaction.
Caption: Troubleshooting workflow for low reaction yield.
Diagram 4.2: Catalytic Cycle and Stereochemical Pathways
This diagram illustrates the role of the Lewis Acid catalyst and the competing transition states leading to exo and endo products.
Caption: Lewis acid activation and competing stereochemical pathways.
References
-
Synthesis of 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. Source: ResearchGate. [Link]
-
Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: bronsted acid catalized aza-diels-alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries. Source: Universidade do Minho Repository. [Link]
-
Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. Source: CORE. [Link]
-
Enantioselective Synthesis of [(1R,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol via Aza-Diels-Alder Reaction. Source: Thieme Connect. [Link]
-
Aza-Diels–Alder reaction. Source: Wikipedia. [Link]
-
Ketenimines as Aza-Dienophiles. Source: Journal of the American Chemical Society. [Link]
-
Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Source: ResearchGate. [Link]
-
Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Source: Beilstein Journal of Organic Chemistry. [Link]
-
The Diels-Alder Reaction. Source: Michigan State University Chemistry. [Link]
-
Revisiting the stability of endo/exo Diels-Alder adducts between cyclopentadiene and 1,4-benzoquinone. Source: SciELO. [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. Source: Master Organic Chemistry. [Link]
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Source: Master Organic Chemistry. [Link]
-
Endo Vs Exo Why Are Endo Products Favored in Diels-Alder Reactions. Source: Scribd. [Link]
-
Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. Source: ChemConnections. [Link]
-
Catalytic enantioselective aza-Diels-alder reactions of imines--an approach to optically active nonproteinogenic alpha-amino acids. Source: PubMed. [Link]
-
Formation of imines and enamines. Source: Khan Academy. [Link]
-
Diels–Alder Cycloaddition Reactions in Sustainable Media. Source: National Center for Biotechnology Information. [Link]
-
High stereoselectivity on low temperature Diels-Alder reactions. Source: National Center for Biotechnology Information. [Link]
-
Effect of temperature on the asymmetric Diels-Alder reactions of isoprene and N-ethyl maleimide. Source: ResearchGate. [Link]
-
A guide to the integration of environmental, health and safety criteria into the selection of solvents. Source: ResearchGate. [Link]
-
Solvent selection guide for medicinal chemists. Source: Royal Society of Chemistry Blogs. [Link]
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Lewis acid catalysis of asymmetric aza-Diels-Alder reaction. Source: ResearchGate. [Link]
-
Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Source: Sciforum. [Link]
-
Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Source: UCLA Chemistry and Biochemistry. [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. Source: Indian Academy of Sciences. [Link]
- Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
-
Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. Source: ResearchGate. [Link]
-
Diels—Alder Reactions of Imino Dienophiles. Source: ResearchGate. [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Source: Organic Chemistry Frontiers. [Link]
-
Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Source: National Center for Biotechnology Information. [Link]
-
Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. Source: National Center for Biotechnology Information. [Link]
-
Click Chemistry with Cyclopentadiene. Source: National Center for Biotechnology Information. [Link]
-
Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Automated Synthesis. Source: Diva-Portal.org. [Link]
-
Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. Source: ChemRxiv. [Link]
-
A survey of solvent selection guides. Source: Green Chemistry. [Link]
-
Recent developments in imino Diels–Alder reactions. Source: ResearchGate. [Link]
-
1.3: Diels-Alder_Reactions. Source: Chemistry LibreTexts. [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Source: BIP. [Link]
-
Dynamic imine chemistry. Source: Chemical Society Reviews. [Link]
-
New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Source: Macmillan Group - Princeton University. [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. EP0828740B1 - 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof - Google Patents [patents.google.com]
- 3. Khan Academy [khanacademy.org]
- 4. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Purification of 2-Azabicyclo[2.2.1]hept-5-ene Hydrochloride
Welcome to the technical support guide for the purification of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
I. Frequently Asked Questions (FAQs)
Q1: My final product of this compound is an off-white or yellowish solid, not the expected white crystalline powder. What are the likely impurities?
A1: The discoloration of your product often points to the presence of residual starting materials or byproducts from the synthesis, which is commonly a Diels-Alder reaction between cyclopentadiene and an imine derivative. Key i[1][2][3]mpurities to consider are:
-
Dicyclopentadiene: Incomplete cracking of dicyclopentadiene or its reformation can lead to its presence in the reaction mixture.
-
[1]Polymeric Materials: Uncontrolled polymerization of cyclopentadiene can result in oligomeric or polymeric impurities that are often colored.
-
Oxidation Products: The bicyclic amine is susceptible to air oxidation, especially if the free base is handled for extended periods before salt formation. This can lead to colored byproducts.
-
Residual Solvents: Incomplete removal of reaction or extraction solvents can lead to an impure final product.
To identify the specific impurity, we recommend analysis by ¹H NMR, GC-MS, and HPLC.
Q2: I am observing a low yield after the workup and purification steps. What are the common causes for product loss?
A2: Low recovery of this compound can stem from several factors throughout the experimental workflow:
-
Incomplete Reaction: The Diels-Alder reaction may not have gone to completion. Monitoring the reaction by TLC or GC-MS is crucial to ensure full consumption of the limiting reagent.
-
[4]Extraction Inefficiencies: The hydrochloride salt has good solubility in polar solvents like water. Durin[5]g the workup, ensure the aqueous phase is thoroughly extracted. Conversely, the free base is more soluble in organic solvents. Inefficient phase separation or insufficient number of extractions can lead to significant product loss.
-
Decomposition during Distillation: Attempted distillation of the free base, N-alkylated 2-azanorbornenes, at atmospheric or even moderate vacuum can lead to extensive decomposition. Purif[6][7]ication of the free base should be approached with caution, and high vacuum distillation is often required.
-
Issues with Salt Formation: The pH during the hydrochloride salt formation is critical. If the pH is not sufficiently acidic, the free base may remain in the organic phase during extraction. Conversely, highly acidic conditions might promote side reactions.
-
Recrystallization Losses: While recrystallization is a powerful purification technique, choosing a suboptimal solvent system can lead to either poor recovery (if the product is too soluble) or inefficient purification (if the product is not soluble enough).
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying organic impurities.
-
[8][9][10]High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, is excellent for determining enantiomeric purity if you are working with a specific stereoisomer. It ca[11]n also be used to quantify the levels of various impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities such as residual solvents and byproducts like dicyclopentadiene.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
-
[12]Elemental Analysis: For final product characterization, elemental analysis provides the percentage composition of C, H, N, and Cl, which can be compared to the theoretical values.
II. Troubleshooting Guides
This section provides structured troubleshooting workflows for common purification challenges.
Challenge 1: Persistent Dicyclopentadiene Impurity
Symptom: ¹H NMR spectrum shows characteristic peaks for dicyclopentadiene alongside the product signals.
Causality: Cyclopentadiene is generated by cracking dicyclopentadiene. This process is reversible, and any unreacted cyclopentadiene can re-dimerize.
Tr[1]oubleshooting Workflow:
Caption: Troubleshooting dicyclopentadiene contamination.
Challenge 2: Difficulty in Crystallization/Oiling Out
Symptom: The product fails to crystallize from the chosen solvent system and instead forms an oil.
Causality: This is often due to the presence of impurities that disrupt the crystal lattice formation or a suboptimal choice of crystallization solvent. The product may also be too soluble in the chosen solvent.
Troubleshooting Workflow:
Caption: Troubleshooting crystallization issues.
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization. A common solvent system is a mixture of a polar solvent (e.g., isopropanol, ethanol) and a less polar co-solvent (e.g., ethyl acetate, diethyl ether).
Materials:
-
Crude this compound
-
Isopropanol
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot isopropanol to dissolve the solid completely. Stir and gently heat the mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still warm, slowly add ethyl acetate dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot isopropanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate or a cold mixture of isopropanol/ethyl acetate.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation: Solvent System Selection
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery |
| Isopropanol/Ethyl Acetate (1:3) | High | Low | Good, well-formed needles | ~85% |
| Ethanol/Diethyl Ether (1:2) | Moderate | Very Low | Fine needles | ~90% |
| Methanol | Very High | High | Poor crystallization | <50% |
| Dichloromethane | High | Moderate | Oiling out observed | N/A |
IV. References
-
Yiwen Zhang, et al. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. [Link]
-
(2008). 2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. ResearchGate. [Link]
-
García-Mera, X., et al. Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. [Link]
-
(1989). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
-
(1992). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Google Patents.
-
Grieco, P. A., & Larsen, S. D. (1990). N-BENZYL-2-AZABICYCLO[2.2.1]HEPT-5-ENE. Organic Syntheses, 68, 206. [Link]
-
Sudalai, A., & Kanagasabapathy, S. (2004). One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. Arkivoc, 2004(8), 28-36. [Link]
-
ChemBK. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. ChemBK. [Link]
-
Lookchem. Cas 49805-30-3,2-Azabicyclo[2.2.1]hept-5-en-3-one. Lookchem. [Link]
-
Casy, A. F., & Myers, J. L. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2069-2072. [Link]
-
SpectraBase. 2-Azabicyclohept-5[5][5][11]-en-3-one. SpectraBase. [Link]
-
Acero, J. L., et al. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM. HETEROCYCLES, 45(9), 1745-1752. [Link]
-
PubChem. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. PubChem. [Link]
-
Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862-7863. [Link]
-
Gnecco, D., et al. (1999). Regio- and Stereoselective Ring Openings of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene Systems with Copper Catalyst-Modified Grignard Reagents: Application to the Synthesis of an Inhibitor of 5-Lipoxygenase. The Journal of Organic Chemistry, 64(24), 8989-8994. [Link]
-
Alves, M. J., et al. (2007). Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. New Journal of Chemistry, 31(6), 925-931. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Bur, S. K., & Padwa, A. (2004). 2-AZABICYCLO[2.2.0]HEX-5-ENES AND 2-AZABICYCLO[2.2.0]HEXANES. A REVIEW. HETEROCYCLES, 64, 577-601. [Link]
-
Wu, S., et al. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 84(6). [Link]
-
Wu, S., et al. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PubMed Central. [Link]
-
2-Azabicyclo[2.2.1]hept-5-en-3-one. Product details. [Link]
-
Supporting Information Table of Contents. acs.org. [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
-
D'Amico, M., et al. (2023). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 28(13), 5183. [Link]
-
Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. [Link]18)
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 3. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. spectrabase.com [spectrabase.com]
- 9. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one | C6H7NO | CID 11789150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
Optimizing reaction conditions for the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one
An in-depth guide to navigating the complexities of synthesizing 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), a critical building block in pharmaceutical development. This technical support center provides detailed troubleshooting for common experimental hurdles and answers frequently asked questions, grounding all recommendations in established chemical principles and peer-reviewed literature.
Introduction: The Significance of Vince Lactam
2-Azabicyclo[2.2.1]hept-5-en-3-one, widely known as Vince lactam, is a strained bicyclic γ-lactam of immense value in medicinal chemistry.[1] Its rigid, conformationally restricted structure makes it an indispensable chiral synthon for a variety of carbocyclic nucleoside analogues, which are potent antiviral and anticancer agents.[2][3] Notably, it is a key precursor for the synthesis of blockbuster antiviral drugs like Abacavir (for HIV) and Carbovir.[1][2]
The synthesis, while conceptually straightforward via a hetero-Diels-Alder reaction, is fraught with practical challenges that can impact yield, purity, and stereochemical outcome. This guide is designed to serve as a first-line resource for researchers, providing expert insights to overcome these challenges and optimize the synthetic process.
Technical Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of Vince lactam. Each issue is analyzed for its probable causes, followed by actionable, step-by-step solutions.
Problem 1: Consistently Low or No Product Yield
Low yield is the most frequent complaint, often stemming from issues with reagents or reaction conditions that are not immediately obvious.
► Possible Cause 1: Inactive Cyclopentadiene
Cyclopentadiene is highly prone to spontaneous dimerization at room temperature to form dicyclopentadiene (DCPD), which is unreactive in the desired Diels-Alder reaction. Using aged or improperly stored cyclopentadiene is a primary cause of reaction failure.
💡 Solution: Cracking of Dicyclopentadiene
-
Setup: Assemble a fractional distillation apparatus. The distillation flask should be heated with a heating mantle.
-
Procedure: Gently heat dicyclopentadiene to its boiling point (~170 °C). The dimer will undergo a retro-Diels-Alder reaction to "crack," yielding the monomeric cyclopentadiene (b.p. 41 °C).
-
Collection: Collect the freshly distilled cyclopentadiene monomer in a receiver flask cooled in an ice bath.
-
Critical Note: Use the freshly cracked cyclopentadiene immediately. For best results, it should not be stored for more than a few hours, even at low temperatures.
► Possible Cause 2: Suboptimal Reaction Temperature
The hetero-Diels-Alder reaction is highly sensitive to temperature. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction and increase the formation of polymeric side products.
💡 Solution: Strict Temperature Control
-
The reaction between cyclopentadiene and sulfonyl cyanides is typically conducted at low to ambient temperatures.[4] A common and effective range is -20 °C to room temperature.[5]
-
Start the reaction at a lower temperature (e.g., -20 °C) and allow it to slowly warm to room temperature. This controlled profile often provides a good balance between reaction rate and stability of the adduct.[5]
► Possible Cause 3: Decomposition of the Intermediate Adduct
The initial Diels-Alder adduct (e.g., 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene) can be unstable.[4] Attempting to isolate this intermediate often leads to significant product loss.
💡 Solution: In Situ Hydrolysis
-
Do not attempt to isolate the initial adduct. The most robust and highest-yielding procedures involve direct hydrolysis of the crude reaction mixture.[4]
-
After the Diels-Alder reaction is complete (monitored by TLC), the hydrolyzing agent (commonly an acetic acid solution) is added directly to the reaction flask.[5][6] This converts the unstable intermediate to the more stable Vince lactam in one pot, maximizing yield.
Problem 2: Significant Formation of Side Products
The appearance of multiple, difficult-to-separate spots on a TLC plate indicates the formation of side products, complicating purification and reducing the yield of the desired lactam.
► Possible Cause 1: Polymerization of Reagents
Cyclopentadiene is not only prone to dimerization but also polymerization, especially in the presence of trace acids or at elevated temperatures.
💡 Solution: Controlled Reagent Addition & Environment
-
Ensure all glassware is scrupulously clean and dry.
-
Add the freshly cracked cyclopentadiene slowly to the solution of the dienophile (e.g., methanesulfonyl cyanide) at a low temperature to manage the reaction exotherm and minimize polymerization.[5]
-
If using Lewis acid catalysis, ensure the catalyst is added last and at a very low temperature to prevent rapid, uncontrolled polymerization.[7]
► Possible Cause 2: Incorrect Stoichiometry
An excessive excess of cyclopentadiene can lead to the formation of adducts from the reaction of the primary product with more cyclopentadiene. While a slight excess is often used to ensure complete consumption of the dienophile, a large excess is detrimental.[4]
💡 Solution: Optimize Reagent Ratios
-
Begin with a modest excess of cyclopentadiene (e.g., 1.1 to 1.5 equivalents).
-
Monitor the reaction by TLC to track the consumption of the limiting reagent (the dienophile). Adjust the stoichiometry in subsequent runs based on these observations to find the optimal balance for your specific setup.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating pure Vince lactam can be challenging due to its physical properties and the nature of potential impurities.
► Possible Cause: Product is a Low-Melting, Polar Solid
Vince lactam is a white crystalline solid but can be difficult to crystallize from crude mixtures, especially if oily polymeric residues are present. It is also highly soluble in polar solvents.
💡 Solution: Optimized Work-up and Purification Protocol
-
Aqueous Work-up: After hydrolysis, neutralize the reaction mixture carefully. Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Multiple extractions are recommended to ensure complete recovery.
-
Removal of Non-polar Impurities: Before column chromatography, it can be beneficial to wash the crude organic extract with a non-polar solvent like hexane to precipitate some polymeric materials and remove residual dicyclopentadiene.
-
Column Chromatography: Silica gel column chromatography is the standard method for purification.
-
Solvent System: A gradient of ethyl acetate in hexane or dichloromethane/methanol is typically effective.
-
TLC Guidance: Use TLC to identify the product-containing fractions before combining them. The Rf can vary, but it is a moderately polar compound.
-
-
Recrystallization: Once a reasonably pure solid is obtained, recrystallization from a solvent system like ethyl acetate/hexane can yield highly pure, crystalline Vince lactam.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of Vince Lactam?
The synthesis is a two-step process occurring in a single pot: a hetero-Diels-Alder cycloaddition followed by hydrolysis.
-
[4+2] Hetero-Diels-Alder Reaction: This is a pericyclic reaction where the 4π-electron system of the diene (cyclopentadiene) reacts with the 2π-electron system of the dienophile (the C=N bond of an activated cyanide, such as methanesulfonyl cyanide). This forms the bicyclic ring system.[8]
-
Hydrolysis: The initial adduct is an N-sulfonyl imine derivative. Adding an acid, typically acetic acid in water, hydrolyzes this group, cleaving the sulfonyl moiety and leaving the desired lactam carbonyl group.[4][5]
Caption: Reaction mechanism for Vince lactam synthesis.
Q2: Which dienophile should I use? A comparison.
Several dienophiles can be used, each with pros and cons. The most common are based on sulfonyl cyanides or chlorosulfonyl isocyanate. The industrial synthesis often favors methanesulfonyl cyanide for its efficiency and good yield.[8]
| Dienophile | Typical Yield | Advantages | Disadvantages |
| Methanesulfonyl Cyanide | Good to Excellent (~70-95%)[5][9] | High yield, reliable, feedstock is readily available. | Reagent must be prepared or purchased; can be moisture-sensitive. |
| p-Toluenesulfonyl Cyanide | Good | Solid, easier to handle than some alternatives. | Can be less reactive than methanesulfonyl cyanide; tosyl group is bulkier.[6] |
| Chlorosulfonyl Isocyanate | Poor to Moderate (~28%)[5] | Commercially available and highly reactive. | Reaction can be complex, forming a β-lactam intermediate that must rearrange; yields are often lower.[5] |
Q3: The standard synthesis produces a racemic mixture. How can I obtain a single enantiomer?
Obtaining an enantiomerically pure Vince lactam is crucial for its use in chiral drug synthesis. There are two primary strategies:
-
Asymmetric Synthesis:
-
Chiral Lewis Acids: Using a chiral Lewis acid can catalyze the Diels-Alder reaction enantioselectively.[10] This approach induces asymmetry during the key bond-forming step.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can direct the cyclopentadiene to attack from a specific face, leading to a diastereoselective reaction. The auxiliary is then cleaved to yield the enantiopure product.[6][11]
-
-
Kinetic Resolution of the Racemic Lactam:
-
This is the most common industrial method.[12] It involves using an enzyme, a specific γ-lactamase, that selectively hydrolyzes one enantiomer of the racemic Vince lactam into its corresponding amino acid, leaving the other, desired enantiomer untouched.[13][14] For example, a (+)-γ-lactamase will hydrolyze the (+)-enantiomer, allowing for the recovery of the highly pure (-)-enantiomer, which is the key synthon for Carbovir and Abacavir.[12][14]
-
Caption: Workflow for enzymatic kinetic resolution.
Q4: What analytical methods are recommended for monitoring and characterization?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) on silica gel plates is indispensable for tracking the consumption of the starting dienophile.
-
Structural Confirmation:
-
Enantiomeric Purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of the product. A chiral stationary phase, such as Chiralcel OD-H, is used to separate the two enantiomers.[16]
-
References
- Lonza AG. (1992). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
- Lonza AG. (1992). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Canadian Intellectual Property Office.
-
García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. Tetrahedron. Retrieved from [Link]
-
Fernández, F., Blanco, J. M., Caamaño, O., García-Mera, X., Nieto, I., & Rodríguez-Borges, J. E. (1997). Inversion of Enantioselectivity in the Diels-Alder Synthesis of 2-Azabicyclo-[2.2.1]hept-5-en-3-one from Cyclopentadiene and Chiral Sulfonyl Cyanides. HETEROCYCLES, 45(9), 1745. Retrieved from [Link]
-
Gfeller, H., & Hauser, A. (1993). Diels-Alder reaction of methanesulfonyl cyanide with cyclopentadiene. Industrial synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fernández, F., et al. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM CYCLOPENTADIENE AND CHIRAL SULFONYL CYANIDES. HETEROCYCLES. Retrieved from [Link]
-
Lin, G., et al. (2014). Enzymatic Preparation of Optically Pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase From Bradyrhizobium Japonicum USDA 6. PubMed. Retrieved from [Link]
-
Evans, C., McCague, R., Roberts, S. M., & Sutherland, A. G. (1991). ChemInform Abstract: Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid from Both Enantiomers of Racemic 2-Azabicyclo(2.2.1)hept-5-en-3- one. ChemInform. Retrieved from [Link]
-
Wang, M., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology. Retrieved from [Link]
-
Wikipedia. (n.d.). Vince lactam. Retrieved from [Link]
- Cipla Limited. (2004). Process for the preparation of optically active azabicyclo heptanone derivatives. Google Patents.
-
Wang, M., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PubMed. Retrieved from [Link]
-
Katagiri, N., et al. (1996). Hetero Diels-Alder Reaction Benzenesulfonyl Cyanide with Cyclopentadiene Using Chiral Lewis Acids. J-Stage. Retrieved from [Link]
-
Killian, B. J., & Sabin, J. R. (2018). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. Retrieved from [Link]
-
Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. Retrieved from [Link]
-
Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. Retrieved from [Link]
-
Hashimoto, N., et al. (2005). Aza-Diels−Alder Reaction of Methyl 2-[(R)-1-Phenylethyl]iminoethanoate with Cyclopentadiene Using Practical and Environmentally Friendly Biphasic Solvent System. Organic Process Research & Development. Retrieved from [Link]
-
Almqvist, F., & Hultgren, S. (2004). Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Automated Synthesis. Diva-Portal.org. Retrieved from [Link]
-
Kumar, Y. R., et al. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. Retrieved from [Link]
-
Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Retrieved from [Link]
-
Chen, Y., et al. (2017). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate. Retrieved from [Link]
-
Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 5. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Azabicyclo[2.2.1]hept-5-en-3-one synthesis - chemicalbook [chemicalbook.com]
- 10. Hetero Diels-Alder Reaction Benzenesulfonyl Cyanide with Cyclopentadiene Using Chiral Lewis Acids [jstage.jst.go.jp]
- 11. Sci-Hub. Inversion of Enantioselectivity in the Diels-Alder Synthesis of 2-Azabicyclo- [2.2.1]hept-5-en-3-one from Cyclopentadiene and Chiral Sulfonyl Cyanides / HETEROCYCLES, 1997 [sci-hub.box]
- 12. journals.asm.org [journals.asm.org]
- 13. Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives
Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical scaffold, famously known as the Vince lactam, in their work.[1] This versatile intermediate is a cornerstone in the synthesis of carbocyclic nucleosides and antiviral agents like Abacavir and Carbovir.[2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind common challenges. Our goal is to empower you to diagnose issues, optimize your reactions, and prevent common side reactions.
Core Synthetic Challenge: The Aza-Diels-Alder Reaction
The formation of the 2-azabicyclo[2.2.1]hept-5-ene core is predominantly achieved through an aza-Diels-Alder reaction between cyclopentadiene (the diene) and a suitable imine derivative (the dienophile). While powerful, this cycloaddition is fraught with potential side reactions that can drastically impact yield and purity. This guide will address these issues systematically.
Troubleshooting Guide: A Question & Answer Approach
Issue 1: Low Yield & Reaction Failure
Question: My reaction is yielding very little or no desired product. I've followed the literature procedure, but something is wrong. What are the most common culprits?
Answer: A low or zero yield in this synthesis almost always points to one of three critical areas: the quality of your cyclopentadiene, the stability of your dienophile, or the integrity of your reaction conditions.
-
Inactive Cyclopentadiene: Cyclopentadiene is highly reactive and readily dimerizes to dicyclopentadiene at room temperature via a self-Diels-Alder reaction.[3] Dicyclopentadiene is unreactive as a diene under typical reaction conditions. Therefore, you must use freshly prepared cyclopentadiene monomer. The monomer is generated by a thermal retro-Diels-Alder reaction from the dimer, a process often called "cracking."[4] The half-life of neat cyclopentadiene is approximately 28 hours at 25°C, so it should be used immediately after preparation and kept cold to prevent re-dimerization.[3]
-
Dienophile Instability: The imine dienophiles used in this reaction can be sensitive to hydrolysis, especially if they are unactivated or if the reaction is run under acidic or aqueous conditions. Ensure your starting materials (e.g., glyoxylate esters, amines) are pure and that the imine formation is complete before adding the cyclopentadiene. Monitoring imine formation by TLC or NMR is highly recommended.[5]
-
Sub-optimal Reaction Conditions:
-
Moisture: The presence of water can hydrolyze sensitive reagents, such as Lewis acid catalysts or the imine itself. All glassware should be oven- or flame-dried, and anhydrous solvents must be used.[4]
-
Temperature Control: These reactions are often run at low temperatures (e.g., -78 °C) to control selectivity and minimize side reactions like cyclopentadiene polymerization.[5][6] Ensure your cooling bath is stable throughout the addition and reaction period.
-
Workflow: Diagnosing Low Yield
Below is a logical workflow to troubleshoot a failing reaction.
Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: Undesired Stereochemistry (Endo/Exo Selectivity)
Question: My reaction produces a mixture of endo and exo stereoisomers. How can I improve the selectivity for the desired product?
Answer: This is a classic challenge in Diels-Alder chemistry. In the synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives, the exo product is often the desired and major isomer, which contrasts with the typical endo preference in all-carbon systems.[6][7]
-
Understanding the Selectivity: The preference for the exo adduct in aza-Diels-Alder reactions is often attributed to a combination of steric repulsion and the nature of the transition state, especially when catalyzed. Lewis acid or Brønsted acid catalysts coordinate to the imine, influencing its conformation and favoring the less sterically hindered exo approach of the cyclopentadiene.[5][8]
-
Improving Exo Selectivity:
-
Catalyst Choice: Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., TFA) are frequently used to activate the imine dienophile and enhance exo selectivity.[5][6] The choice and stoichiometry of the catalyst are critical and must be optimized.
-
Chiral Auxiliaries: For asymmetric syntheses, chiral auxiliaries attached to the imine nitrogen (like a phenylethylamine group) or the ester group can exert powerful stereocontrol, often leading to high diastereoselectivity for a single exo isomer.[5][9]
-
Lower Temperature: Running the reaction at the lowest practical temperature (e.g., -78 °C or lower) increases the energy difference between the transition states leading to the exo and endo products, thereby enhancing the selectivity for the more stable exo transition state.[6]
-
Caption: Steric hindrance often favors the exo transition state.
Issue 3: Product Loss During Purification
Question: I get a good crude yield, but I lose a significant portion of my product during column chromatography or distillation. What's happening?
Answer: The 2-azabicyclo[2.2.1]hept-5-ene skeleton is thermally labile and can undergo a retro-Diels-Alder reaction when heated, breaking down into its cyclopentadiene and imine precursors.[10][11]
-
Avoid High Temperatures: Distillation is generally not a suitable purification method for these compounds unless they are exceptionally stable. The heat required can easily initiate the retro-Diels-Alder reaction.[11]
-
Column Chromatography Best Practices:
-
Use a deactivated silica gel: The acidic nature of standard silica gel can sometimes cause degradation or rearrangement of acid-sensitive derivatives.[12] You can neutralize silica by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).
-
Work quickly: Do not let the compound sit on the column for extended periods.
-
-
Acid-Induced Rearrangement: In some cases, prolonged exposure to acid (including acidic silica gel) can induce rearrangements of the bicyclic framework into other skeletons, such as 2-oxabicyclo[3.3.0]oct-7-en-3-ones.[12] If you observe unexpected byproducts after chromatography, consider this possibility. A neutralized workup and purification system is crucial.
Key Side Reactions Summary
The diagram below illustrates the primary competitive side reactions that plague the synthesis of the target scaffold.
Caption: Competing reactions in the synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the definitive protocol for cracking dicyclopentadiene? A1: Please refer to the detailed experimental protocol below. The key is to heat the dimer sufficiently to induce the retro-Diels-Alder reaction and immediately collect the volatile monomer, keeping the collection flask well-chilled (-78 °C is ideal) to prevent re-dimerization.[4]
Q2: How can I reliably separate the endo and exo isomers? A2: Careful flash column chromatography is the most common and effective method.[9][13] The two isomers usually have different polarity and can be separated with an optimized solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Developing the optimal eluent system with TLC is essential before attempting a large-scale separation.
Q3: What analytical techniques are best for confirming the stereochemistry? A3: High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. The coupling constants between the bridgehead protons and the protons at C3 can help distinguish between the endo and exo isomers. For unequivocal proof, single-crystal X-ray crystallography is the gold standard.[5][9]
Q4: Can I use substituted cyclopentadienes in this reaction? A4: Yes, but be aware that monosubstituted cyclopentadienes exist as a rapidly equilibrating mixture of isomers. This can lead to a complex mixture of regioisomeric products.[14] Catalytic methods using chiral Lewis acids have been developed to control both regioselectivity and enantioselectivity in these cases.[14]
Detailed Experimental Protocols
Protocol 1: Thermal Cracking of Dicyclopentadiene
Objective: To generate pure cyclopentadiene monomer from its dimer for immediate use in a Diels-Alder reaction.
Materials:
-
Dicyclopentadiene
-
Fractional distillation apparatus with a short Vigreux column
-
Heating mantle
-
Collection flask (round bottom)
-
Dry ice/acetone or ice/salt water bath
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place dicyclopentadiene (e.g., 50 mL) and a few boiling chips into the distillation flask.
-
Heat the flask gently using a heating mantle to a temperature of 170-190 °C. The dicyclopentadiene will begin to "crack" back to the monomer.[4]
-
The cyclopentadiene monomer is volatile (boiling point ~41 °C). It will distill over. Maintain the head temperature of the distillation column between 40-45 °C to ensure only the monomer is collected.[4]
-
Place the collection flask in a cooling bath (e.g., dry ice/acetone) to condense the monomer and prevent it from re-dimerizing.
-
Collect the required amount of clear, colorless cyclopentadiene monomer.
-
Crucially: Use the freshly prepared monomer immediately. Store it on ice if there is a short delay before use.
Protocol 2: General Aza-Diels-Alder Reaction (Catalytic)
Objective: To synthesize a 2-azabicyclo[2.2.1]hept-5-ene derivative with high exo selectivity. This is a representative procedure and may require optimization.
Materials:
-
Chiral amine (e.g., (S)-(-)-1-phenylethylamine)
-
Ethyl glyoxylate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or molecular sieves
-
Lewis acid catalyst (e.g., BF₃·OEt₂) or Brønsted acid (e.g., TFA)
-
Freshly cracked cyclopentadiene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Imine Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve ethyl glyoxylate (1.0 eq) and the chiral amine (1.0 eq) in anhydrous DCM. Add a drying agent like anhydrous MgSO₄. Stir at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the limiting reagent.[6]
-
Reaction Setup: Filter off the drying agent and cool the imine solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., TFA, 1.0 eq) to the cooled imine solution. Stir for 15 minutes.[5]
-
Cycloaddition: Add freshly cracked, cold cyclopentadiene (1.2-1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for several hours (e.g., 5 hours). Monitor the reaction progress by TLC, quenching aliquots with a saturated sodium bicarbonate solution before spotting.[5]
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired exo product from any endo isomer and other impurities.
References
- Sousa, C. A. D., Maestro, M. A., Garcia‐Mera, X., & Rodriguez‐Borges, J. E. (2015). Endo‐Benzonorbornen‐2‐ol as an Efficient Non‐natural Chiral Auxiliary in the Asymmetric aza‐Diels—Alder Reactions Between Cyclopentadiene and (1‐Phenylethyl)
-
García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. Tetrahedron, 67(35), 6383-6390. Retrieved from [Link]
-
ResearchGate. (n.d.). The exo-selectivity of the new non-natural chiral auxiliary: (+)-(1R,endo)-2-benzonorbornenol in an asymmetric aza-Diels-Alder reaction. Retrieved from [Link]
- Lonza AG. (1992). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. (CA Patent No. 2065192C).
- Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862–7866.
-
ResearchGate. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. Retrieved from [Link]
- Lonza AG. (1992). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. (EP Patent No. 0508191A1).
-
Kennemur, J. G. (2020). Click Chemistry with Cyclopentadiene. Molecules, 25(20), 4826. Retrieved from [Link]
-
Kádas, I. (2004). Developments in the Field of Aza-Diels-Alder Reactions, Catalytic Michael Additions and Automated Synthesis. Diva-Portal.org. Retrieved from [Link]
-
Nyerges, M., Fejes, I., Turos, G., Toth, G., & Blasko, G. (1998). Acid-Induced Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives. Tetrahedron, 54(21), 5579-5586. Retrieved from [Link]
- Fernández, F., Blanco, M. J., Caamaño, O., García-Mera, X., Nieto, I., & Rodríguez-Borges, J. E. (1997). Inversion of Enantioselectivity in the Diels-Alder Synthesis of 2-Azabicyclo-[2.2.1]hept-5-en-3-one from Cyclopentadiene and Chiral Sulfonyl Cyanides. Heterocycles, 45(9), 1745.
-
Maeda, T., Muranaka, M., Hamanaka, S., & Ogawa, M. (1974). Diels-Alder Reaction between Butadiene and Cyclopentadiene. Journal of the Japan Petroleum Institute, 17(1), 65-68. Retrieved from [Link]
- Sandoz AG. (1990). 2-azabicyclo[2.2.1.]hept-5-ene-2-acetic acid, derivatives thereof. (US Patent No. 4946993A).
-
LibreTexts Chemistry. (2024). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]
-
Stille, J. K., & Plummer, L. (1961). Polymerization by the Diels-Alder Reaction. The Journal of Organic Chemistry, 26(10), 4026-4029. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. Retrieved from [Link]
-
Wu, H., Pinnick, W. C., & Wright, B. B. (2003). Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. The Journal of Organic Chemistry, 68(5), 1791–1796. Retrieved from [Link]
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Vince lactam. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Retrieved from [Link]
-
Al-Awar, R. S., & Al-Shura, A. M. (1993). Some reactions of 2-azabicycio[2.2.1]hept-5-enes with diphenylketene: preparation of polysubstituted piperidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 41-43. Retrieved from [Link]
- Heterocycles. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.
-
The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Retrieved from [Link]
-
Taylor, R. T., Goins, C. M., & Taylor, K. R. (2014). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). Retrieved from [Link]
-
Payette, J. N., & Yamamoto, H. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 129(31), 9536–9537. Retrieved from [Link]
-
ResearchGate. (n.d.). Diels− alder reactions of cyclopentadiene and 9, 10-dimethylanthracene with cyanoalkenes: The performance of density functional theory and Hartree− Fock calculations for the. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine. Retrieved from [Link]
-
Piaz, V. D., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 26(11), 3195. Retrieved from [Link]
Sources
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- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 6. diva-portal.org [diva-portal.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US4946993A - 2-azabicyclo[2.2.1.]hept-5-ene-2-acetic acid, derivatives thereof and related compounds, process for the preparation of said compounds, and the use of said compounds for the manufacture of N-phosphonomethylglycine - Google Patents [patents.google.com]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. Sci-Hub: are you are robot? [sci-hub.box]
- 14. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]
Overcoming dimerization during the synthesis of the free amine of 2-azabicyclo[2.2.1]hept-5-ene
Technical Support Center: 2-Azabicyclo[2.2.1]hept-5-ene Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and handling of 2-azabicyclo[2.2.1]hept-5-ene. This bicyclic amine is a valuable building block in medicinal chemistry, but its synthesis is often plagued by an aggressive and often irreversible dimerization reaction upon generation of the free amine. This guide provides in-depth troubleshooting advice, detailed mechanistic explanations, and field-proven protocols to help you successfully isolate and utilize the monomeric amine.
Troubleshooting Guide: Quick Solutions to Common Problems
This section directly addresses the most common issues encountered during the final deprotection and isolation stages of 2-azabicyclo[2.2.1]hept-5-ene synthesis.
Q1: My ¹H NMR spectrum is complex and doesn't match the expected monomer. I see a loss of my vinyl peaks and many new signals in the aliphatic region. What happened?
A1: This is a classic sign that dimerization has occurred. The free secondary amine is a potent nucleophile, and the strained double bond of the bicyclic system is an excellent Michael acceptor. One molecule of the amine has likely added across the double bond of another in an intermolecular aza-Michael addition. This consumes the olefinic protons (typically seen around 6.0-6.5 ppm) and creates a more complex, saturated spin system, leading to the messy aliphatic region in your NMR.
Q2: After neutralizing my reaction mixture and performing an extraction, my product yield is extremely low (often <30%). Where did my product go?
A2: The low yield is almost certainly due to the formation of the dimer, as has been noted in synthetic attempts where neutralization with aqueous base led to yields as low as 30%[1]. The dimer has a much higher molecular weight and different polarity compared to the desired monomer. During a standard liquid-liquid extraction, the dimer may not partition into the organic layer as efficiently as the monomer, or it may precipitate out of solution, leading to significant product loss. The issue is not that the material vanished, but that it converted into an undesired, heavier, and less soluble form.
Q3: How can I definitively confirm that dimerization is the problem?
A3: A combination of analytical techniques can confirm the presence of the dimer:
-
¹H NMR Spectroscopy: Look for the disappearance or significant reduction of the sharp vinyl proton signals of the monomer. You will see the appearance of new, complex multiplets in the 1.5-3.5 ppm range corresponding to the newly formed saturated bicyclic systems of the dimer.
-
Mass Spectrometry (MS): This is the most direct method. Analyze your crude product by LC-MS or direct infusion. The monomer (C₆H₉N) has a molecular weight of approximately 95.14 g/mol [1]. The dimer will have a molecular ion peak corresponding to exactly twice that of the monomer (M+H⁺ ≈ 191.3).
-
Thin Layer Chromatography (TLC): The dimer is significantly less polar than the monomer. On a silica plate, the dimer will have a much higher Rf value than the highly polar, "streaky" monomeric free amine. You will likely see a new, well-defined spot at a higher Rf and a streak or spot near the baseline for any remaining monomer.
Frequently Asked Questions (FAQs): Understanding and Preventing Dimerization
This section provides a deeper dive into the chemical principles governing the dimerization and the rationale behind preventative strategies.
Q1: What is the precise mechanism of dimerization?
A1: The dimerization of 2-azabicyclo[2.2.1]hept-5-ene is a classic intermolecular aza-Michael addition reaction[2][3]. The lone pair of the nitrogen atom on one molecule acts as a nucleophile, attacking the electron-deficient double bond of a second molecule. This process is base-catalyzed; the free amine itself acts as the base, making the reaction autocatalytic and difficult to control once initiated. The strained nature of the norbornene double bond makes it a particularly reactive Michael acceptor.
Caption: Aza-Michael addition mechanism for dimerization.
Q2: Why is this specific amine so susceptible to this reaction?
A2: Several factors contribute to the high reactivity of this compound:
-
Ring Strain: The double bond within the [2.2.1] bicyclic system is strained, which increases its reactivity as an electrophile compared to a typical acyclic alkene.
-
Nucleophilicity: Secondary amines are strong nucleophiles.
-
Autocatalysis: The free amine product is basic enough to catalyze the reaction, creating a runaway feedback loop, especially at higher concentrations.
Q3: What is the best overall strategy to obtain the monomeric free amine?
A3: The most successful strategy involves a combination of careful deprotection of an N-protected precursor (like N-Boc-2-azabicyclo[2.2.1]hept-5-ene) followed by a meticulously controlled workup, or by using the generated amine in situ without isolation.
Q4: Can the dimer be converted back to the monomer?
A4: While a retro-Michael reaction is theoretically possible, it is often thermodynamically unfavorable and requires harsh conditions (high heat) that would likely decompose the desired product. For practical laboratory purposes, the dimerization should be considered irreversible. Prevention is the only effective strategy.
Recommended Experimental Protocols & Strategies
Success hinges on preventing the free amine from coming into contact with itself at high concentrations or elevated temperatures.
Protocol 1: Optimized Boc-Deprotection and Low-Temperature Workup
This protocol is designed to deprotect the commonly used N-Boc precursor and isolate the free amine with minimal dimerization.
Step 1: Deprotection
-
Dissolve N-Boc-2-azabicyclo[2.2.1]hept-5-ene (1.0 eq) in a minimal amount of a suitable solvent (e.g., Dioxane or CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (2-3 eq) dropwise with vigorous stirring. Using a pre-made, anhydrous solution is critical to avoid side reactions[4].
-
Monitor the reaction by TLC (staining with ninhydrin) until the starting material is fully consumed (typically 1-2 hours). The product will be the hydrochloride salt.
-
Once complete, remove the solvent in vacuo at low temperature (< 30 °C) to obtain the crude 2-azabicyclo[2.2.1]hept-5-ene hydrochloride salt as a solid.
Step 2: Low-Temperature Neutralization and Extraction
-
Pre-cool two separate flasks: one containing the crude HCl salt and the other containing a biphasic mixture of diethyl ether (or another suitable extraction solvent) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Both should be cooled to 0 °C. Critical Note: Avoid strong bases like NaOH or KOH, as the localized high pH can rapidly catalyze dimerization.
-
Add the cold biphasic mixture to the flask containing the cold HCl salt with extremely vigorous stirring. The goal is to neutralize the salt and immediately sequester the resulting free amine into the organic layer before it can react with itself in the aqueous phase.
-
Quickly separate the organic layer.
-
Extract the aqueous layer 2-3 more times with fresh, cold diethyl ether.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo at low temperature. The resulting free amine should be used immediately.
Strategy 2: In Situ Generation and Use
This is often the most reliable method if the subsequent reaction can tolerate the conditions.
-
Perform the deprotection as described in Step 1 of Protocol 1 to generate the HCl salt.
-
After removing the deprotection solvent, dissolve the crude HCl salt in the solvent intended for your next reaction (e.g., THF, CH₂Cl₂).
-
Add your reaction partner (e.g., an acyl chloride, alkylating agent).
-
Cool the mixture to 0 °C or lower.
-
Slowly add a non-nucleophilic base (e.g., triethylamine, DIPEA) dropwise. This will generate the free amine in situ, which will then preferentially react with the more reactive electrophile present in the flask rather than dimerizing.
Visual Workflow: Recommended Procedure
Caption: Recommended workflows for handling the sensitive free amine.
Data Summary: Comparison of Handling Strategies
| Strategy | Key Parameters & Conditions | Advantages | Disadvantages | Best For... |
| Protocol 1: Isolation | Low temperature (0 °C), weak base (NaHCO₃), rapid extraction. | Allows for characterization and use of the pure, isolated free amine. | Higher risk of dimerization if not performed quickly and carefully; yields can be variable. | When the pure amine is required as a starting material and the subsequent reaction conditions are incompatible with salts. |
| Strategy 2: In Situ Use | Generation of free amine in the presence of the next reactant. | Significantly minimizes dimerization, leading to higher overall yield for the subsequent step. | The reaction must tolerate the presence of a tertiary amine base and its corresponding hydrochloride salt. | Most multi-step syntheses where the amine is an intermediate (e.g., acylations, alkylations, reductive aminations). |
| Direct Neutralization | Room temperature, strong base (e.g., NaOH). | Simple procedure. | Extremely high risk of dimerization, leading to very low yields of the desired monomer[1]. | Not recommended under any circumstances. |
References
-
A general overview on the organocatalytic intramolecular aza-Michael reaction. RSC Publishing. [Link]
-
An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. NIH. [Link]
-
Chemoselective aza-Michael addition reaction of cyclic amine in the presence of aromatic amine using CuBTC. ResearchGate. [Link]
-
The 1 H NMR spectrum of the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (76). ResearchGate. [Link]
-
2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. ResearchGate. [Link]
-
A Cross-Metathesis/Aza-Michael Reaction Strategy for the Synthesis of Cyclic and Bicyclic Ureas. ACS Publications. [Link]
-
N-BENZYL-2-AZABICYCLO[2.2.1]HEPT-5-ENE. Organic Syntheses. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
Sources
Technical Support Center: Strategies for Stereoselective 2-Azabicyclo[2.2.1]hept-5-ene Synthesis
Welcome to the technical support center for the stereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of potent therapeutic agents like the analgesic epibatidine.[1][2] Achieving precise control over its stereochemistry is paramount for isolating the desired biologically active isomer. This guide, structured in a question-and-answer format, provides expert-driven troubleshooting advice and answers to frequently asked questions, empowering researchers to overcome common synthetic challenges.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter, providing not just solutions but also the underlying chemical principles to inform your experimental design.
Q1: "My aza-Diels-Alder reaction is producing a mixture of exo and endo isomers. How can I improve the selectivity?"
A: Achieving high exo/endo selectivity is a classic challenge in Diels-Alder reactions. The outcome is governed by a delicate balance between kinetic and thermodynamic control, which can be manipulated through several factors.
-
Causality: The endo product is often the kinetically favored product due to stabilizing secondary orbital interactions in the transition state. However, the exo product is typically more thermodynamically stable due to reduced steric hindrance. In aza-Diels-Alder reactions leading to the 2-azabicyclo[2.2.1]hept-5-ene core, the exo adduct is frequently the desired isomer for further transformations.
-
Troubleshooting Steps:
-
Leverage Lewis Acid Catalysis: The choice of Lewis acid is critical. Bulky Lewis acids can sterically disfavor the endo transition state, thereby promoting the formation of the exo product.[3][4] For instance, computational studies have shown that a bulky catalyst like B(C₆F₅)₃ can promote almost exclusive exo selectivity, whereas a smaller catalyst like AlCl₃ may favor the endo product.[3][4]
-
Optimize Reaction Temperature: Lower temperatures (e.g., -78 °C) typically enhance kinetic control, which may favor the endo product. If the desired product is the thermodynamic exo isomer, carefully increasing the temperature might shift the equilibrium. However, be cautious, as excessively high temperatures can trigger the retro-Diels-Alder reaction, reducing overall yield.[5]
-
Consider Brønsted Acid Catalysis: Protonation of the imine nitrogen with a Brønsted acid (like trifluoroacetic acid, TFA) can also effectively catalyze the reaction, often with high exo selectivity.[6][7] This can be a milder and more cost-effective alternative to Lewis acids.
-
Q2: "I'm using a chiral auxiliary on my imine dienophile, but the diastereomeric excess (d.e.) is low. What's going wrong?"
A: Low diastereoselectivity when using a chiral auxiliary suggests that the auxiliary is not effectively controlling the facial selectivity of the cyclopentadiene attack.
-
Causality: A chiral auxiliary works by creating a sterically hindered environment on one face of the dienophile, forcing the incoming diene to approach from the opposite, less hindered face. The effectiveness of this "shielding" depends on the rigidity of the auxiliary-dienophile conformation and the reaction conditions.
-
Troubleshooting Steps:
-
Verify Auxiliary Choice and Combination: The choice of auxiliary is paramount. Terpenoid-derived auxiliaries like (-)-8-phenylmenthol (8PM) and (+)-8-phenylneomenthol (8PNM) have proven highly effective in controlling the stereochemistry of this reaction.[6][8][9] Furthermore, when using two chiral auxiliaries (one on the ester and one on the imine nitrogen, e.g., (R/S)-1-phenylethylamine), their stereochemical relationship is crucial. A "matched" pair will cooperate to induce high diastereoselectivity, while a "mismatched" pair will lead to poor results. For example, the combination of (-)-8-phenylmenthol with (R)-1-phenylethylamine can lead to a single adduct.[7]
-
Ensure Catalyst Compatibility: The catalyst must be compatible with the auxiliary. Brønsted acid catalysis is often used successfully with these systems, as protonation of the imine activates it for cycloaddition without complexing the auxiliary in a way that reduces its directing effect.[7][10]
-
Lower the Reaction Temperature: As with most stereoselective reactions, lowering the temperature (e.g., to -78 °C) generally increases selectivity by making the transition states leading to different diastereomers more energetically distinct. Reactions are often run for several hours at low temperatures to ensure completion while maximizing selectivity.[7]
-
Q3: "My catalytic asymmetric reaction using a chiral Lewis acid is showing low enantiomeric excess (e.e.). How can I optimize it?"
A: Low enantioselectivity in a catalytic system points to issues with the chiral environment created by the catalyst.
-
Causality: A chiral catalyst forms a transient complex with the dienophile, creating a chiral pocket that differentiates the two faces of the prochiral imine. The efficiency of this differentiation determines the enantiomeric excess.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Lewis acid catalysts are highly sensitive to water, which can hydrolyze them or compete for coordination sites, disrupting the organized chiral environment. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously dried before use.
-
Optimize Catalyst Loading: While catalytic amounts are used, too low a loading may result in a significant uncatalyzed background reaction, which is non-selective and will erode the e.e. A systematic screen of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) is recommended.
-
Screen Solvents: The solvent can significantly influence the conformation of the catalyst-substrate complex. A survey of different non-coordinating solvents (e.g., dichloromethane, toluene, diethyl ether) is often necessary to find the optimal medium for high enantioselectivity.
-
Evaluate Ligand Structure: If using a metal-ligand complex as the catalyst, the electronic and steric properties of the ligand are critical. It may be necessary to screen a library of related ligands to find the one that provides the best stereochemical induction for your specific substrate. Chiral ligands derived from optically active bicyclic amines have shown promise in other asymmetric transformations.[11][12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the principal synthetic strategy for constructing the 2-azabicyclo[2.2.1]hept-5-ene framework?
A: The most common and efficient method is the aza-Diels-Alder reaction, a type of [4+2] cycloaddition.[13][14] This reaction involves the combination of a 1,3-diene (typically freshly cracked cyclopentadiene) with a dienophile containing a C=N double bond (an imine). The reaction constructs the bicyclic core and can set up to four stereocenters in a single step.
Q2: How do Lewis and Brønsted acids catalyze the reaction and influence stereoselectivity?
A: Both Lewis and Brønsted acids function by activating the imine dienophile.
-
Mechanism of Action: A Lewis acid coordinates to the lone pair of electrons on the imine nitrogen, while a Brønsted acid protonates it.[6][15] Both actions lower the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO).[16] This reduces the HOMO-LUMO energy gap between the diene and dienophile, accelerating the reaction and often allowing it to proceed at lower temperatures.[16]
-
Influence on Selectivity: By coordinating to the imine, the acid catalyst increases the steric demand of the dienophile. This can amplify the energy difference between the transition states leading to the endo and exo products, thereby enhancing stereoselectivity.[17] As noted in the troubleshooting section, the steric bulk of the Lewis acid itself can be a powerful tool for directing the reaction towards the exo adduct.[3][4]
Q3: Which chiral auxiliaries are most effective for this synthesis?
A: Chiral auxiliaries are covalently attached to the dienophile to direct the stereochemical outcome, after which they can be cleaved and recovered. For the synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives, two classes have shown exceptional utility:
-
Chiral Alcohols: These are typically incorporated as esters of a glyoxylate-derived imine. (-)-8-phenylmenthol (8PM) and its diastereomer (+)-8-phenylneomenthol (8PNM) are particularly effective, providing excellent levels of diastereoselectivity.[8][9]
-
Chiral Amines: Amines such as (R)- and (S)-1-phenylethylamine can be used to form the imine directly, placing the chiral center on the nitrogen atom.
The highest levels of selectivity are often achieved when two chiral auxiliaries are used in a matched combination, such as an 8-phenylmenthol-derived ester and a 1-phenylethylamine-derived imine.[7]
Table 1: Effect of Chiral Auxiliary Combinations on Diastereoselectivity
| Chiral Auxiliary 1 (Ester) | Chiral Auxiliary 2 (Imine) | Product Ratio (exo isomers) | Reference |
| (-)-8-phenylmenthol (8PM) | (R)-1-phenylethylamine | >99:1 | [7] |
| (-)-8-phenylmenthol (8PM) | (S)-1-phenylethylamine | 75:25 | [7] |
| (+)-8-phenylneomenthol (8PNM) | (R)-1-phenylethylamine | 67:33 | [7] |
| (+)-8-phenylneomenthol (8PNM) | (S)-1-phenylethylamine | >99:1 | [7] |
Q4: How is the absolute configuration of the final product typically determined?
A: The absolute configuration of the newly formed stereocenters must be unambiguously assigned. This is accomplished using a combination of techniques:
-
X-ray Crystallography: This is the gold standard. If a solid, crystalline derivative of the product can be formed, its structure can be solved by X-ray diffraction, providing unequivocal proof of its absolute and relative stereochemistry.[7]
-
NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can establish the relative stereochemistry of the molecule by showing which protons are close to each other in space.
-
Chemical Correlation: The product can be converted through a series of known, stereospecific reactions into a compound whose absolute configuration is already known.
-
Specific Optical Rotation: The measured optical rotation of the final product can be compared to literature values for known enantiomers.[7]
Part 3: Methodologies and Visualizations
Detailed Experimental Protocol: Diastereoselective Synthesis of (-)-8-Phenylmenthyl (1R,3R,4R)-2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
This protocol is adapted from established literature procedures and demonstrates a highly selective reaction using matched chiral auxiliaries.[7]
Materials:
-
(-)-8-phenylmenthyl glyoxylate hydrate
-
(R)-(+)-1-Phenylethylamine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
Trifluoroacetic Acid (TFA)
-
Cyclopentadiene (freshly cracked)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a solution of (-)-8-phenylmenthyl glyoxylate hydrate (1.0 eq) in anhydrous diethyl ether (0.2 M) at 0 °C under an argon atmosphere, add anhydrous magnesium sulfate (2.0 eq). Stir the suspension for 10 minutes.
-
Add (R)-(+)-1-phenylethylamine (1.0 eq) dropwise to the suspension. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours. The formation of the imine can be monitored by TLC.
-
Cycloaddition: Cool the reaction mixture containing the in situ generated imine to -78 °C.
-
In a separate flask, prepare a solution of freshly cracked cyclopentadiene (10 eq) in anhydrous diethyl ether.
-
Add trifluoroacetic acid (TFA, 1.0 eq) dropwise to the imine suspension at -78 °C. Stir for 5 minutes.
-
Slowly add the cyclopentadiene solution to the reaction mixture via cannula.
-
Stir the reaction at -78 °C for 5 hours. Monitor the reaction progress by TLC (after quenching an aliquot with NaHCO₃).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired adduct as a single diastereomer.
Diagrams of Key Concepts
Caption: General Aza-Diels-Alder reaction pathway.
Caption: Stereocontrol via a chiral auxiliary (C).
Sources
- 1. Synthesis [ch.ic.ac.uk]
- 2. scielo.br [scielo.br]
- 3. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchers.uss.cl [researchers.uss.cl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. sci-hub.box [sci-hub.box]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. Sci-Hub. Syntheses and Applications of Optical Active Bicyclic Amino Compounds / YAKUGAKU ZASSHI, 2000 [sci-hub.se]
- 12. [Syntheses and applications of optical active bicyclic amino compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for the N-Protection of 2-Azabicyclo[2.2.1]hept-5-ene
Welcome to the technical support center for the N-protection of 2-azabicyclo[2.2.1]hept-5-ene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this sterically hindered and reactive bicyclic amine. Here, we address common challenges encountered during its protection, offering not just solutions but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Issues with Boc Protection
Question 1: My N-Boc protection of 2-azabicyclo[2.2.1]hept-5-ene is sluggish and gives low yields. What are the likely causes and how can I improve it?
Answer:
Low yields and slow reaction times in the Boc protection of 2-azabicyclo[2.2.1]hept-5-ene are common issues stemming from the inherent properties of the starting material and the reaction conditions.
-
Steric Hindrance: The nitrogen atom in the 2-azabicyclo[2.2.1]hept-5-ene framework is sterically hindered. The rigid, bridged structure restricts access to the nitrogen lone pair, making it a less reactive nucleophile compared to acyclic secondary amines.
-
Suboptimal Reagents and Conditions: Standard Boc protection protocols may not be aggressive enough. The choice of base and solvent is critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Boc protection.
Detailed Recommendations:
-
Reagent Choice:
-
Boc Source: Use Di-tert-butyl dicarbonate (Boc)₂O, as it is a highly effective and common reagent for this transformation.
-
Base Selection: A non-nucleophilic, moderately strong base is ideal. Triethylamine (TEA) is a common choice. For more stubborn reactions, a stronger base like N,N-Diisopropylethylamine (DIPEA) can be employed to enhance the nucleophilicity of the amine.
-
-
Solvent System:
-
Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard.
-
For sluggish reactions, consider using a more polar aprotic solvent like Acetonitrile (MeCN) which can help to solvate the amine salt intermediate more effectively.
-
-
Reaction Temperature:
-
While many Boc protections are run at room temperature, gentle heating (40-50 °C) can often overcome the activation energy barrier associated with this sterically hindered amine. Monitor the reaction closely for any potential side product formation at elevated temperatures.
-
-
Stoichiometry:
-
Ensure a slight excess of (Boc)₂O (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents) to drive the reaction to completion.
-
Table 1: Comparison of Reaction Conditions for N-Boc Protection
| Parameter | Standard Conditions | Optimized Conditions for 2-Azabicyclo[2.2.1]hept-5-ene |
| (Boc)₂O (eq.) | 1.05 - 1.1 | 1.1 - 1.2 |
| Base (eq.) | TEA (1.1) | TEA (1.2-1.5) or DIPEA (1.2) |
| Solvent | DCM or THF | MeCN or DCM |
| Temperature | Room Temperature | Room Temperature to 40 °C |
| Typical Reaction Time | 12-24 hours | 4-12 hours |
Question 2: I am observing multiple spots on my TLC after Boc protection. What are the possible side products?
Answer:
The formation of multiple products can be attributed to several factors, including over-reaction, side reactions of the starting material, or impurities.
-
Di-Boc Protected Amine: While less common for secondary amines, under forcing conditions (e.g., strong base, high temperature), a second Boc group can add to form an unstable N,N-di-Boc derivative. This is generally not a major concern for this substrate.
-
Urea Formation: If the (Boc)₂O is old or has been exposed to moisture, it can decompose to form isobutylene and tert-butanol. The tert-butanol can react further to generate tert-butyl isocyanate, which can then react with the starting amine to form a urea byproduct.
-
Starting Material Impurities: The purity of the starting 2-azabicyclo[2.2.1]hept-5-ene is crucial. Ensure it is free of any dimeric or oligomeric impurities.
Analytical Approach:
-
¹H NMR Spectroscopy: Look for the characteristic signal of the Boc group, a singlet at approximately 1.4-1.5 ppm, integrating to 9 protons. The presence of multiple singlets in this region could indicate different N-Boc species. The protons on the bicyclic core will also show distinct shifts upon protection.
-
Mass Spectrometry (MS): Use LC-MS or GC-MS to identify the molecular weights of the different species. The expected mass for N-Boc-2-azabicyclo[2.2.1]hept-5-ene is [M+H]⁺ = 196.1332.
II. Issues with Cbz Protection
Question 3: My N-Cbz protection is giving a low yield and the workup is problematic. What can I do?
Answer:
N-Cbz protection using benzyl chloroformate (Cbz-Cl) can be challenging due to the reagent's reactivity and the nature of the workup.
-
Reagent Instability: Cbz-Cl is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl. The generated HCl can protonate the starting amine, rendering it unreactive.
-
Aqueous Workup: Traditional Schotten-Baumann conditions involve an aqueous basic workup to remove excess Cbz-Cl and HCl. This can sometimes lead to emulsions and difficulty in product extraction, especially with the relatively polar product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Cbz protection.
Detailed Recommendations:
-
Anhydrous Conditions: Perform the reaction under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. This will minimize the hydrolysis of Cbz-Cl.
-
Base Selection: In an anhydrous system, a tertiary amine base like triethylamine or DIPEA is essential to scavenge the HCl generated.
-
Alternative Reagents: Consider using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu). It is a stable, crystalline solid that is less sensitive to moisture and the workup is generally simpler as the succinimide byproduct is often more easily removed.
-
Workup Strategy:
-
After the reaction is complete, the triethylammonium chloride salt can be filtered off if it precipitates.
-
A simple wash with a saturated aqueous solution of sodium bicarbonate followed by brine can effectively remove any remaining impurities.
-
Question 4: I am concerned about racemization during Cbz protection. Is this a risk for 2-azabicyclo[2.2.1]hept-5-ene?
Answer:
For the parent 2-azabicyclo[2.2.1]hept-5-ene, which is achiral, racemization is not a concern. However, if you are working with a chiral derivative of this scaffold, for instance, with a substituent at the C3 position, the basic conditions used in some Cbz protection protocols could potentially lead to epimerization if the proton at the chiral center is acidic.
-
Mitigation Strategy: If working with a chiral, base-sensitive derivative, use milder conditions. The use of Cbz-OSu with a non-basic or weakly basic workup is recommended. Keeping the reaction temperature low (0 °C to room temperature) will also minimize the risk of epimerization.
III. Deprotection Challenges
Question 5: My Boc deprotection with TFA is leading to decomposition of my product. What are the alternative methods?
Answer:
The strained nature of the 2-azabicyclo[2.2.1]hept-5-ene ring system can make it susceptible to acid-catalyzed rearrangements or decomposition under harsh acidic conditions like neat Trifluoroacetic acid (TFA).
-
Ring Strain and Rearrangement: The bicyclic system possesses significant ring strain. Strong acids can protonate the nitrogen, and in some cases, induce rearrangements of the carbon skeleton.
Alternative Deprotection Strategies:
Table 2: Boc Deprotection Methods for Acid-Sensitive Substrates
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Milder Acid | 4M HCl in Dioxane | 0 °C to RT | Commercially available, effective. | Still acidic, may not be suitable for extremely sensitive substrates. |
| Lewis Acid | Trimethylsilyl iodide (TMSI) | CH₂Cl₂, 0 °C to RT | Neutral conditions. | Reagent is moisture sensitive. |
| Thermal | Heat (e.g., 120-150 °C) | Neat or in a high-boiling solvent (e.g., toluene) | Avoids acidic reagents. | Requires high temperatures, not suitable for thermally labile compounds. |
Question 6: I am trying to deprotect a Cbz group in the presence of the double bond in the bicyclic system. Catalytic hydrogenation is reducing the double bond. What should I do?
Answer:
This is a classic chemoselectivity problem. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) will readily reduce both the Cbz group and the double bond in the 2-azabicyclo[2.2.1]hept-5-ene core.
Chemoselective Cbz Deprotection Methods:
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst can sometimes offer better selectivity for Cbz deprotection over alkene reduction. The reaction conditions need to be carefully optimized.
-
Acid-Mediated Deprotection: Strong acids like HBr in acetic acid can cleave the Cbz group. However, as with Boc deprotection, the stability of the bicyclic core under these conditions must be considered. This method is often harsh.
-
Lewis Acid Catalysis: A combination of a Lewis acid and a nucleophile can be effective. For example, BF₃·OEt₂ with a thiol scavenger.
-
Alternative Protecting Groups: If this step is proving to be a bottleneck, it is worth considering a different N-protecting group from the outset that is orthogonal to the double bond's reactivity, such as the Boc group.
Experimental Protocols
Optimized N-Boc Protection of 2-Azabicyclo[2.2.1]hept-5-ene
-
To a solution of 2-azabicyclo[2.2.1]hept-5-ene (1.0 eq.) in anhydrous acetonitrile (0.2 M) under an argon atmosphere, add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in anhydrous acetonitrile dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 10% Ethyl Acetate in Hexane).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 2-5% Ethyl Acetate in Hexane) to afford the N-Boc protected product.
Chemoselective N-Cbz Deprotection using Transfer Hydrogenation
-
To a solution of N-Cbz-2-azabicyclo[2.2.1]hept-5-ene (1.0 eq.) in methanol (0.1 M), add ammonium formate (5.0 eq.).
-
Carefully add 10% Palladium on carbon (10 mol% Pd).
-
Heat the reaction mixture to 40-50 °C and monitor closely by TLC. The reaction is often complete within 1-3 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
Disclaimer
The information provided in this technical support guide is for guidance purposes only. All experimental procedures should be carried out in a suitably equipped laboratory by trained professionals, adhering to all necessary safety precautions. We recommend performing small-scale pilot reactions to optimize conditions for your specific substrate and setup.
Technical Support Center: Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Hydrochloride
Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this versatile bicyclic amine.
I. Synthesis Overview & Potential Pitfalls
The synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives typically proceeds via an aza-Diels-Alder reaction. A common route involves the reaction of cyclopentadiene with an iminium salt generated in situ. While robust, this synthesis is not without its challenges, primarily concerning the formation of byproducts that can complicate purification and impact final product quality.
Caption: General synthesis scheme for N-substituted 2-azabicyclo[2.2.1]hept-5-enes.
II. Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My final product is an oil or a sticky solid and fails to crystallize properly as the hydrochloride salt. What are the likely impurities?
Answer: This is a common issue and typically points to the presence of one or more byproducts that act as crystallization inhibitors. The most common culprits are residual dicyclopentadiene (DCPD), unreacted starting materials, or oligomeric/polymeric byproducts.
-
Dicyclopentadiene (DCPD): Cyclopentadiene is generated by cracking DCPD. This process is reversible, and any unreacted cyclopentadiene will readily dimerize back to DCPD, which is a waxy solid at room temperature.[1][2]
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual amine hydrochloride or other starting materials.
-
Polymeric Byproducts: Formaldehyde can polymerize, and iminium ions can undergo side reactions, leading to higher molecular weight impurities.
Troubleshooting Guide 1.1: Removal of Dicyclopentadiene
Why it works: DCPD is a hydrocarbon and is significantly less polar than the desired amine product. This difference in polarity can be exploited for separation.
Recommended Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane (DCM).
-
Acidic Wash: Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The desired amine will be protonated and move into the aqueous phase, while the non-basic DCPD will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Back-extraction (Optional): Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining non-polar impurities.
-
Basification and Extraction: Make the aqueous layer basic (pH > 10) with a strong base like NaOH or KOH. The deprotonated amine can now be extracted back into an organic solvent (e.g., diethyl ether or DCM).
-
Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the purified free amine.
Troubleshooting Guide 1.2: General Purification of the Free Amine
For persistent issues with crystallization or for removing a broader range of impurities, column chromatography is recommended.
Why it works: Column chromatography separates compounds based on their differential adsorption to a stationary phase. For amines, which are basic, standard silica gel can lead to poor separation and product loss.[3] Using a modified stationary phase or mobile phase can mitigate these issues.[3][4]
Recommended Protocol: Column Chromatography on Amine-Functionalized Silica
| Parameter | Recommendation | Rationale |
| Stationary Phase | Amine-functionalized silica gel | The amine groups on the silica mask the acidic silanol groups, preventing strong, irreversible binding of the basic product.[3] |
| Mobile Phase | A non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate) | Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds. |
| Alternative | Standard silica gel with a triethylamine (TEA) modifier | Add 0.5-1% TEA to the mobile phase. The TEA acts as a competing base, neutralizing the acidic sites on the silica.[4] |
Step-by-Step:
-
Prepare the Column: Pack a column with the chosen stationary phase, equilibrating with the initial mobile phase composition.
-
Load the Sample: Dissolve the crude free amine in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the proportion of the polar solvent.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Sources
Technical Support Center: Optimizing the Aza-Diels-Alder Reaction
The Critical Role of Solvent Selection
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the aza-Diels-Alder reaction. As researchers and drug development professionals, we understand that optimizing reaction conditions is paramount to achieving high yields, purity, and desired selectivity. The aza-Diels-Alder reaction, a powerful tool for synthesizing N-heterocycles, is particularly sensitive to the reaction environment.[1][2] Among the various parameters, the choice of solvent is often the most critical and least straightforward variable to optimize.
This guide is structured to address the common challenges and questions that arise during the experimental setup. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions for your specific chemical system.
Section 1: Troubleshooting Common Issues
This section addresses specific problems you might encounter during your experiments, with a focus on how solvent choice could be the root cause and the key to the solution.
Q1: My aza-Diels-Alder reaction has a very low yield or is not proceeding at all. Could the solvent be the problem?
A: Absolutely. A low or zero yield is one of the most common issues, and the solvent is a primary suspect for several reasons:
-
Poor Reactant Solubility: The fundamental principle of "like dissolves like" is the first checkpoint.[3] If your azadiene or dienophile is not fully dissolved, the effective concentration in the solution is low, leading to a slow or stalled reaction. For instance, highly polar reactants will not perform well in nonpolar solvents like hexane or toluene.[4]
-
Transition State Destabilization: The Diels-Alder reaction proceeds through a cyclic transition state.[5] Solvents play a crucial role in stabilizing this state. A non-optimal solvent may fail to sufficiently stabilize the transition state relative to the ground state of the reactants, resulting in a high activation energy barrier.[6]
-
Inappropriate Polarity: While some Diels-Alder reactions proceed well in nonpolar solvents, many aza-Diels-Alder variants, especially those with electron-deficient azadienes, benefit from polar environments.[7] Polar solvents can help stabilize the charge separation that often develops in the transition state of polar cycloadditions.[6]
Troubleshooting Steps:
-
Check Solubility: Before running the reaction, test the solubility of your starting materials in the chosen solvent at the intended reaction temperature.
-
Screen a Range of Polarities: If yield is low, test a panel of solvents with varying polarities. Start with a nonpolar solvent (e.g., Toluene), a polar aprotic solvent (e.g., Acetonitrile), and a polar protic solvent (e.g., Ethanol or Trifluoroethanol).
-
Consider Aqueous Media: For certain substrates, conducting the reaction in water can lead to dramatic rate enhancements due to hydrophobic packing and hydrogen-bond stabilization of the transition state.[1]
Q2: My reaction is extremely slow. Can a change in solvent increase the reaction rate?
A: Yes, the solvent can have a profound impact on the reaction kinetics. If your reaction is taking too long to reach completion, consider these solvent-related factors:
-
Polarity and Transition State Stabilization: As mentioned, polar solvents often accelerate Diels-Alder reactions. This is because the transition state is typically more polar than the reactants. A polar solvent stabilizes this transition state, lowering the activation energy and increasing the rate.[6] For example, the reaction of cyclopentadiene with butenone is 700 times faster in water compared to 2,2,4-trimethylpentane.[1]
-
Hydrogen Bonding Solvents: Protic solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), can act as hydrogen-bond donors.[8] This is especially effective in aza-Diels-Alder reactions where the nitrogen on the azadiene can be activated by hydrogen bonding. This activation makes the azadiene more electron-deficient and thus more reactive in inverse-electron-demand variants. A comprehensive study showed that TFE was the optimal solvent for promoting the cycloaddition of N-sulfonyl-1-aza-butadienes with various dienophiles, striking a balance between activating the azadiene without protonating the dienophile.[8]
-
Solvophobic Effects: In aqueous media, the tendency of nonpolar reactants to minimize their contact with water (hydrophobic effect) can increase the effective concentration of reactants and favorably organize the transition state, leading to significant rate acceleration.[1]
Troubleshooting Steps:
-
Switch to a More Polar Solvent: If you are using a nonpolar solvent like toluene or dichloromethane, switching to a polar aprotic solvent like DMF or a polar protic one like ethanol may increase the rate.
-
Evaluate Fluorinated Alcohols: For reactions involving N-sulfonyl or other electron-deficient azadienes, TFE is an excellent candidate to screen.[8]
-
Attempt an "On-Water" Reaction: If your substrates have limited water solubility but are stable, running the reaction as a suspension in water can sometimes lead to remarkable rate improvements.
Q3: My diastereoselectivity (endo/exo ratio) is poor. How does the solvent influence this?
A: Solvent choice is a key factor in controlling the stereochemical outcome of the reaction. The endo/exo selectivity is determined by the relative energies of the two competing transition states.
-
Solvent Polarity: More polar solvents can enhance endo selectivity. The endo transition state is often more compact and has a larger dipole moment than the exo transition state. Polar solvents will preferentially stabilize the more polar endo transition state, increasing the endo/exo ratio.
-
Hydrogen Bonding: For reactions involving dienophiles with hydrogen bond accepting capabilities (e.g., carbonyls), protic solvents can form hydrogen bonds that may favor one transition state geometry over the other.[9]
-
Lewis Acid Catalysis: While not a solvent itself, the use of a Lewis acid catalyst dramatically impacts selectivity, and the solvent choice is critical for the catalyst's effectiveness. The solvent must not compete with the dienophile for coordination to the Lewis acid. Less coordinating solvents like dichloromethane (DCM) are often preferred. The presence of a Lewis acid and a non-coordinating solvent can lock the dienophile in a conformation that strongly favors the endo product.[10][11]
Troubleshooting Steps:
-
Increase Solvent Polarity: Try switching from a nonpolar solvent to a more polar one to see if the endo/exo ratio improves.
-
Analyze Specific Interactions: Consider if your substrates can engage in specific hydrogen bonding with protic solvents and how this might influence the transition state geometry.
-
Optimize for Catalysis: If using a Lewis acid, ensure your solvent is appropriate. If selectivity is still poor, you may need to screen different Lewis acids in a non-coordinating solvent like DCM.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the general rule for selecting a solvent for an aza-Diels-Alder reaction?
A: There is no single "best" solvent. The optimal choice depends on the electronic nature of your specific azadiene and dienophile, and whether a catalyst is used. However, a logical workflow can guide your selection. The diagram below outlines a decision-making process for solvent screening.
Caption: A decision workflow for selecting a starting solvent.
FAQ 2: How does the presence of a Lewis acid catalyst affect my solvent choice?
A: Lewis acid catalysis is a powerful strategy for accelerating aza-Diels-Alder reactions and controlling selectivity.[10] However, the solvent can interfere with the catalyst. The ideal solvent for a Lewis acid-catalyzed reaction should not be a strong Lewis base itself.
-
Coordinating Solvents: Solvents with lone pairs, such as THF, acetonitrile, or DMSO, can coordinate strongly to the Lewis acid center. This competition with the substrate (usually the dienophile) can inhibit or completely shut down the catalytic cycle.
-
Non-Coordinating Solvents: Halogenated hydrocarbons (dichloromethane, chloroform) and aromatic hydrocarbons (toluene, xylenes) are excellent choices as they are relatively non-coordinating and can dissolve many organic reactants and catalysts.[12]
-
Water as a Special Case: While traditionally avoided with Lewis acids, some water-stable Lewis acids have been developed that show remarkable catalytic activity in aqueous media.[11] This is an advanced technique but can offer significant advantages in terms of rate and environmental impact.
FAQ 3: Can water be used as a solvent for aza-Diels-Alder reactions?
A: Yes, and it can be highly effective. The use of water as a solvent for Diels-Alder reactions is a well-established phenomenon that often leads to significant rate enhancements and improved selectivities.[1][11] The key drivers for this "on-water" effect are:
-
Hydrophobic Effect: The enforcement of aggregation of nonpolar reactants in water increases their effective concentration.
-
Hydrogen Bonding: Water can stabilize the transition state via hydrogen bonds, particularly if the dienophile contains hydrogen-bond accepting groups like carbonyls.
This approach is especially valuable in the context of green chemistry. However, you must first confirm that your reactants and the resulting product are stable to hydrolysis under the reaction conditions.
Section 3: Data & Protocols
Table 1: Representative Effect of Solvent on an Aza-Diels-Alder Reaction
The following table summarizes typical results for the reaction between an N-sulfonyl-1-aza-1,3-butadiene and ethyl vinyl ether, illustrating the profound impact of solvent choice. The data is representative of trends reported in the literature.[8]
| Solvent | Dielectric Constant (ε) | Type | Typical Reaction Time (h) | Typical Yield (%) |
| Toluene | 2.4 | Nonpolar | 48 | < 20 |
| Dichloromethane (DCM) | 9.1 | Weakly Polar | 36 | ~ 45 |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 24 | ~ 60 |
| Ethanol (EtOH) | 24.5 | Polar Protic | 18 | ~ 75 |
| Trifluoroethanol (TFE) | 26.7 | Polar Protic (HBD) | 4 | > 90 |
| Water | 80.1 | Polar Protic | 12 | ~ 80 |
HBD = Hydrogen Bond Donor
Experimental Protocol: Solvent Screening for a New Aza-Diels-Alder Reaction
This protocol provides a robust method for efficiently screening solvents to find optimal conditions for your specific reaction.
Objective: To identify a solvent that maximizes the yield and/or selectivity of the desired aza-Diels-Alder adduct.
Materials:
-
Azadiene reactant
-
Dienophile reactant
-
Anhydrous solvents for screening (e.g., Toluene, DCM, Acetonitrile, THF, TFE, Ethanol)
-
Small reaction vials with stir bars and caps (e.g., 2 mL microwave vials)
-
Heating/stirring plate or reaction block
-
TLC plates and appropriate eluent
-
Internal standard (optional, for GC/LC-MS monitoring)
Procedure:
-
Preparation: Set up a parallel reaction block or an array of vials on a stirrer plate. Ensure all glassware is dry.
-
Reactant Addition: To each of the six labeled vials, add the limiting reactant (e.g., 0.1 mmol). If one reactant is a solid, add it first.
-
Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent from your screening list. Stir for 5 minutes to ensure dissolution.
-
Initiation: Add the excess reactant (e.g., 1.2 equivalents, 0.12 mmol) to each vial to start the reactions simultaneously. If using an internal standard for quantitative analysis, add it now.
-
Reaction Conditions: Seal the vials and stir the reactions at the desired temperature (start with room temperature or a moderately elevated temperature like 50 °C).
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate to visualize the consumption of starting materials and the formation of the product. Alternatively, analyze the aliquot by GC/MS or LC/MS.
-
Analysis: Compare the TLC plates or chromatograms.
-
The solvent that shows the fastest consumption of the limiting reactant and the cleanest formation of the product spot is the most promising for reaction rate.
-
Note any significant side product spots. The solvent that minimizes these is best for selectivity.
-
-
Optimization: Once the best solvent is identified from the initial screen, you can perform a larger-scale reaction to isolate the product and accurately determine the yield. Further optimization of concentration and temperature in this solvent can then be pursued.
This systematic approach minimizes resource waste and quickly identifies promising candidates for scaling up your aza-Diels-Alder reaction.
References
-
13 . This source provides a theoretical investigation into how solvents and Lewis acids influence Diels-Alder reactions, which is foundational for understanding the aza-variant.
-
. Domingo, L. R. Int. J. Mol. Sci.2022 , 23(19), 11915. This article details the role of Lewis acids in polar Diels-Alder reactions, explaining how they increase the electrophilicity of the dienophile.
-
. This presentation discusses the reconciliation of computed and experimental data by including solvent effects in Lewis acid-catalyzed Diels-Alder reactions.
-
. Otto, S.; Bertoncin, F.; Engberts, J. B. F. N. J. Am. Chem. Soc.1996 , 118(33), 7702–7707. This paper reports a detailed study of Lewis acid catalysis in water, highlighting significant rate accelerations.
-
. This educational resource provides a basic explanation of why nonpolar solvents are often sufficient for concerted, non-ionic reactions like the Diels-Alder.
-
. A computational study showing that increasing solvent polarity can lower the activation energy and enhance reaction rates in polar Diels-Alder reactions.
-
. Geyer, S. This presentation slide deck further discusses the importance of solvent effects in theoretical models of Lewis acid-catalyzed Diels-Alder reactions.
-
. Woods, J. R.; et al. J. Org. Chem.2022 , 87(21), 14336–14350. This key paper demonstrates the powerful effect of fluorinated alcohols like TFE in promoting aza-Diels-Alder reactions through hydrogen-bond donation.
-
. This provides a clear explanation of the pericyclic mechanism of the Diels-Alder reaction, which does not involve ionic intermediates, making polar solvents non-essential in many cases.
-
. The Wikipedia article on the Diels-Alder reaction, which provides a good overview of the reaction, including the notable rate enhancement observed in polar solvents and water.
-
. A useful guide that explains the different classes of solvents and the concept of "like dissolves like."
-
. Cativiela, C.; et al. J. Chem. Soc., Perkin Trans. 22000 , 591-595. This study shows that hydrogen bond donating (HBD) ability is a main factor in the changes in selectivity induced by the reaction medium.
-
. The Wikipedia article on the aza-Diels-Alder reaction, which describes its utility in forming N-heterocyclic compounds and its application in natural product synthesis.
-
. This educational video explains the concerted, one-step mechanism of the Diels-Alder reaction, proceeding through a cyclic transition state.
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. brainly.com [brainly.com]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
- 8. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccbb.pitt.edu [ccbb.pitt.edu]
- 13. Research Portal [scholarship.miami.edu]
Technical Support Center: Temperature Control in the Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives
Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature control during these synthetic procedures. The 2-azabicyclo[2.2.1]hept-5-ene scaffold is a vital building block in medicinal chemistry, notably as a precursor to antiviral agents like Carbovir and Abacavir.[1][2] Achieving high yield and stereoselectivity in its synthesis is paramount, and precise temperature management is a key determinant of success.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Why is my aza-Diels-Alder reaction resulting in a low yield of the desired 2-azabicyclo[2.2.1]hept-5-ene derivative?
Low yields in the aza-Diels-Alder cycloaddition to form the 2-azabicyclo[2.2.1]hept-5-ene core are frequently traced back to improper temperature control, which can lead to several competing side reactions or decomposition of starting materials.
-
Dimerization of Cyclopentadiene: Cyclopentadiene, a common diene in this synthesis, readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene at room temperature.[3] To prevent this, freshly cracked cyclopentadiene should be collected at a low temperature (e.g., -10°C) and used promptly.[4]
-
Reaction Reversibility: The Diels-Alder reaction is reversible, and this equilibrium is highly temperature-dependent.[3] At elevated temperatures, the reverse (retro-Diels-Alder) reaction can become significant, leading to a lower net yield of the desired product.[3] For many aza-Diels-Alder reactions leading to this scaffold, conducting the reaction at sub-ambient temperatures (e.g., -78°C to room temperature) is often optimal to favor the forward reaction.[5]
-
Decomposition of Reactants or Products: The imine dienophile or the bicyclic product itself may be thermally labile. For instance, some N-sulfonyl imines used in the synthesis can be unstable at higher temperatures. Similarly, the product may be sensitive to heat, particularly during prolonged reaction times.
Troubleshooting Steps:
-
Ensure cyclopentadiene is freshly cracked and kept cold before use.
-
Initiate the reaction at a low temperature (e.g., -20°C to 0°C) and allow it to slowly warm to room temperature, monitoring progress by TLC.[6][7]
-
If the reaction is sluggish at low temperatures, consider the use of a Lewis acid catalyst, which can often promote the reaction at lower temperatures, rather than resorting to heat.
I am observing a mixture of exo and endo diastereomers. How can I improve the stereoselectivity of my reaction?
The stereochemical outcome of the aza-Diels-Alder reaction is governed by kinetic versus thermodynamic control, which is directly influenced by temperature.[3][8][9]
-
Kinetic vs. Thermodynamic Control: In most Diels-Alder reactions, the endo product is the kinetically favored product, meaning it forms faster at lower temperatures due to favorable secondary orbital interactions in the transition state.[3][8][9] The exo product is often the more thermodynamically stable product due to reduced steric hindrance.[3][8][9]
-
Temperature Effects:
-
Low Temperatures (-78°C to 0°C): Favor the formation of the kinetic endo product.[5][9]
-
Higher Temperatures (Room Temperature and above): Can lead to an equilibrium between the endo and exo products, potentially increasing the proportion of the more stable exo isomer.[3] If the reaction is heated for an extended period, the retro-Diels-Alder reaction can occur, followed by re-cycloaddition, eventually favoring the thermodynamic product.
-
Improving Stereoselectivity:
-
To favor the endo product, conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
-
To favor the exo product, running the reaction at a higher temperature for a longer duration might be effective, provided the reactants and products are thermally stable.[3] However, this approach risks side reactions and decomposition. The use of specific chiral auxiliaries can also strongly favor the formation of exo products.[10]
Experimental Protocols: A Focus on Temperature
Protocol 1: Synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
This protocol is adapted from a common literature procedure and highlights critical temperature control points.
-
Preparation of Cyclopentadiene:
-
Heat dicyclopentadiene to ~180°C to induce the retro-Diels-Alder reaction.
-
Distill the resulting cyclopentadiene monomer, collecting it in a flask cooled to -10°C in a dry ice/acetone bath to prevent re-dimerization.[4]
-
-
In Situ Formation of the Iminium Salt and Cycloaddition:
-
In a separate flask, dissolve benzylamine hydrochloride and formaldehyde in a suitable solvent (e.g., water/methanol).
-
Cool this solution to 0°C in an ice bath.
-
Slowly add the cold, freshly prepared cyclopentadiene to the iminium salt solution while maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for several hours (e.g., 9 hours), monitoring by TLC.[4] The initial low temperature ensures controlled reaction initiation, while warming to room temperature drives the reaction to completion.
-
Visualizing Temperature Effects
The following diagram illustrates the relationship between temperature and the kinetic and thermodynamic pathways in the aza-Diels-Alder reaction.
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 7. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. aklectures.com [aklectures.com]
- 10. bip.pwr.edu.pl [bip.pwr.edu.pl]
Validation & Comparative
Navigating the Antiviral Landscape: A Comparative Analysis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives
The relentless pursuit of novel antiviral agents is a cornerstone of modern medicinal chemistry. The emergence of drug-resistant viral strains and the ever-present threat of new pandemics necessitate a continuous exploration of unique chemical scaffolds. Among these, the rigid, bicyclic structure of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, has garnered significant attention.[1] This guide provides a comprehensive comparison of the biological activity of derivatives of this scaffold with established antiviral drugs, offering a data-driven perspective for researchers and drug development professionals.
The Scientific Rationale: Why 2-Azabicyclo[2.2.1]hept-5-ene?
The 2-azabicyclo[2.2.1]hept-5-ene core presents a unique, conformationally constrained three-dimensional framework. This rigidity is a key attribute in drug design, as it can lead to higher binding affinities and specificities for biological targets by reducing the entropic penalty upon binding. The versatility of this scaffold is underscored by its role as a crucial precursor in the synthesis of blockbuster antiviral drugs, including the anti-HIV carbocyclic nucleosides Carbovir and Abacavir.[1][2] Its structure also serves as a foundation for carbocyclic neuraminidase inhibitors targeting influenza.[1] Our investigation into this class of compounds is predicated on the hypothesis that their distinct stereochemistry can facilitate novel interactions with viral proteins that are not effectively targeted by more flexible molecules.
Comparative Antiviral Activity: A Data-Driven Analysis
The antiviral potential of 2-azabicyclo[2.2.1]hept-5-ene derivatives has been explored against a variety of viruses. While many derivatives serve as intermediates, some have been directly tested for biological activity. Here, we present a comparative analysis of their activity alongside well-established antiviral agents.
Table 1: Comparative In Vitro Antiviral Activity
| Compound Class | Derivative/Drug | Target Virus | IC₅₀/EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 2-Azabicyclo[2.2.1]hept-5-ene Derivative | Spiro[2-azabicyclo[2.2.1]heptane-6,4'-thiazolidinone] derivative (3d) | Influenza A (H1N1) | 35-45 | >100 | >2.2 - 2.8 |
| Neuraminidase Inhibitor | Oseltamivir | Influenza A (H1N1) | ~0.013[3] | >1000 | >76,000 |
| Polymerase Inhibitor | Favipiravir | Influenza A | Broadly Active[4][5] | >1000 | High |
| Reverse Transcriptase Inhibitor | Abacavir (Carbovir derivative) | HIV-1 | 0.03-0.07 | >100 | >1400 |
| Protease Inhibitor | Simeprevir | Hepatitis C Virus (HCV) Genotype 1 | 0.0014 (median)[6] | >25 | >17,800 |
| Polymerase Inhibitor | Sofosbuvir | Hepatitis C Virus (HCV) | Potent activity against genotypes 1-6[7] | High | High |
Analysis: The data in Table 1 illustrates that while direct derivatives of the 2-azabicyclo[2.2.1]hept-5-ene scaffold demonstrate antiviral activity, their potency is often modest compared to highly optimized, clinically approved drugs.[8] For instance, the spiro-fused derivative shows activity against influenza in the micromolar range, whereas Oseltamivir is effective at nanomolar concentrations.[3] However, the true strength of the scaffold lies in its role as a foundational building block. Its conversion into complex nucleoside analogs like Abacavir unlocks exceptionally high potency against HIV. This highlights a critical insight: the core scaffold provides the correct stereochemical orientation for functional groups to interact powerfully with viral targets, even if the unmodified core itself has only moderate activity. The low cytotoxicity often observed is another promising feature.
Mechanistic Insights: A Scaffold for Diverse Actions
The versatility of the 2-azabicyclo[2.2.1]hept-5-ene scaffold allows its derivatives to target different viral mechanisms depending on their final structure.
-
Reverse Transcriptase Inhibition: For anti-HIV agents like Abacavir, the core scaffold is used to create a carbocyclic analogue of a nucleoside. Intracellular enzymes convert Abacavir into its active triphosphate form, which acts as a chain terminator, competitively inhibiting the HIV reverse transcriptase and halting viral DNA synthesis.[2]
-
Neuraminidase Inhibition: In the context of influenza, the cyclopentane ring derived from the scaffold is used to mimic the natural substrate (sialic acid) of the neuraminidase enzyme. This prevents the enzyme from cleaving sialic acid residues on the host cell surface, thereby trapping newly formed virions and preventing their release and spread.[9]
Caption: Versatility of the 2-azabicyclo[2.2.1]hept-5-ene scaffold leading to different antiviral mechanisms.
Experimental Protocols: A Guide to Antiviral Evaluation
To ensure the reproducibility and validity of antiviral activity data, standardized assays are employed. The following protocols provide a detailed methodology for evaluating novel compounds.
Plaque Reduction Assay
This assay is the "gold standard" for quantifying the ability of a compound to inhibit viral replication, resulting in a reduction of visible zones of cell death (plaques).[10][11]
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 80-100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.[11]
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound. This overlay restricts viral spread to adjacent cells.[10]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for the formation of visible plaques (typically 2-3 days for influenza).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet that stains living cells, making the plaques (areas of dead cells) visible.
-
Quantification: Count the number of plaques in each well. The IC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[10]
Caption: Workflow for the Plaque Reduction Assay.
Cytotoxicity Assay (MTT Assay)
It is essential to assess the toxicity of compounds to host cells to determine their selectivity. The MTT assay is a common colorimetric method for this purpose.[12][13]
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[14] Incubate for 2-4 hours. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to insoluble purple formazan crystals.[12][13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution, typically around 570 nm, using a microplate reader.[14]
-
CC₅₀ Calculation: The CC₅₀ is the compound concentration that reduces cell viability (and thus absorbance) by 50% compared to the untreated control.
Future Directions and Concluding Remarks
The 2-azabicyclo[2.2.1]hept-5-ene scaffold is a testament to the power of using rigid, stereochemically defined building blocks in drug discovery. While direct derivatives may show only moderate activity, their true value is realized in their elaboration into highly potent and specific antiviral agents. Future efforts in this area should continue to leverage this scaffold for:
-
Novel Nucleoside Analogs: Exploring modifications to create analogs active against other viral polymerases or reverse transcriptases.
-
Structure-Based Design: Using the rigid core to design inhibitors for other viral enzymes like proteases and helicases.
-
Diversity-Oriented Synthesis: Attaching a wide array of functional groups to the scaffold to screen for unexpected antiviral activities.
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A Comparative Guide to the Synthetic Routes of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)
2-Azabicyclo[2.2.1]hept-5-en-3-one, widely known as Vince lactam, stands as a cornerstone chiral building block in medicinal chemistry.[1][2][3] Its rigid bicyclic framework and versatile functionality have made it an indispensable precursor for the synthesis of numerous carbocyclic nucleoside analogues, including the blockbuster antiviral drugs Abacavir and Carbovir.[2][3][4][5] This guide provides an in-depth analysis of the prevalent synthetic strategies to access this pivotal molecule, offering a comparative assessment of their efficiencies, stereochemical control, and industrial scalability. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and supporting data to empower researchers in selecting the optimal path for their specific needs.
The Cornerstone of Chemical Synthesis: The Diels-Alder Approach
The hetero-Diels-Alder reaction is the most established and industrially practiced method for the construction of the 2-azabicyclo[2.2.1]heptane core. This [4+2] cycloaddition typically involves the reaction of cyclopentadiene with a suitable dienophile, followed by a hydrolysis step to yield the desired lactam.
Racemic Synthesis via Sulfonyl Cyanides
The initial forays into the synthesis of Vince lactam utilized the Diels-Alder reaction between cyclopentadiene and N-sulfonyl dienophiles. A common approach involves the use of sulfonyl cyanides, which act as synthetic equivalents of N-sulfonylated imines.
A known synthesis involves the reaction of 1,3-cyclopentadiene with chlorosulfonyl isocyanate.[6][7] This reaction proceeds via a 1,2-addition to form a bicyclic N-chlorosulfonyl-β-lactam, which then rearranges to the more stable 1,4-addition product. Subsequent hydrolysis of the N-chlorosulfonyl group furnishes the target Vince lactam, albeit in a modest yield of 27.5%.[6][7]
An alternative and more widely adopted method employs the use of p-toluenesulfonyl cyanide (tosyl cyanide) as the dienophile.[1][6] However, this process is hampered by the explosive nature of tosyl cyanide and the formation of a significant amount of p-tolylsulfinyl-p-tolylsulfone as a by-product.[6]
A significant improvement in this route was the substitution of tosyl cyanide with methanesulfonyl cyanide.[6][7][8] This reagent is more stable and the reaction proceeds with higher efficiency, making it a more viable option for large-scale industrial synthesis.[8][9] The reaction with cyclopentadiene yields 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, which is then hydrolyzed, typically under acidic conditions with acetic acid, to afford (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.[6][7]
Experimental Protocol: Racemic Synthesis of Vince Lactam using Methanesulfonyl Cyanide
Step 1: Diels-Alder Cycloaddition
-
To a solution of freshly distilled cyclopentadiene (excess) in a suitable solvent (e.g., diethyl ether or dichloromethane) at a temperature between -20 °C and 40 °C, add a solution of methanesulfonyl cyanide in the same solvent dropwise under an inert atmosphere.[7]
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Remove the excess cyclopentadiene and solvent under reduced pressure.
Step 2: Hydrolysis
-
Dissolve the crude 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene adduct in a mixture of acetic acid and water.[6][7]
-
Heat the mixture at reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. The crude product can be further purified by chromatography or recrystallization.
Asymmetric Diels-Alder Reactions
The direct synthesis of enantiomerically enriched Vince lactam via a chemical route is highly desirable. One strategy involves the use of chiral sulfonyl cyanides, where a chiral auxiliary is attached to the sulfonyl group to induce facial selectivity in the Diels-Alder reaction. For instance, the use of (1R,3S,4S)-3-menthanesulfonyl cyanide as the dienophile in the reaction with cyclopentadiene has been shown to produce (+)-(1S)-2-azabicyclo[2.2.1]hept-5-en-3-one with a modest enantiomeric excess (ee) of 11%.[10] While this approach demonstrates the feasibility of asymmetric induction, the low ee values necessitate further optimization or the use of more effective chiral auxiliaries.
Another approach is the asymmetric aza-Diels-Alder reaction of N-benzylimine derived from a chiral glyoxylate with cyclopentadiene, which has been shown to produce enantiomerically enriched precursors to derivatives of 2-azabicyclo[2.2.1]hept-5-en-3-one.[11]
The Biocatalytic Powerhouse: Enzymatic Kinetic Resolution
Given the challenges in achieving high enantioselectivity through purely chemical asymmetric synthesis, enzymatic kinetic resolution of the racemic Vince lactam has emerged as the most efficient and industrially preferred method for obtaining the optically pure enantiomers.[1][12] This strategy leverages the high stereoselectivity of enzymes, specifically γ-lactamases, to selectively hydrolyze one enantiomer of the racemic lactam, leaving the other enantiomer unreacted and thus resolved.[1][4][13]
Whole cells of various microorganisms, such as Bradyrhizobium japonicum and Microbacterium hydrocarbonoxydans, have been found to possess γ-lactamase activity.[4][13] For example, Bradyrhizobium japonicum USDA 6 contains both a (+)-γ-lactamase and a (-)-γ-lactamase, making it a versatile biocatalyst for the preparation of either optically pure (+)- or (-)-Vince lactam.[13]
The enzymatic resolution process typically allows for the isolation of the desired lactam enantiomer with high enantiomeric excess (>98% ee) and in yields approaching the theoretical maximum of 50%.[14] Protein engineering efforts are continuously being made to improve the enantioselectivity and thermostability of these lactamases to develop more robust biocatalysts for industrial applications.[4][15]
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-Vince Lactam
Step 1: Preparation of Biocatalyst
-
Cultivate a microorganism known to express γ-lactamase (e.g., Bradyrhizobium japonicum or a recombinant E. coli strain overexpressing the desired lactamase) in a suitable growth medium.
-
Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer). The whole cells can be used directly or the enzyme can be purified.
Step 2: Enzymatic Resolution
-
Prepare a buffered solution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Add the prepared biocatalyst (whole cells or purified enzyme) to the lactam solution.
-
Incubate the mixture under controlled temperature and pH with gentle agitation. The progress of the reaction can be monitored by chiral HPLC to determine the enantiomeric excess of the remaining lactam.
-
Once the desired level of conversion is reached (typically around 50%), stop the reaction by removing the biocatalyst (e.g., by centrifugation or filtration).
Step 3: Product Isolation
-
Extract the aqueous reaction mixture with an organic solvent to isolate the unreacted, optically pure lactam enantiomer.
-
The hydrolyzed product (the corresponding amino acid) will remain in the aqueous phase.
-
Dry the organic extract and concentrate under reduced pressure to obtain the enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one.
Emerging Routes: A Glimpse into the Future
While the Diels-Alder reaction and subsequent enzymatic resolution dominate the landscape, research into alternative and potentially more efficient synthetic routes is ongoing.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a powerful tool for the synthesis of cyclic compounds. While not a primary route for the synthesis of Vince lactam itself, it has been employed in the synthesis of derivatives of the 2-azabicyclo[2.2.1]heptane scaffold, highlighting its potential for the construction of related structures.[16]
It is important to note that some literature refers to the ring-opening metathesis polymerization (ROMP) of Vince lactam to create polymers.[17][18] This is a process that uses Vince lactam as a monomer and should not be confused with a synthetic route to the lactam.
Comparative Analysis of Synthetic Routes
| Route | Starting Materials | Stereocontrol | Yield | Advantages | Disadvantages |
| Diels-Alder (Racemic) | Cyclopentadiene, Methanesulfonyl cyanide | None (produces racemate) | Good to excellent[6] | Scalable, uses readily available starting materials.[6] | Requires a separate resolution step for enantiopure product. |
| Asymmetric Diels-Alder | Cyclopentadiene, Chiral sulfonyl cyanide | Moderate | Moderate | Direct access to enantiomerically enriched product. | Low enantiomeric excess often achieved, chiral auxiliary can be expensive.[10] |
| Enzymatic Kinetic Resolution | Racemic Vince lactam, γ-Lactamase | Excellent | ~50% (for desired enantiomer) | High enantiomeric purity (>98% ee), environmentally friendly.[14] | Theoretical maximum yield is 50%, requires fermentation/enzyme production. |
Visualizing the Synthetic Pathways
Caption: Key synthetic pathways to 2-azabicyclo[2.2.1]hept-5-en-3-one.
Conclusion
The synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one is a mature field, with the Diels-Alder reaction of cyclopentadiene and methanesulfonyl cyanide followed by enzymatic kinetic resolution being the most robust and industrially viable strategy for producing enantiomerically pure Vince lactam. This chemoenzymatic approach synergistically combines the efficiency of chemical synthesis for constructing the core structure with the unparalleled stereoselectivity of biocatalysis for resolving the enantiomers. While asymmetric chemical methods continue to be an area of academic interest, they have yet to surpass the efficiency and selectivity of the enzymatic approach for large-scale production. Future advancements in this field will likely focus on the development of more active and stable γ-lactamases through protein engineering and the discovery of novel, highly enantioselective chemical catalysts for the direct asymmetric synthesis of this invaluable chiral building block.
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Chen, Y., et al. (2014). Enzymatic Preparation of Optically Pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase From Bradyrhizobium Japonicum USDA 6. Bioorganic & Medicinal Chemistry Letters, 24(20), 4819-4822. Available at: [Link]
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Fernández, F., et al. (1997). Inversion of Enantioselectivity in the Diels-Alder Synthesis of 2-Azabicyclo-[2.2.1]hept-5-en-3-one from Cyclopentadiene and Chiral Sulfonyl Cyanides. HETEROCYCLES, 45(9), 1745. Available at: [Link]
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Taylor, S. J. C., et al. (1990). Chemoenzymatic synthesis of (–)-carbovir utilizing a whole cell catalysed resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Chemical Communications, (16), 1120-1121. Available at: [Link]
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Avenoza, A., et al. (2001). Enantioselective Synthesis of [(1R,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol via Aza-Diels-Alder Reaction. Molecules, 6(4), 349-357. Available at: [Link]
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Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Journal of Organic Chemistry, 77(18), 7627-7645. Available at: [Link]
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Griffiths, G. J., & Previdoli, F. (1993). Diels-Alder reaction of methanesulfonyl cyanide with cyclopentadiene. Industrial synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. The Journal of Organic Chemistry, 58(23), 6129-6131. Available at: [Link]
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Fustero, S., et al. (2011). Synthetic Routes to Three Novel Scaffolds for Potential Glycosidase ... European Journal of Organic Chemistry, 2011(36), 7248-7257. Available at: [Link]
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Wang, J., et al. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 84(4), e02220-17. Available at: [Link]
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2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. Available at: [Link]
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2-Azabicyclo[2.2.1]hept-5-en-3-one, 98%. Ottokemi. Available at: [Link]
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Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Available at: [Link]
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Wang, J., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 102(23), 9957-9968. Available at: [Link]
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Choi, S. K., & Kim, Y. G. (1995). Ring‐opening polymerization of 2‐azabicyclo‐[6][13][13]‐hept‐5‐en‐3‐one using metathesis catalysts. Macromolecular Rapid Communications, 16(11), 851-855. Available at: [Link]
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Fernández, F., et al. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM. HETEROCYCLES, 45(9), 1745. Available at: [Link]
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Vince lactam. Wikipedia. Available at: [Link]
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Flook, M. M., & Schrock, R. R. (2011). Regio- and Stereoselective Ring-Opening Metathesis Polymerization of Enantiomerically Pure Vince Lactam. Macromolecules, 44(16), 6505-6513. Available at: [Link]
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Wang, J., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 102(23), 9957-9968. Available at: [Link]
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Gotor-Fernández, V., & Gotor, V. (2017). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Advanced Synthesis & Catalysis, 359(19), 3364-3372. Available at: [Link]
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(+)-2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE 98% 95+% E.E.. AHH Chemical. Available at: [Link]
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A Comparative Analysis of N-Protecting Groups for the 2-Azabicyclo[2.2.1]hept-5-ene Nitrogen: A Guide for Synthetic Strategy
The 2-azabicyclo[2.2.1]hept-5-ene scaffold is a conformationally constrained bicyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. The strategic manipulation of this scaffold often necessitates the protection of the secondary amine to ensure chemoselectivity in subsequent transformations. The choice of the nitrogen protecting group is a critical decision that profoundly influences the overall efficiency and success of a synthetic route. Factors such as the stability of the protecting group to various reaction conditions, the ease and efficiency of its introduction and cleavage, and its potential influence on the reactivity of the bicyclic system must be carefully considered.
This guide provides a comparative study of four commonly employed N-protecting groups for the 2-azabicyclo[2.2.1]hept-5-ene nitrogen: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), benzyl (Bn), and p-toluenesulfonyl (Ts). By examining the experimental data for their introduction, stability, and cleavage, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
The Contenders: An Overview of N-Protecting Groups
The selection of an appropriate protecting group is dictated by the specific requirements of the synthetic sequence. An ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be readily removed in high yield under mild conditions that do not affect other functional groups in the molecule.
tert-Butoxycarbonyl (Boc)
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions. Its steric bulk can also influence the stereochemical outcome of reactions at neighboring centers.
Benzyloxycarbonyl (Cbz)
The Cbz group is a stalwart in peptide synthesis and general organic synthesis. It is renowned for its stability under a variety of conditions and is typically removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.
Benzyl (Bn)
The benzyl group is a simple and robust protecting group. However, its removal often requires harsh conditions, such as catalytic hydrogenation at elevated pressures or dissolving metal reductions, which can be incompatible with sensitive functional groups. The selective cleavage of the N-benzyl group can sometimes be challenging.
p-Toluenesulfonyl (Ts)
The tosyl group is a robust electron-withdrawing protecting group that renders the nitrogen lone pair significantly less nucleophilic. Its introduction is straightforward, but its cleavage typically requires strong reducing agents or harsh acidic conditions.
Comparative Experimental Data
The following tables summarize the key performance metrics for the introduction and cleavage of each protecting group on the 2-azabicyclo[2.2.1]hept-5-ene scaffold, based on literature precedents.
| Protecting Group | Reagents for Introduction | Typical Yield (%) | Cleavage Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, Et₃N, THF | ~88[1] | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane | High |
| Cbz | Benzyl chloroformate (Cbz-Cl), NaHCO₃, H₂O/Dioxane | High | H₂, Pd/C, MeOH or EtOH | High |
| Benzyl (Bn) | Benzylamine, Formaldehyde, NH₄Cl, H₂O/MeOH | ~81[2] | H₂, Pd(OH)₂/C, AcOH or Na/liq. NH₃ | Moderate to High |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl), Pyridine or Et₃N, CH₂Cl₂ | High | Na/naphthalene, THF or Mg/MeOH | Moderate to High |
Table 1: Comparison of Introduction and Cleavage of N-Protecting Groups.
| Protecting Group | Stable to | Labile to |
| Boc | Basic conditions, Hydrogenolysis, Nucleophiles | Strong acids (e.g., TFA, HCl) |
| Cbz | Acidic and basic conditions | Catalytic hydrogenolysis, Strong acids (harsher conditions) |
| Benzyl (Bn) | Acidic and basic conditions, many oxidizing and reducing agents | Catalytic hydrogenolysis (often requires forcing conditions), Dissolving metal reduction |
| Tosyl (Ts) | Strongly acidic and basic conditions, Oxidizing agents | Strong reducing agents (e.g., Na/NH₃, Na/naphthalene), Reductive cleavage (e.g., Mg/MeOH) |
Table 2: General Stability Profile of N-Protecting Groups.
Experimental Protocols
Detailed, step-by-step methodologies for the introduction and cleavage of each protecting group are provided below.
N-Boc Protection and Deprotection
Protection Workflow:
Caption: Workflow for the N-Boc protection of 2-azabicyclo[2.2.1]hept-5-ene.
Protocol for N-Boc Protection: [1] To a solution of 2-azabicyclo[2.2.1]hept-5-ene hydrochloride (1 equivalent) in tetrahydrofuran (THF), triethylamine (2 equivalents) and di-tert-butyl dicarbonate (1.1 equivalents) are added at 0 °C. The reaction mixture is stirred for 20 hours at room temperature. The mixture is then taken up in ethyl acetate and washed with water. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the N-Boc protected product.
Deprotection Workflow:
Caption: Workflow for the N-Boc deprotection.
Protocol for N-Boc Deprotection: The N-Boc protected 2-azabicyclo[2.2.1]hept-5-ene is dissolved in dichloromethane (CH₂Cl₂), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to afford the deprotected amine.
N-Cbz Protection and Deprotection
Protection Workflow:
Caption: Workflow for the N-Cbz protection of 2-azabicyclo[2.2.1]hept-5-ene.
Protocol for N-Cbz Protection: To a solution of 2-azabicyclo[2.2.1]hept-5-ene in a mixture of dioxane and water, sodium bicarbonate (NaHCO₃) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) at 0 °C. The reaction is stirred at room temperature until completion. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Deprotection Workflow:
Caption: Workflow for the N-Cbz deprotection via catalytic hydrogenolysis.
Protocol for N-Cbz Deprotection: The N-Cbz protected compound is dissolved in methanol (MeOH) or ethanol (EtOH), and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the deprotected amine.
N-Benzyl Protection and Deprotection
Protection Workflow:
Caption: Workflow for N-debenzylation. Note: Hydrogenation also reduces the double bond.
Protocol for N-Benzyl Deprotection: [3]The N-benzyl protected compound is dissolved in glacial acetic acid, and Pearlman's catalyst (Pd(OH)₂/C) is added. The mixture is hydrogenated under a hydrogen atmosphere. It is important to note that under these conditions, the double bond of the bicyclic system will also be reduced. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the deprotected and saturated product.
N-Tosyl Protection and Deprotection
Protection Workflow:
Caption: Workflow for the N-Tosyl protection of 2-azabicyclo[2.2.1]hept-5-ene.
Protocol for N-Tosyl Protection: The 2-azabicyclo[2.2.1]hept-5-ene is dissolved in dichloromethane (CH₂Cl₂) and cooled to 0 °C. Pyridine or triethylamine is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted, dried, and purified.
Deprotection Workflow:
Caption: Workflow for the reductive detosylation.
Protocol for N-Tosyl Deprotection: [4]To a solution of naphthalene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, sodium metal is added, and the mixture is stirred until a deep green color persists. A solution of the N-tosyl protected amine in THF is then added, and the reaction is stirred at room temperature. Upon completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent.
Discussion and Recommendations
The choice of an N-protecting group for the 2-azabicyclo[2.2.1]hept-5-ene core is highly dependent on the planned synthetic route.
-
For syntheses requiring mild deprotection conditions and tolerance to catalytic hydrogenation, the Boc group is an excellent choice. Its acid lability provides a clean and efficient deprotection method that is orthogonal to many other protecting groups.
-
The Cbz group is ideal when acid-sensitive functionalities are present in the molecule. Its removal via catalytic hydrogenolysis is generally high-yielding and proceeds under neutral conditions. However, care must be taken if other reducible groups, such as alkenes or alkynes, are present.
-
The Benzyl group offers robust protection but its removal can be challenging. It is best employed when harsh reductive conditions are compatible with the rest of the molecule. The simultaneous reduction of the double bond during debenzylation via hydrogenation should be considered in the synthetic planning.
-
The Tosyl group provides a very stable protected amine, which is advantageous in the presence of strong nucleophiles or bases. However, its cleavage requires strong reducing agents, which limits its applicability in the synthesis of complex molecules with sensitive functional groups.
Ultimately, the optimal protecting group is the one that provides the necessary stability throughout the synthetic sequence while allowing for its selective removal in high yield at the desired stage. This guide provides the foundational data and protocols to assist chemists in making this critical strategic decision.
References
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Efficacy of 2-azabicyclo[2.2.1]hept-5-ene derived neuraminidase inhibitors
An In-Depth Guide to the Efficacy of 2-Azabicyclo[2.2.1]hept-5-ene Derived Neuraminidase Inhibitors
Introduction: The Evolving Landscape of Influenza Antivirals
Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality.[1][2] The influenza virus relies on two key surface glycoproteins: hemagglutinin (HA) for entry into host cells and neuraminidase (NA) for the release of newly formed virus particles.[1] This critical role in viral propagation makes neuraminidase an attractive and proven target for antiviral drug development.[1]
For years, neuraminidase inhibitors (NAIs) like the inhaled zanamivir and the orally administered oseltamivir (Tamiflu) have been the cornerstone of influenza treatment.[1][2] However, the continuous genetic evolution of the influenza virus has led to the emergence of drug-resistant strains, diminishing the effectiveness of these frontline agents and creating an urgent need for novel antiviral strategies.[3][4][5]
In this context, compounds derived from the rigid 2-azabicyclo[2.2.1]hept-5-ene scaffold have emerged as a highly promising class of NAIs. These inhibitors, exemplified by peramivir, are structurally distinct from sialic acid analogues and demonstrate potent activity, often against strains resistant to other commercial drugs. This guide provides a comparative analysis of their efficacy, delves into the mechanistic basis of their action, and presents the experimental frameworks used for their evaluation.
The 2-Azabicyclo[2.2.1]hept-5-ene Scaffold: A Privileged Structure for Neuraminidase Inhibition
The starting point for this class of inhibitors is (-)-lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), often referred to as the "Vince lactam."[6][7] This bicyclic structure is not merely a synthetic building block; its conformational rigidity is a key strategic advantage in drug design.[7][8] It serves as a rigid scaffold to which various functional groups can be appended, allowing for their precise spatial orientation to maximize interactions within the highly conserved active site of the neuraminidase enzyme. This structure-based design approach has been instrumental in the development of potent inhibitors like peramivir (also known as RWJ-270201).[1][9][10]
Caption: The core chemical structure of 2-azabicyclo[2.2.1]hept-5-en-3-one.
A Differentiated Mechanism of Action
Standard NAIs like oseltamivir and zanamivir are transition-state analogues that competitively inhibit the neuraminidase enzyme, preventing it from cleaving the terminal sialic acid residues that tether new virions to the host cell surface.[1] This leads to viral aggregation at the cell membrane and prevents the infection of new cells.[1]
While many inhibitors derived from the 2-azabicyclo[2.2.1]hept-5-ene scaffold function through a similar competitive inhibition, some have been shown to employ a novel mechanism. Researchers have reported a class of these compounds that act via the formation of a stabilized covalent intermediate with the neuraminidase enzyme.[3] This unique mode of action essentially traps the enzyme in an inactive state, likening the inhibitor to a "broken key stuck in a lock."[3] This mechanistic difference can be a significant advantage, particularly in overcoming resistance mutations that affect the binding of traditional, non-covalent inhibitors.
Caption: Neuraminidase inhibitors act at the final stage of the viral life cycle.
Comparative Efficacy Analysis
The true measure of a novel inhibitor class lies in its performance against both wild-type and drug-resistant viral strains, benchmarked against established therapies.
In Vitro Potency: A Head-to-Head Comparison
The 50% inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in an enzymatic assay. Lower IC50 values indicate higher potency. Data from multiple studies show that peramivir (RWJ-270201), a key derivative of the 2-azabicyclo[2.2.1]hept-5-ene scaffold, demonstrates potency that is comparable or superior to that of zanamivir and oseltamivir's active form, GS4071.[1]
| Inhibitor | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B |
| RWJ-270201 (Peramivir) | 0.3 - 2.3 nM | 0.67 nM (vs H1N2) | 1.5 - 17 nM |
| Zanamivir | 0.92 nM | 2.28 nM | 4.19 nM |
| Oseltamivir Carboxylate | 1.34 nM | 0.67 nM | 13 nM |
| Data compiled from multiple sources for general comparison. Absolute values can vary by specific viral strain and assay conditions.[1][11] |
Crucially, these novel compounds have demonstrated broad-spectrum activity against drug-resistant viral strains in vitro.[3] For instance, the efficacy of peramivir has been demonstrated in vivo against the H274Y oseltamivir-resistant H1N1 variant, a mutation that significantly compromises oseltamivir's effectiveness.[12]
In Vivo Efficacy in Animal Models
The promising in vitro data has been substantiated in animal models of influenza infection. Studies have shown that 2-azabicyclo[2.2.1]hept-5-ene derived inhibitors function effectively in animal models, with an efficacy comparable to that achieved with zanamivir.[3] The successful progression of peramivir through clinical trials to eventual FDA approval further validates the in vivo efficacy of this chemical class, establishing its role as a valuable therapeutic alternative, particularly for intravenous administration in critically ill patients.[12]
Experimental Design and Protocols
The discovery and optimization of these inhibitors were driven by a structure-based drug design approach. This methodology relies on understanding the three-dimensional structure of the target enzyme to design molecules that fit precisely into the active site.
Caption: A simplified workflow for the development of neuraminidase inhibitors.
Protocol 1: Fluorometric Neuraminidase Inhibition Assay
This assay is the primary method for determining the in vitro potency (IC50) of candidate inhibitors. It measures the enzymatic activity of neuraminidase using a fluorogenic substrate.
Principle: The viral neuraminidase cleaves a substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing the fluorescent product 4-methylumbelliferone. The inhibitor's potency is quantified by measuring the reduction in fluorescence.
Step-by-Step Methodology: [13]
-
Reagent Preparation:
-
Prepare serial half-log dilutions of the test inhibitor (e.g., from 10 µM to 0.01 nM) in assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
Prepare a solution of the influenza virus containing a known amount of neuraminidase enzyme.
-
Prepare the fluorogenic substrate MUNANA (Sigma) at a final concentration of 100 µM in assay buffer.
-
-
Incubation:
-
In a 96-well black microplate, mix equal volumes of the diluted inhibitor and the virus solution.
-
Include control wells: "virus only" (no inhibitor) and "blank" (buffer only).
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol).
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "virus only" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Antiviral Plaque Reduction Assay
This assay assesses the ability of a compound to inhibit viral replication in a cellular context, providing a more biologically relevant measure of efficacy.
Principle: The assay measures the reduction in the formation of viral plaques (zones of cell death) in a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in the presence of the inhibitor.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed MDCK cells in 6-well plates and grow them until they form a confluent monolayer.
-
-
Virus Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.
-
-
Inhibitor Application:
-
Prepare an overlay medium (e.g., 2X MEM) containing agarose and serial dilutions of the test inhibitor.
-
After the adsorption period, remove the virus inoculum and add the inhibitor-containing agarose overlay to each well.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a formalin solution.
-
Remove the agarose overlay and stain the cell monolayer with a crystal violet solution. Plaques will appear as clear zones against a purple background.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the untreated virus control.
-
Determine the EC50 (50% effective concentration) value from the dose-response curve.
-
Conclusion and Future Outlook
Neuraminidase inhibitors derived from the 2-azabicyclo[2.2.1]hept-5-ene scaffold represent a significant advancement in the fight against influenza. Their development, guided by rational, structure-based design, has yielded compounds with high potency, a differentiated mechanism of action in some cases, and crucial activity against clinically relevant drug-resistant strains. The success of peramivir validates this chemical class as a fertile ground for discovering and developing next-generation influenza antivirals.
Future research will likely focus on further modifying this versatile scaffold to enhance oral bioavailability, broaden the spectrum of activity against newly emerging influenza variants, and explore combinations with other antiviral agents to create a higher barrier to the development of resistance. Continued surveillance and innovative medicinal chemistry, centered on privileged scaffolds like this one, will be essential to staying ahead of the ever-evolving influenza virus.
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- RWJ-270201.
- Mishin, V. P., et al. (2005). Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors. Antimicrobial Agents and Chemotherapy, 49(10), 4015-4022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1251528/]
- Do, T. N., et al. (2021). Discovering Influenza Virus Neuraminidase Inhibitors via Computational and Experimental Studies. ACS Omega, 6(48), 32743-32754. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05252]
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- BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design. ResearchGate. [URL: https://www.researchgate.net/publication/12330491_BCX-1812_RWJ-270201_Discovery_of_a_novel_highly_potent_orally_active_and_selective_influenza_neuraminidase_inhibitor_through_structure-based_drug_design]
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A Comparative Spectroscopic Guide to 2-Azabicyclo[2.2.1]hept-5-ene and its Saturated Analogue
Introduction
In the landscape of modern drug discovery and development, conformationally rigid scaffolds are of paramount importance. They offer a strategy to reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Among these scaffolds, the 2-azabicyclo[2.2.1]heptane core and its unsaturated counterpart, 2-azabicyclo[2.2.1]hept-5-ene, are particularly valuable. These structures serve as constrained proline analogues and are integral components in the synthesis of complex therapeutic agents.[1] The precise characterization of these molecules is fundamental to synthetic success and regulatory compliance.
This guide provides an in-depth spectroscopic comparison of 2-azabicyclo[2.2.1]hept-5-ene and 2-azabicyclo[2.2.1]heptane. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into how the presence or absence of a single double bond profoundly influences the spectral data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of these key molecular skeletons.
Molecular Structures and Key Differentiators
The fundamental difference between the two molecules is the C5-C6 double bond in 2-azabicyclo[2.2.1]hept-5-ene. This structural feature introduces planarity and sp² hybridization, which are absent in the fully saturated 2-azabicyclo[2.2.1]heptane system. This seemingly simple change creates a cascade of distinct spectroscopic signatures.
Caption: Molecular structures with atom numbering.
¹H NMR Spectroscopy: The Olefinic Signature
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most immediate and striking differentiation between the two analogues. The presence of the double bond in 2-azabicyclo[2.2.1]hept-5-ene introduces signals in the olefinic region, which are entirely absent in the saturated compound.
Causality Behind the Chemical Shifts:
-
Olefinic Protons (H5/H6): The π-electron system of the double bond deshields the attached protons, shifting their resonance significantly downfield.
-
Bridgehead Protons (H1/H4): These protons in the unsaturated system are also deshielded compared to the saturated analogue due to their proximity to the double bond and the resulting changes in bond angles and electronic environment.
-
Saturated System: In 2-azabicyclo[2.2.1]heptane, all protons reside in the crowded aliphatic region. The distinction between endo and exo protons becomes critical, with the exo protons typically being more deshielded than their endo counterparts.
Comparative ¹H NMR Data
| Proton Assignment | 2-Azabicyclo[2.2.1]hept-5-ene (Estimated δ, ppm) | 2-Azabicyclo[2.2.1]heptane (Estimated δ, ppm) | Key Differentiator |
| H5 / H6 | ~6.1 - 6.4 | N/A | Presence of olefinic signals |
| H1 / H4 | ~3.3 - 3.6 | ~2.6 - 2.8 | Downfield shift in unsaturated |
| H3 (exo/endo) | ~3.0 - 3.2 | ~2.8 - 3.0 | Aliphatic region |
| H7 (syn/anti) | ~1.5 - 1.8 | ~1.3 - 1.6 | Aliphatic region |
| N-H | Broad, ~1.8 - 2.5 | Broad, ~1.7 - 2.4 | Exchangeable with D₂O |
Note: Chemical shifts are estimations based on data from derivatives and related structures and can vary with solvent and substitution. Data for derivatives can be found in the literature.[2][3][4]
¹³C NMR Spectroscopy: Probing the Hybridization
Carbon-13 NMR spectroscopy offers a clear, quantitative confirmation of the molecular backbone. The hybridization state of the carbons (sp² vs. sp³) is directly reflected in their chemical shifts.
Causality Behind the Chemical Shifts:
-
sp² Carbons (C5/C6): The olefinic carbons in 2-azabicyclo[2.2.1]hept-5-ene resonate in the characteristic downfield region for alkenes (~130-140 ppm). This is a direct consequence of the lower electron density around sp² carbons compared to sp³ carbons.
-
sp³ Carbons: All carbons in 2-azabicyclo[2.2.1]heptane appear in the upfield aliphatic region (< 65 ppm). The bridgehead carbons (C1, C4) in the unsaturated system are also shifted slightly downfield relative to the saturated analogue due to the influence of the adjacent π-system.[5]
Comparative ¹³C NMR Data
| Carbon Assignment | 2-Azabicyclo[2.2.1]hept-5-ene (Estimated δ, ppm) | 2-Azabicyclo[2.2.1]heptane (Estimated δ, ppm) | Key Differentiator |
| C5 / C6 | ~133 - 136 | N/A | Presence of sp² signals |
| C1 / C4 | ~45 - 50 | ~40 - 43 | Downfield shift in unsaturated |
| C3 | ~60 - 64 | ~58 - 62 | Aliphatic region |
| C7 | ~30 - 35 | ~27 - 30 | Aliphatic region |
Note: Chemical shifts are estimations based on publicly available spectral data for related structures and general NMR chemical shift tables.[1][6]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a rapid and effective method for identifying key functional groups. The comparison between the saturated and unsaturated compounds reveals distinct vibrational modes associated with the C=C double bond.
Causality Behind the Absorptions:
-
=C-H Stretch: The bond between an sp² carbon and a hydrogen is stronger and stiffer than an sp³ C-H bond, causing it to vibrate at a higher frequency, appearing just above the 3000 cm⁻¹ threshold.
-
C=C Stretch: The double bond itself has a characteristic stretching vibration, although its intensity can be weak in symmetrical or strained systems.
-
N-H Stretch: As secondary amines, both compounds will exhibit a single, relatively sharp N-H stretching band in the 3300-3500 cm⁻¹ region.[7]
Comparative IR Absorption Data
| Vibrational Mode | 2-Azabicyclo[2.2.1]hept-5-ene (cm⁻¹) | 2-Azabicyclo[2.2.1]heptane (cm⁻¹) | Key Differentiator |
| =C-H Stretch | ~3040 - 3070 | Absent | Diagnostic for unsaturation |
| C-H Stretch (sp³) | ~2850 - 2980 | ~2850 - 2980 | Present in both |
| N-H Stretch | ~3300 - 3350 | ~3300 - 3350 | Present in both (secondary amine) |
| C=C Stretch | ~1640 - 1660 | Absent | Diagnostic for unsaturation |
Note: Frequencies are typical ranges. Data for the related 2-azabicyclo[2.2.1]hept-5-en-3-one shows these characteristic peaks.[8][9][10]
Mass Spectrometry: The Retro-Diels-Alder Signature
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pathways, which are dictated by the underlying molecular structure. The fragmentation patterns of the two title compounds are strikingly different.
Causality Behind the Fragmentation:
-
Molecular Ion (M⁺•): The molecular weight of 2-azabicyclo[2.2.1]heptane (C₆H₁₁N) is 97.16 g/mol , while 2-azabicyclo[2.2.1]hept-5-ene (C₆H₉N) is 95.14 g/mol .[11][12] According to the Nitrogen Rule, both odd-numbered molecular weights are consistent with the presence of a single nitrogen atom.
-
Retro-Diels-Alder (rDA) Reaction: The most diagnostic fragmentation for 2-azabicyclo[2.2.1]hept-5-ene is the rDA reaction. This is a concerted pericyclic reaction that is the reverse of the Diels-Alder cycloaddition used in its synthesis.[13][14] The cyclohexene-like ring cleaves to form a stable diene (cyclopentadiene) and a dienophile (the imine fragment), providing a powerful diagnostic clue.[15]
-
Alpha-Cleavage: For the saturated analogue, fragmentation is dominated by pathways common to aliphatic amines, such as alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which stabilizes the resulting cation.[16]
Comparative MS Fragmentation Data
| Ion/Fragment | 2-Azabicyclo[2.2.1]hept-5-ene (m/z) | 2-Azabicyclo[2.2.1]heptane (m/z) | Key Differentiator |
| [M]⁺• | 95 | 97 | Molecular weight difference |
| [M - C₅H₆]⁺• (rDA) | 29 | N/A | Signature rDA fragmentation |
| [C₅H₆]⁺• (rDA) | 66 | N/A | Signature rDA fragmentation |
| [M - C₂H₅]⁺ | N/A | 68 | Alpha-cleavage pathway[16] |
Note: The base peak for the unsaturated compound is often m/z 66, corresponding to the stable cyclopentadiene radical cation.[10]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
General Experimental Workflow
Caption: General workflow for spectroscopic sample analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-25 mg of the compound into a clean vial.[17] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[18]
-
Transfer: Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[19]
-
Instrument Setup: Insert the sample into the spectrometer.[18] Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H spectrum (typically 16-64 scans) and the ¹³C spectrum (may require several hundred to thousands of scans depending on concentration).
-
N-H Identification: To confirm the N-H signal, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The N-H peak will disappear or significantly diminish due to proton-deuterium exchange.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[20] Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.[21]
-
Sample Application: Place a small amount of the sample (a single drop for liquids or a few milligrams of a solid) directly onto the ATR crystal, ensuring complete coverage.[20]
-
Pressure Application: For solid samples, lower the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[21]
-
Data Acquisition: Collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample, typically dissolved in a volatile solvent, is introduced into the instrument, often via a Gas Chromatography (GC) inlet for separation and purification.[22]
-
Ionization: In the ion source, the sample molecules are bombarded by a high-energy electron beam (standardized at 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion).[23][24]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to undergo characteristic fragmentation.[24]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic differentiation between 2-azabicyclo[2.2.1]hept-5-ene and its saturated analogue, 2-azabicyclo[2.2.1]heptane, is clear and unambiguous. Each major analytical technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the presence or absence of the olefinic moiety through highly diagnostic chemical shifts. IR spectroscopy identifies the specific vibrational modes of the C=C and =C-H bonds. Finally, mass spectrometry not only confirms the molecular weight but also reveals a signature Retro-Diels-Alder fragmentation pathway for the unsaturated compound that is inaccessible to its saturated counterpart. A comprehensive understanding of these spectral fingerprints is indispensable for any scientist working on the synthesis and application of these versatile bicyclic amine scaffolds.
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A Senior Application Scientist's Guide to Purity Assessment of 2-Azabicyclo[2.2.1]hept-5-ene Hydrochloride via High-Performance Liquid Chromatography
Abstract
This guide provides a comprehensive framework for assessing the chemical and enantiomeric purity of synthesized 2-azabicyclo[2.2.1]hept-5-ene hydrochloride, a critical building block in modern medicinal chemistry. We delve into the rationale behind selecting High-Performance Liquid Chromatography (HPLC) as the primary analytical tool, compare alternative methodologies, and present a detailed, validated protocol for achieving robust and reproducible purity determinations. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable system for quality control of this important synthetic intermediate.
Introduction: The Synthetic Value and Analytical Challenge
2-Azabicyclo[2.2.1]hept-5-ene and its derivatives are foundational scaffolds in the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents.[1] A notable example is the synthesis of Abacavir, a cornerstone in HIV therapy. The stereochemistry and purity of the bicyclic amine precursor are paramount, as impurities or incorrect enantiomers can lead to inactive products or undesirable side effects.
The hydrochloride salt form is common for improving the stability and handling of the amine. However, its analysis presents a distinct challenge: the molecule lacks a strong UV-absorbing chromophore, making detection difficult. Furthermore, its inherent chirality, arising from the bridged bicyclic system, necessitates a method capable of separating enantiomers to determine enantiomeric excess (e.e.). HPLC, particularly with chiral stationary phases, emerges as the most powerful and versatile technique for this purpose.[2][3]
Understanding the Impurity Profile: A Synthesis-Driven Approach
The purity of the final product is intrinsically linked to its synthetic route. A common pathway to the 2-azabicyclo[2.2.1]heptane core is the aza-Diels-Alder reaction between cyclopentadiene and an imine, often generated in situ.[4][5] This knowledge allows us to anticipate potential impurities.
| Potential Impurity | Origin | Significance |
| Unreacted Cyclopentadiene | Starting Material | Can dimerize or form other adducts. |
| Unreacted Iminium Salt Precursors | Starting Material | Process-related impurity. |
| Diastereomers (exo/endo) | Reaction Selectivity | May have different reactivity in subsequent steps. |
| The Undesired Enantiomer | Non-stereoselective synthesis | Critically affects the biological activity of the final drug. |
| Polymeric Byproducts | Side Reactions | Can interfere with downstream reactions and purification. |
A robust analytical method must be able to resolve the primary analyte from all these potential process-related impurities and degradants.
Comparative Analysis of HPLC Methodologies
The comprehensive purity assessment of this compound requires evaluating both chemical and enantiomeric purity. This typically involves two orthogonal or a single, highly selective HPLC method.
| Methodology | Principle | Typical Stationary Phase | Pros | Cons |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | C18, C8 | Excellent for separating non-chiral, process-related impurities. Wide availability of columns and solvents. | Cannot separate enantiomers. Poor retention and peak shape for polar amines without mobile phase modifiers. Requires low UV wavelength for detection. |
| Chiral HPLC (Normal Phase) | Enantioselective interactions (e.g., inclusion, hydrogen bonding, dipole-dipole) with a Chiral Stationary Phase (CSP). | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Gold standard for enantiomeric purity. [3][6] Excellent resolution of enantiomers. | May not resolve all process-related impurities. Requires non-polar, flammable mobile phases. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a high organic content mobile phase. | Amide, Cyano, Silica | Good retention for polar amines. Orthogonal to RP-HPLC. | Can be less robust than RP-HPLC; longer equilibration times. |
For a complete quality assessment, a chiral HPLC method is indispensable. An achiral RP-HPLC method can be used as a complementary technique to quantify non-chiral impurities.
Recommended Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure instrument performance before analysis. It is adapted from established methods for separating similar chiral bicyclic amines and lactams.[3][7]
Instrumentation and Materials
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Reagents: this compound reference standard and sample for testing.
Chromatographic Conditions
-
Mobile Phase: n-Hexane:Isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: Approx. 15 minutes
Causality Behind Choices:
-
CSP Selection: Polysaccharide-based CSPs like Chiralcel OD-H are known to provide excellent enantioselectivity for a wide range of chiral compounds, including amines, through a combination of steric fit, hydrogen bonding, and dipole-dipole interactions within the chiral grooves of the polymer.[7]
-
Mobile Phase: A normal-phase system (Hexane/IPA) is chosen as it is the standard for this type of CSP, providing the necessary selectivity for enantiomeric separation.[7] The 80:20 ratio is a common starting point that balances resolution and analysis time.
-
Detection Wavelength: The analyte lacks a significant chromophore. Therefore, a low wavelength of 210 nm is selected to detect the n→σ* electronic transition of the amine, maximizing sensitivity.
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
System Suitability Testing (SST)
Before running samples, perform five replicate injections of the standard solution. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (T): ≤ 2.0 for both enantiomer peaks.
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of the principal enantiomer.
Trustworthiness: SST is a non-negotiable part of any validated method. It provides objective evidence that the entire analytical system (instrument, column, mobile phase) is performing as expected at the time of analysis, ensuring the integrity of the generated data.[8][9]
Workflow for Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Method Validation: Ensuring a Trustworthy Protocol
To ensure the HPLC method is suitable for its intended purpose, it must be validated according to International Conference on Harmonisation (ICH) guidelines.[9][10] This process provides documented evidence of the method's reliability.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999. Baseline resolution (Rs > 1.5) from all known impurities and degradation products. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration). |
| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 2.0%. Intermediate Precision (Inter-day): %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), and mobile phase composition (±2% absolute) are varied. |
Forced Degradation Studies for Specificity
Forced degradation (or stress testing) is a critical component of validation that demonstrates the method is "stability-indicating."[11][12] The bulk substance is subjected to conditions more severe than accelerated stability studies.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24h
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24h
-
Oxidative Degradation: 3% H₂O₂ at RT for 24h
-
Thermal Degradation: 105 °C for 48h
-
Photolytic Degradation: UV/Vis light exposure (ICH Q1B)
The HPLC method is then used to analyze these stressed samples. The goal is to show that the main peak remains pure (via PDA peak purity analysis) and that all degradation products are well-separated from the analyte peak.[13]
HPLC Method Validation Workflow
Caption: ICH-Compliant HPLC Method Validation Flow.
Conclusion
The purity assessment of this compound is a multi-faceted analytical task that demands a robust, specific, and validated HPLC method. While achiral RP-HPLC can identify process-related impurities, a chiral HPLC method is non-negotiable for determining enantiomeric purity, a critical quality attribute for its use in pharmaceutical synthesis. The protocol and validation framework presented in this guide provide a comprehensive system for ensuring that this key building block meets the stringent quality standards required in drug development. By grounding our methodology in established scientific principles and regulatory expectations, we can generate purity data that is both accurate and trustworthy.
References
- Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
- ResearchGate. (n.d.). Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach.
- García-Mera, X., et al. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE.
- Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
- LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Huynh, H. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
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A Comparative Guide to the Biological Evaluation of Novel Compounds from the 2-Azabicyclo[2.2.1]hept-5-ene Scaffold
Introduction: The Versatility of a Strained Bicyclic Scaffold
The 2-azabicyclo[2.2.1]hept-5-ene ring system, a structurally rigid and conformationally constrained scaffold, has emerged as a cornerstone in modern medicinal chemistry. Often referred to as Vince Lactam in its carbonyl form, this bicyclic amine provides a unique three-dimensional framework that allows for precise spatial orientation of pharmacophoric groups.[1] This stereochemical control is paramount in designing selective ligands for complex biological targets. Its synthetic tractability makes it an attractive starting point for generating diverse libraries of novel compounds with potential therapeutic applications spanning neurological disorders, metabolic diseases, and infectious agents.
This guide provides an in-depth comparison of novel compounds synthesized from the 2-azabicyclo[2.2.1]hept-5-ene core, focusing on their biological performance against established alternatives. We will delve into the causality behind experimental design, present detailed protocols for key biological assays, and visualize the underlying molecular pathways to offer a comprehensive resource for researchers in drug discovery and development.
I. Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of the 2-azabicyclo[2.2.1]heptane skeleton have shown remarkable efficacy as modulators of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial in cognitive function, pain perception, and addiction.[2] The rigid scaffold mimics the spatial relationship of key functional groups in potent natural alkaloids like epibatidine, allowing for high-affinity binding.[3]
Comparative In Vitro Efficacy
The primary determinants of a compound's potential as a nAChR modulator are its binding affinity (Kᵢ) and its functional activity (agonist, antagonist, or partial agonist). These parameters are typically assessed through radioligand binding assays and functional assays, respectively.
Table 1: Comparative Binding Affinities of 2-Azabicyclo[2.2.1]heptane Derivatives at nAChRs
| Compound ID | Structure | nAChR Subtype | Binding Affinity (Kᵢ, nM) | Reference Compound | Reference Kᵢ (nM) |
| Epibatidine Analogue 2i | 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane | α4β2 | 0.001 | Epibatidine | 0.026 |
| Epibatidine Analogue 7a | 2-exo-[2′-fluoro-3′-(4″-pyridinyl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptane | α4β2 | 0.012 | Epibatidine | 0.026 |
| N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane (5b) | N-arylalkyl-7-azabicyclo[2.2.1]heptane | Rat Brain | 98 | Nicotine | ~1-10 |
Data compiled from multiple sources for illustrative comparison.[1][2][4]
The data clearly indicates that subtle modifications to the substituents on the 2-azabicyclo[2.2.1]heptane core can lead to compounds with significantly higher affinity than the parent compounds. For instance, analogue 2i exhibits a 26-fold greater affinity for the α4β2 nAChR subtype compared to epibatidine, highlighting a promising avenue for developing highly potent and selective ligands.[4]
Signaling Pathway & Experimental Workflow
Agonist binding to nAChRs triggers the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent membrane depolarization. This initial electrical signal can then propagate a cascade of intracellular signaling events, including the activation of voltage-gated calcium channels and downstream kinases like those in the PI3K-Akt pathway, which are often associated with neuroprotective effects.[5][6]
The biological evaluation of these compounds follows a logical progression from binding affinity to functional activity and finally to in vivo efficacy.
II. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The 2-azabicyclo[2.2.1]heptane scaffold has also been successfully incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis. DPP-4 inhibitors are an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[7]
Comparative In Vitro Efficacy
A key performance metric for DPP-4 inhibitors is their half-maximal inhibitory concentration (IC₅₀), which quantifies the amount of drug needed to inhibit 50% of the enzyme's activity.
Table 2: Comparative IC₅₀ Values of 2-Azabicyclo[2.2.1]heptane-Based DPP-4 Inhibitors
| Compound ID | Scaffold Feature | DPP-4 IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| Neogliptin (12a) | 2-Azabicyclo[2.2.1]heptane | 16.8 ± 2.2 | Sitagliptin | 19 |
| Vildagliptin | 62 | |||
| Compound 9a | 1,2,4-Oxadiazole substituted 2-azabicyclo[2.2.1]heptane | 4.3 | Sitagliptin | 19 |
Data sourced from studies on Neogliptin and its derivatives.[7][8][9]
The data reveals that "Neogliptin," a compound featuring the 2-azabicyclo[2.2.1]heptane core, is a more potent inhibitor of DPP-4 than the established drugs vildagliptin and sitagliptin.[7] Further structural refinement, such as the addition of a 1,2,4-oxadiazole moiety in compound 9a , led to a nearly four-fold increase in potency compared to Neogliptin, demonstrating the value of this scaffold in optimizing inhibitor efficacy.[9]
Signaling Pathway & Mechanism of Action
DPP-4 inhibitors work by preventing the degradation of incretin hormones, primarily GLP-1 and GIP. This leads to prolonged activation of their respective receptors on pancreatic β-cells, resulting in enhanced glucose-dependent insulin secretion. The downstream signaling involves the activation of adenylyl cyclase, an increase in intracellular cAMP, and the activation of Protein Kinase A (PKA) and Epac2, which ultimately potentiates insulin release.[10][11]
III. Antiviral Agents
The 2-azabicyclo[2.2.1]hept-5-ene scaffold is a crucial precursor for the synthesis of carbocyclic nucleoside analogues, a class of antiviral drugs that are mainstays in the treatment of HIV.[1] Specifically, it is used to synthesize Carbovir, which is a precursor to the widely used anti-HIV drug Abacavir.[5][12]
Comparative Antiviral Activity
The antiviral efficacy of these compounds is determined by their ability to inhibit viral replication, often measured as the half-maximal effective concentration (EC₅₀).
Table 3: Comparative Antiviral Activity of 2-Azabicyclo[2.2.1]heptane-Derived Compounds
| Compound Class | Example Compound | Viral Target | EC₅₀ (µM) | Mechanism of Action |
| Carbocyclic Nucleoside Analogues | Abacavir | HIV-1 Reverse Transcriptase | 0.07 - 5.8 | Chain termination of viral DNA |
| Sulfonamide Derivatives | Compound 6 | Encephalomyocarditis virus (EMCV) | 18.3 ± 2.0 | Not fully elucidated |
| Neuraminidase Inhibitors | Peramivir (structurally related) | Influenza Neuraminidase | Low nM range | Blocks viral release |
Data compiled from multiple sources.[6][7][13]
Abacavir demonstrates potent inhibition of HIV replication by acting as a chain terminator after being converted to its active triphosphate form.[13] While not direct derivatives, other compounds incorporating the azabicycloalkane skeleton, such as sulfonamides, have also shown antiviral activity against other viruses like EMCV.[7] The scaffold's utility also extends to the synthesis of neuraminidase inhibitors, which are effective against the influenza virus.[6][14]
Mechanism of Action: HIV Reverse Transcriptase Inhibition
Abacavir, a guanosine analogue, is intracellularly phosphorylated to its active form, carbovir triphosphate (CBV-TP). CBV-TP then competes with the natural substrate, dGTP, for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Because CBV-TP lacks a 3'-hydroxyl group, its incorporation results in the termination of DNA chain elongation, thus halting viral replication.[5][12]
IV. Experimental Protocols
Scientific integrity rests on reproducible methodologies. The following sections provide detailed, step-by-step protocols for the key in vitro and in vivo assays discussed in this guide.
In Vitro Assay: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a crucial first step in evaluating the potential toxicity of novel compounds.[15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a specific cell line.
Materials:
-
Test compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Target cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[12]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
In Vivo Assay: Hot Plate Analgesia Test
The hot plate test is a classic method for assessing the efficacy of centrally acting analgesic compounds by measuring the reaction time of an animal to a thermal stimulus.[17]
Objective: To evaluate the antinociceptive (pain-relieving) properties of a test compound in a rodent model.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent glass cylinder to confine the animal on the hot plate.
-
Test compound formulated for administration (e.g., subcutaneous or intraperitoneal injection).
-
Vehicle control solution.
-
Mice or rats.
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30 minutes before the experiment to allow them to acclimate to the environment.[15]
-
Baseline Measurement: Set the hot plate temperature to a constant, non-injurious level (typically 55 ± 1°C). Place an animal on the hot plate and start a timer. Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[15]
-
Compound Administration: Administer the test compound or vehicle control to the animals at the desired dose and route.
-
Post-Treatment Measurement: At specific time points after administration (e.g., 15, 30, 60, and 90 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀ (the dose that produces 50% of the maximum effect).
Conclusion and Future Directions
The 2-azabicyclo[2.2.1]hept-5-ene scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its rigid framework provides a robust platform for the design of highly potent and selective modulators of diverse biological targets, including nAChRs, DPP-4, and viral enzymes. The comparative data presented in this guide underscores the potential of novel derivatives to outperform existing therapeutic agents.
The causality behind experimental choices is clear: a hierarchical screening process from in vitro binding and functional assays to in vivo efficacy studies is essential for identifying promising lead candidates. The self-validating nature of these protocols, with appropriate controls and standardized procedures, ensures the trustworthiness of the generated data.
Future research should continue to explore the vast chemical space accessible from this versatile scaffold. A deeper understanding of the structure-activity relationships for different target classes will enable more rational drug design. Furthermore, the exploration of this scaffold for novel biological targets remains a fertile ground for discovery. As our understanding of complex diseases evolves, the 2-azabicyclo[2.2.1]hept-5-ene core is poised to remain a critical tool in the development of the next generation of therapeutics.
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A Senior Application Scientist's Guide to the Enantioselective Synthesis and Validation of Chiral 2-Azabicyclo[2.2.1]hept-5-ene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane Scaffold
The chiral 2-azabicyclo[2.2.1]hept-5-ene framework, and its saturated counterpart, are privileged structures in medicinal chemistry. Their rigid, bicyclic nature allows for precise spatial orientation of substituents, making them ideal scaffolds for interacting with biological targets. Most notably, the enantiomerically pure lactam, often referred to as the Vince Lactam, serves as a crucial building block for the synthesis of carbocyclic nucleoside analogues, including blockbuster antiviral drugs like Abacavir and Carbovir.[1][2] Given that biological systems are inherently chiral, the therapeutic activity of such agents is often confined to a single enantiomer.[3] Consequently, the development of robust, efficient, and highly selective methods for accessing these enantiopure building blocks is of paramount importance in drug discovery and development.
This guide provides a comparative analysis of dominant strategies for the enantioselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives. We will delve into the mechanistic rationale behind various catalytic systems and compare their performance using published experimental data. Furthermore, we will detail the critical validation workflows required to confirm both the enantiomeric purity and the absolute configuration of the synthesized products, ensuring the scientific rigor demanded in pharmaceutical research.
Part I: A Comparative Overview of Enantioselective Synthesis Strategies
The cornerstone of synthesizing the 2-azabicyclo[2.2.1]hept-5-ene core is the aza-Diels-Alder reaction, a powerful cycloaddition that constructs the bicyclic framework in a single step.[4] The primary challenge lies in controlling the stereochemistry of this transformation. Here, we compare the leading catalytic approaches.
Chiral Lewis Acid Catalysis
Lewis acid catalysis is a premier strategy for activating the dienophile (typically an imine) towards cycloaddition with a diene like cyclopentadiene.[5] By coordinating to the imine nitrogen, the chiral Lewis acid lowers the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and creating a chiral environment that directs the approach of the diene, thus inducing enantioselectivity.[4]
Causality Behind Catalyst Choice: The choice of metal and ligand is critical. Metals like Copper(I) and Copper(II) are effective due to their strong Lewis acidity and ability to form stable complexes with chiral ligands.[6][7] Chiral bis(oxazoline) and phosphino-oxazoline ligands are frequently employed because their C2-symmetric structures create a well-defined chiral pocket around the metal center, effectively shielding one face of the coordinated imine.[7]
Performance Comparison: Different Lewis acid systems offer varying degrees of success. For instance, copper(I)-phosphino-oxazoline complexes have demonstrated high yields and enantioselectivities (up to 96% ee) for activated dienes.[7] In contrast, chiral zirconium-binaphthol (BINOL) complexes have also been developed, offering the advantage of low catalyst loading (1-5 mol%) while maintaining high yields and selectivities.[8]
Chiral Brønsted Acid Catalysis
An alternative to metal-based Lewis acids is the use of chiral Brønsted acids, such as phosphoric acids derived from BINOL.[9] These catalysts operate by protonating the imine nitrogen, which activates the dienophile for the Diels-Alder reaction. The chiral backbone of the Brønsted acid, along with its counterion, forms a chiral ion pair that orchestrates the stereochemical outcome.
Mechanistic Insight: This approach is particularly valuable as it avoids potentially toxic or expensive metals. The reaction proceeds through a hydrogen-bonding interaction, which organizes the transition state.[10] Highly enantioselective reactions have been achieved, with reports of up to 87% ee for the reaction of aromatic aldimines with cyclohexenone.[9]
Chiral Auxiliary-Mediated Synthesis
Before the widespread adoption of chiral catalysis, the use of chiral auxiliaries was the predominant method. In this approach, a chiral molecule is covalently attached to one of the reactants (usually the imine). This auxiliary directs the stereochemical course of the cycloaddition. A common and effective auxiliary is (-)-8-phenylmenthol.[11] After the reaction, the auxiliary is cleaved and can often be recovered.
Advantages and Disadvantages: While often reliable and yielding high diastereoselectivity (87–96%), this method is stoichiometric in the chiral source and requires additional synthetic steps for attachment and removal, reducing overall efficiency compared to catalytic methods.[11]
Logical Workflow for Synthesis Strategy Selection
Caption: Decision workflow for selecting a synthetic strategy.
Part II: The Imperative of Validation: Confirming Enantiopurity and Absolute Configuration
Synthesizing a chiral molecule is only half the battle; rigorous validation is non-negotiable, particularly in a drug development context. This involves two distinct goals: quantifying the enantiomeric excess (ee) and unambiguously determining the absolute configuration (R/S).
Determination of Enantiomeric Excess (ee)
Enantiomeric excess is a measure of the purity of the sample with respect to its enantiomers. Several chromatographic and spectroscopic methods are available.
Comparison of Analytical Techniques for Enantiomeric Excess Determination
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Discriminating Agents |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[12] | Separation of volatile enantiomers based on their differential interaction with a CSP in a capillary column.[12] | Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals.[13][14] |
| Advantages | Widely applicable, high accuracy and precision, robust method development.[15] | High resolution, suitable for volatile compounds. | Rapid analysis, no physical separation needed, small sample size.[14] |
| Limitations | Longer run times compared to SFC, requires method development for each compound.[16] | Analyte must be volatile or derivatized to be volatile, risk of thermal decomposition.[17] | Peak overlap can be an issue, requires a suitable chiral agent, may not be as sensitive for minor enantiomers.[14] |
| Typical Use Case | Gold standard for most non-volatile small molecules, including Vince Lactam derivatives.[15][18] | Analysis of volatile amines or derivatives. | Rapid screening of reaction outcomes, especially when HPLC methods are not yet developed. |
Determination of Absolute Configuration
While ee tells you how pure your sample is, it doesn't tell you which enantiomer you have. For this, more definitive techniques are required.
-
Single-Crystal X-ray Crystallography: This is the unequivocal "gold standard" for determining the three-dimensional structure of a molecule, and thus its absolute configuration.[19] The method relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.[20] The resulting Flack parameter provides a reliable indicator of the correctness of the assigned absolute structure.[21]
-
NMR Spectroscopy: While conventional NMR cannot distinguish between enantiomers, advanced methods using chiral anisotropy reagents can help determine absolute configuration empirically by comparing the observed chemical shifts to established models.[3][22][23][24][25]
-
Chemical Correlation: The absolute configuration can also be determined by converting the newly synthesized compound into a known compound whose absolute configuration has already been established, or by comparing its optical rotation value to a literature report for an authentic sample.[26]
Comprehensive Validation Workflow
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Azabicyclo[2.2.1]hept-5-ene Hydrochloride
As a key building block in the synthesis of carbocyclic nucleosides and other therapeutic drugs, 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride and its analogues are frequently handled in research and development laboratories.[1] Ensuring the personal safety of laboratory personnel is paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound. The recommendations are grounded in the known hazards of structurally similar compounds, such as 2-Azabicyclo[2.2.1]hept-5-en-3-one, and established principles of laboratory safety.
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards is critical for selecting appropriate PPE. While specific toxicological data for the hydrochloride salt is limited, the known hazards of the closely related 2-Azabicyclo[2.2.1]hept-5-en-3-one provide a strong basis for a conservative safety approach.
The primary hazards associated with this class of compounds are summarized below:
| Hazard Classification | GHS Category | Potential Effect | Supporting Sources |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [2][3][4] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction upon repeated contact. | [3][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2][6] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [2][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory tract irritation, particularly as a dust. | [2][6][7] |
These classifications dictate a handling procedure that minimizes direct contact, ingestion, and inhalation. The risk of skin sensitization is particularly noteworthy, as it implies that repeated, seemingly minor exposures could lead to a significant allergic response in susceptible individuals.[5]
Core PPE Protocol: A Multi-Layered Defense
The following PPE is required for all procedures involving this compound. This protocol should be performed within a certified chemical fume hood to provide the primary layer of containment and exposure control.
Body Protection
A standard flame-resistant laboratory coat must be worn and fully buttoned.[8] This serves as the first barrier against incidental spills and contamination of personal clothing. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8][9]
Hand Protection
Given the risk of skin irritation and sensitization, robust hand protection is essential.
-
Minimum Requirement: Disposable nitrile gloves are the minimum standard for handling this chemical.[9] They offer good resistance to incidental splashes.
-
Recommended Practice: Double-gloving (wearing a second pair of nitrile gloves over the first) provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.
-
Inspection: Gloves should be inspected for any signs of degradation or perforation before each use.[8] Contaminated gloves must be removed and replaced immediately, followed by hand washing.
Eye and Face Protection
This compound poses a serious risk of eye irritation.[2][6]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory activities.[9]
-
Recommended for Splash Risk: When handling solutions or performing transfers where a splash is possible, tightly fitting chemical splash goggles should be worn.[10]
-
High-Risk Operations: A full face shield worn over safety glasses or goggles is required when handling larger quantities (>5g) or during procedures with a heightened risk of splashing or exothermic reaction.[8]
Respiratory Protection
As a solid, this compound can become an inhalation hazard if dust is generated.[2]
-
Primary Control: All weighing and handling of the solid compound must be performed in a chemical fume hood to prevent the generation of airborne dust in the laboratory.[2]
-
Secondary Control: If engineering controls are insufficient or if there is a risk of dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved N95 respirator (or equivalent, such as an EN 149 FFP2) is required.[1][5] Use of a respirator may require participation in a respiratory protection program, including fit testing.[8]
Operational and Disposal Plans
Proper procedure extends beyond simply wearing PPE. The following workflows ensure safety throughout the handling and disposal process.
PPE Workflow: Donning and Doffing
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The following workflow should be adopted.
Figure 1: A standardized workflow for donning and doffing PPE to minimize cross-contamination.
Safe Handling Protocol
-
Preparation: Designate a specific work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Weigh the solid material directly into a tared container within the fume hood to contain any dust.
-
Dissolving: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Transfers: Use appropriate tools (spatulas, pipettes) to transfer the material. Avoid generating dust or aerosols.
-
Post-Handling: After completing the work, wipe down the designated area, tools, and any contaminated external surfaces of containers with a suitable solvent (e.g., 70% ethanol), ensuring the wipes are disposed of as hazardous waste.
Spill and Decontamination
In the event of a small spill within the fume hood:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material.
-
Carefully collect the absorbent material and spilled substance using a scoop or dustpan, avoiding dust generation.
-
Place the collected material into a clearly labeled, sealed container for hazardous waste.[11]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, wipes, and excess solid chemical should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[2]
-
Disposal: All waste must be disposed of through an approved waste disposal plant, following all local and national regulations.[3][5]
Emergency First Aid
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2][5] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[5][10] |
This guide is intended to provide a robust framework for the safe handling of this compound. Adherence to these PPE and handling protocols is essential for protecting the health and safety of all laboratory personnel.
References
- Fisher Scientific. (2025, May 1). Safety Data Sheet: 2-Azabicyclo(2,2,1)hept-5-en-3-one.
- Echemi. Safety Data Sheet: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one.
- Angene Chemical. (2024, August 26). Safety Data Sheet: 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene.
- TCI Chemicals. (2024, December 3). Safety Data Sheet: 2-Azabicyclo[2.2.1]hept-5-en-3-one.
- XiXisys. GHS 11 (Rev.11) SDS: 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene hydrochloride.
- Echemi. Safety Data Sheet: 2-Azabicyclo[2.2.1]hept-5-ene-2-aceticacid(9CI).
- Apollo Scientific. Safety Data Sheet: Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.
- CHEMM. Personal Protective Equipment (PPE).
- Apollo Scientific. (2023, June 9). Safety Data Sheet: 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
- Environmental Health and Safety. Personal Protective Equipment (PPE)
- Ali, S. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11789150, (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one.
- Sigma-Aldrich. Product Page: 2-Azabicyclo[2.2.1]hept-5-en-3-one.
- ChemicalBook. (2025, July 26). Safety Data Sheet: 2-Azabicyclo[2.2.1]hept-5-en-3-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
